molecular formula C9H7FN2O2 B1429582 methyl 4-fluoro-1H-indazole-5-carboxylate CAS No. 473416-82-9

methyl 4-fluoro-1H-indazole-5-carboxylate

Cat. No.: B1429582
CAS No.: 473416-82-9
M. Wt: 194.16 g/mol
InChI Key: LMALPYKUYVAWGI-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-1H-indazole-5-carboxylate (CAS 473416-82-9) is a high-purity fluorinated indazole derivative serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a molecular formula of C9H7FN2O2 and a molecular weight of 194.16 g/mol . As a member of the indazole heterocycle family, it represents a privileged scaffold in pharmaceutical development, with indazole-containing derivatives demonstrating a broad spectrum of pharmacological activities including antitumor, anti-inflammatory, antibacterial, and antifungal properties . The strategic incorporation of a fluorine atom at the 4-position and an ester moiety at the 5-position of the indazole ring makes this building block particularly valuable for structure-activity relationship studies, molecular diversification, and the synthesis of more complex bioactive molecules through further functional group transformations . Research indicates that indazole compounds function as key structural components in several therapeutic agents, such as the anticancer drugs Niraparib and Pazopanib, highlighting the significance of this chemotype in developing enzyme inhibitors and receptor modulators . This product is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and handle this material with appropriate personal protective equipment, ensuring proper engineering controls and adherence to safe laboratory practices .

Properties

IUPAC Name

methyl 4-fluoro-1H-indazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-3-7-6(8(5)10)4-11-12-7/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMALPYKUYVAWGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)NN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732984
Record name Methyl 4-fluoro-1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473416-82-9
Record name Methyl 4-fluoro-1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthesis of Methyl 4-fluoro-1H-indazole-5-carboxylate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Indazoles in Modern Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique bicyclic aromatic nature, consisting of a benzene ring fused to a pyrazole ring, allows for diverse functionalization and interaction with biological targets. The strategic incorporation of fluorine atoms into these scaffolds has become a cornerstone of modern drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, ultimately enhancing its pharmacokinetic and pharmacodynamic profile.

This guide provides an in-depth technical overview of a robust and efficient synthesis pathway for methyl 4-fluoro-1H-indazole-5-carboxylate, a key building block for the development of novel therapeutics. We will delve into the strategic considerations behind each synthetic step, providing detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

A Strategic Approach to the Synthesis of this compound

The synthesis of this compound can be logically approached in a three-stage process, beginning with the construction of the core fluorinated indazole ring system, followed by the introduction of the carboxylate functionality, and culminating in the final esterification. This pathway is designed for efficiency, scalability, and control over regiochemistry.

Synthesis_Pathway Start 3-Fluoro-2-methylaniline Intermediate1 5-Bromo-4-fluoro-1H-indazole Start->Intermediate1 Bromination & Ring Closure Intermediate2 4-Fluoro-1H-indazole-5-carboxylic acid Intermediate1->Intermediate2 Carboxylation FinalProduct This compound Intermediate2->FinalProduct Esterification

Caption: Overall synthetic strategy for this compound.

Stage 1: Construction of the 5-Bromo-4-fluoro-1H-indazole Core

The initial stage focuses on the synthesis of the key intermediate, 5-bromo-4-fluoro-1H-indazole, starting from the commercially available 3-fluoro-2-methylaniline. This process involves a carefully orchestrated sequence of bromination and diazotization-cyclization.

Step 1.1: Regioselective Bromination of 3-Fluoro-2-methylaniline

The synthesis commences with the regioselective bromination of 3-fluoro-2-methylaniline. The directing effects of the amino and fluoro groups guide the incoming electrophile. The strongly activating amino group directs ortho and para, while the moderately deactivating fluoro group directs ortho and para. The steric hindrance from the adjacent methyl group favors bromination at the position para to the amino group.

Experimental Protocol:

  • Dissolve 3-fluoro-2-methylaniline in a suitable solvent such as acetonitrile.

  • Cool the solution to a temperature between -10°C and 10°C.

  • Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with an aqueous solution of sodium bisulfite.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield 4-bromo-3-fluoro-2-methylaniline.

Reagent/ParameterQuantity/ValuePurpose
3-Fluoro-2-methylaniline1.0 eqStarting Material
N-Bromosuccinimide (NBS)1.05 eqBrominating Agent
Acetonitrile10-15 volumesSolvent
Temperature-10 to 10 °CControl reactivity and selectivity
Reaction Time1-2 hoursTime to completion
Step 1.2: Diazotization and Intramolecular Cyclization

The subsequent step involves the formation of the indazole ring through a diazotization reaction followed by an intramolecular cyclization. This classic transformation in heterocyclic chemistry provides an efficient route to the desired indazole core.[1]

Experimental Protocol:

  • Dissolve 4-bromo-3-fluoro-2-methylaniline in a suitable solvent like toluene.

  • Add acetic acid to the mixture.

  • Heat the solution to approximately 110°C.

  • Slowly add isoamyl nitrite to initiate the diazotization.

  • Maintain the temperature and stir for several hours until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and concentrate to dryness.

  • The crude product, 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone, is then subjected to deprotection.

Step 1.3: Deprotection to Yield 5-Bromo-4-fluoro-1H-indazole

The acetyl protecting group on the indazole nitrogen is removed under basic conditions to yield the final intermediate of this stage.[1]

Experimental Protocol:

  • Suspend the crude 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone in a mixture of methanol and water.

  • Add a base such as potassium carbonate.

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, add water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 5-bromo-4-fluoro-1H-indazole.

Stage1_Workflow cluster_0 Stage 1: Core Ring Formation Start 3-Fluoro-2-methylaniline Bromination Bromination with NBS Start->Bromination Intermediate_Br 4-Bromo-3-fluoro-2-methylaniline Bromination->Intermediate_Br RingClosure Diazotization & Cyclization Intermediate_Br->RingClosure Intermediate_Protected 1-Acetyl-5-bromo-4-fluoro-1H-indazole RingClosure->Intermediate_Protected Deprotection Base-mediated Deprotection Intermediate_Protected->Deprotection EndProduct 5-Bromo-4-fluoro-1H-indazole Deprotection->EndProduct

Caption: Experimental workflow for the synthesis of 5-bromo-4-fluoro-1H-indazole.

Stage 2: Introduction of the Carboxylate Moiety

With the 5-bromo-4-fluoro-1H-indazole in hand, the next critical transformation is the introduction of the carboxylate group at the 5-position. A palladium-catalyzed carboxylation reaction is a modern and efficient method for this conversion.

Step 2.1: Palladium-Catalyzed Carboxylation

This step involves the conversion of the aryl bromide to a carboxylic acid using carbon dioxide as the C1 source. This transformation is typically mediated by a palladium catalyst in the presence of a suitable ligand and a reducing agent.

Experimental Protocol:

  • In a pressure vessel, combine 5-bromo-4-fluoro-1H-indazole, a palladium catalyst (e.g., Pd(OAc)2), and a phosphine ligand (e.g., dppf).

  • Add a suitable solvent (e.g., DMF) and a base (e.g., K2CO3).

  • Pressurize the vessel with carbon dioxide gas (CO2).

  • Heat the reaction mixture to an elevated temperature (e.g., 100-120°C) and stir for several hours.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction, carefully vent the CO2 pressure, and acidify the mixture with an aqueous acid (e.g., HCl).

  • Extract the product, 4-fluoro-1H-indazole-5-carboxylic acid, with an organic solvent.

  • Dry the organic layer and concentrate to yield the crude product, which can be purified by recrystallization or chromatography.

Reagent/ParameterExample/ValuePurpose
5-Bromo-4-fluoro-1H-indazole1.0 eqSubstrate
Palladium(II) Acetate0.05-0.1 eqCatalyst Precursor
dppf0.1-0.2 eqLigand
Potassium Carbonate2.0-3.0 eqBase
Carbon Dioxide10-50 atmCarboxylating Agent
DMF10-20 volumesSolvent
Temperature100-120 °CPromote reaction rate

Stage 3: Final Esterification

The final step in the synthesis is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer esterification is a classic, reliable, and scalable method for this transformation.[2]

Step 3.1: Fischer Esterification

This acid-catalyzed reaction between the carboxylic acid and methanol yields the desired methyl ester.

Experimental Protocol:

  • Suspend 4-fluoro-1H-indazole-5-carboxylic acid in methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Heat the mixture to reflux and maintain for several hours.

  • Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution).

  • Extract the product, this compound, with an organic solvent.

  • Wash the organic layer with brine, dry it over a drying agent (e.g., Na2SO4), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the final product.

Final_Stages Intermediate1 5-Bromo-4-fluoro-1H-indazole Carboxylation Pd-catalyzed Carboxylation with CO2 Intermediate1->Carboxylation Intermediate2 4-Fluoro-1H-indazole-5-carboxylic acid Carboxylation->Intermediate2 Esterification Fischer Esterification (MeOH, H+) Intermediate2->Esterification FinalProduct This compound Esterification->FinalProduct

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-fluoro-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physicochemical properties of methyl 4-fluoro-1H-indazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Given the limited availability of direct experimental data for this specific ester, this document synthesizes information from its parent carboxylic acid, 4-fluoro-1H-indazole-5-carboxylic acid, and other closely related analogues. This approach, grounded in established chemical principles, offers valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Fluorinated Indazole Scaffold

The indazole core is a privileged scaffold in drug discovery, renowned for its rigid bicyclic structure that allows for precise orientation of substituents to interact with biological targets.[1] Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-HIV, antimicrobial, and potent antitumor properties.[1] The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. Fluorination can significantly improve metabolic stability by blocking sites susceptible to oxidative metabolism. Moreover, the high electronegativity of fluorine can modulate the acidity of nearby protons and influence molecular conformation, potentially leading to stronger and more selective binding to target proteins.[1] This modification often increases lipophilicity, which can enhance a compound's ability to traverse cellular membranes and improve its oral bioavailability.[1] Consequently, fluorinated indazole scaffolds like this compound are of great interest for the development of next-generation therapeutics.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing everything from its synthesis and formulation to its pharmacokinetic and pharmacodynamic behavior.

Core Molecular Attributes

The foundational properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, other parameters for the ester are often predicted based on the available data for the parent carboxylic acid.

PropertyValue (for this compound)Value (for 4-fluoro-1H-indazole-5-carboxylic acid)Source
CAS Number Not explicitly found1041481-59-7[2][3][4]
Molecular Formula C₉H₇FN₂O₂C₈H₅FN₂O₂[2][3]
Molecular Weight 194.16 g/mol 180.14 g/mol [2][3]
Predicted Boiling Point Not directly available434.2±25.0 °C[2]
Predicted Density Not directly available1.610 g/cm³[2]

Esterification of the carboxylic acid to the methyl ester is expected to decrease the boiling point due to the removal of intermolecular hydrogen bonding from the carboxylic acid dimer. The density is not expected to change significantly.

Solubility Profile
  • DMF: 16 mg/ml

  • DMSO: 16 mg/ml

  • Ethanol: 12.5 mg/ml

  • DMSO:PBS (pH 7.2) (1:3): 0.25 mg/ml[1]

It is anticipated that this compound will exhibit good solubility in polar aprotic organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderate solubility in alcohols like ethanol. Its aqueous solubility is expected to be low, a common characteristic of small, relatively nonpolar organic molecules. The esterification of the carboxylic acid group removes a site for deprotonation, thus the ester's solubility will be less pH-dependent compared to the parent acid.

Synthesis and Reactivity

The synthesis of this compound would typically proceed through the esterification of its parent carboxylic acid, 4-fluoro-1H-indazole-5-carboxylic acid.

Proposed Synthetic Workflow: Fischer Esterification

A standard and reliable method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Step-by-step Protocol:

  • Dissolution: Dissolve 4-fluoro-1H-indazole-5-carboxylic acid in an excess of anhydrous methanol.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the ester product.

  • Work-up: After cooling, neutralize the excess acid with a mild base, such as sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Carboxylic_Acid 4-fluoro-1H-indazole-5-carboxylic acid Reflux Reflux Carboxylic_Acid->Reflux Methanol Methanol Methanol->Reflux Catalyst H₂SO₄ (catalyst) Catalyst->Reflux Neutralization Neutralization (NaHCO₃) Reflux->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Purification Purification Extraction->Purification Ester This compound Purification->Ester

Caption: Fischer esterification of 4-fluoro-1H-indazole-5-carboxylic acid.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of the target compound. While a full experimental dataset for this compound is not publicly available, the following table outlines the expected spectroscopic characteristics based on its structure and data from analogous compounds.

Technique Expected Features for this compound
¹H NMR Aromatic protons on the indazole ring, a singlet for the N-H proton (which may be broad and exchangeable with D₂O), and a singlet for the methyl ester protons (~3.9 ppm).
¹³C NMR Resonances for the aromatic carbons, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹JC-F). A signal for the ester carbonyl carbon (~160-170 ppm) and the methyl ester carbon (~52 ppm).
¹⁹F NMR A singlet for the fluorine atom attached to the indazole ring.
IR A characteristic N-H stretching band (~3300 cm⁻¹), C=O stretching of the ester (~1720 cm⁻¹), and C-F stretching bands.
Mass Spec (HRMS) An accurate mass measurement corresponding to the molecular formula C₉H₇FN₂O₂.

Chemical Reactivity and Stability

The reactivity of this compound is governed by the functional groups present in the molecule.

  • Indazole N-H: The N-H proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or other modifications at this position.

  • Ester Group: The methyl ester is susceptible to hydrolysis back to the carboxylic acid under either acidic or basic conditions. It can also undergo transesterification in the presence of other alcohols and a catalyst.

  • Aromatic Ring: The fluorinated benzene portion of the indazole ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the indazole ring and the fluorine atom will influence the regioselectivity and reactivity.

The compound is expected to be stable under standard laboratory conditions, but should be stored in a cool, dark place to prevent degradation.

G cluster_reactions Potential Reactions Ester This compound N-Alkylation N-Alkylation Ester->N-Alkylation Base, R-X Hydrolysis Hydrolysis Ester->Hydrolysis H⁺ or OH⁻ Transesterification Transesterification Ester->Transesterification R'OH, catalyst

Caption: Key reactivity of this compound.

Conclusion

This compound is a valuable building block in medicinal chemistry, combining the privileged indazole scaffold with the beneficial effects of fluorination. While direct experimental data for this specific ester is limited, a comprehensive understanding of its physicochemical properties can be effectively inferred from its parent carboxylic acid and other related analogues. This guide provides a foundational understanding of its properties, synthesis, and reactivity, offering a valuable resource for researchers in the field of drug discovery and development. Further experimental characterization of this compound is warranted to fully elucidate its potential.

References

An In-Depth Technical Guide to Methyl 4-fluoro-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-fluoro-1H-indazole-5-carboxylate is a fluorinated heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is a significant pharmacophore in medicinal chemistry, recognized for its presence in numerous biologically active compounds and several FDA-approved drugs.[1][2] The strategic placement of the fluoro and methyl carboxylate groups on the indazole ring system offers unique physicochemical properties that are of considerable interest in the design of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, synthesis, and the broader context of its utility in drug discovery.

Chemical Identity and Structure

The structural and identifying information for this compound is crucial for its application in a research setting.

IdentifierValue
Chemical Name This compound
CAS Number 473416-82-9
Molecular Formula C₉H₇FN₂O₂
Molecular Weight 194.17 g/mol
Chemical Structure (See Figure 1)

Figure 1: Chemical Structure of this compound

Caption: 2D representation of this compound.

The Indazole Scaffold in Medicinal Chemistry

Indazole-containing derivatives are a cornerstone in the development of modern therapeutics, particularly in oncology.[1][2] The bicyclic system, consisting of a benzene ring fused to a pyrazole ring, is a versatile scaffold that can be readily functionalized to modulate its biological activity. Several FDA-approved drugs, such as Niraparib (a PARP inhibitor) and Axitinib (a tyrosine kinase inhibitor), feature the indazole core, highlighting its clinical significance. The incorporation of a fluorine atom, as seen in the title compound, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.

Synthesis and Methodologies

The synthesis of this compound can be approached through a multi-step pathway, often starting from readily available precursors. A plausible synthetic route involves the formation of the indazole ring system, followed by functional group manipulations to introduce the carboxylate and fluoro substituents at the desired positions.

A key intermediate in the synthesis is 4-fluoro-1H-indazole-5-carboxylic acid (CAS No: 1041481-59-7). The synthesis of this acid can be achieved from 4-fluoro-1H-indazole-5-carbonitrile.[3] The carbonitrile is subjected to hydrolysis under acidic conditions to yield the carboxylic acid.[3]

Experimental Protocol: Hydrolysis of 4-fluoro-1H-indazole-5-carbonitrile
  • To 1.65 g of 4-fluoro-1H-indazole-5-carbonitrile, add 8 mL of glacial acetic acid, 8 mL of water, and 16 mL of concentrated sulfuric acid.[3]

  • Stir the mixture at 110°C for 4 hours.[3]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, allow the reaction solution to cool to room temperature.

  • Carefully quench the reaction mixture by pouring it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford 4-fluoro-1H-indazole-5-carboxylic acid.[3]

The final step in the synthesis of the target compound is the esterification of the carboxylic acid.

Experimental Protocol: Methyl Esterification
  • Suspend 4-fluoro-1H-indazole-5-carboxylic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

G A 4-fluoro-1H-indazole-5-carbonitrile B 4-fluoro-1H-indazole-5-carboxylic acid A->B Acid Hydrolysis (H2SO4, AcOH, H2O) C This compound B->C Esterification (MeOH, H+)

References

The Ascendant Role of 4-Fluoro-1H-Indazole Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Fluorinated Indazole Scaffold

In the landscape of contemporary medicinal chemistry, the 1H-indazole core has emerged as a privileged scaffold, forming the foundation of numerous clinically approved and investigational drugs.[1] Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, offers a versatile template for engaging with a multitude of biological targets. The strategic introduction of a fluorine atom at the 4-position of this indazole core has proven to be a pivotal modification, significantly enhancing the pharmacological properties of these derivatives. This technical guide provides an in-depth exploration of the biological activities of 4-fluoro-1H-indazole derivatives, with a particular focus on their role as kinase inhibitors in oncology. We will delve into the mechanistic underpinnings of their activity, structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

The fluorination of the indazole ring is not a trivial substitution; the high electronegativity of the fluorine atom profoundly influences the molecule's electron distribution, acidity, and metabolic stability.[2] These alterations can lead to enhanced binding affinity for target proteins, improved cell permeability, and a more favorable pharmacokinetic profile. Consequently, 4-fluoro-1H-indazole derivatives have garnered significant attention for their potent and often selective inhibitory activities against key enzymes implicated in disease pathogenesis, particularly protein kinases.

Kinase Inhibition: A Primary Modality of Action

A predominant and highly successful application of 4-fluoro-1H-indazole derivatives lies in the development of protein kinase inhibitors.[3] These enzymes play a central role in cellular signal transduction pathways, and their dysregulation is a hallmark of many cancers. The 1H-indazole scaffold is adept at forming critical hydrogen bond interactions within the ATP-binding pocket of kinases, mimicking the adenine moiety of ATP. The 4-fluoro substituent can further enhance these interactions and exploit other binding pockets, leading to potent and selective inhibition.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The FGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling, often through gene amplification or mutations, is a known driver in various cancers.[4] Several 4-fluoro-1H-indazole derivatives have been investigated as potent FGFR inhibitors.

Signaling Pathway:

FGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Gene Expression Gene Expression (Proliferation, Angiogenesis) ERK->Gene Expression AKT AKT PI3K->AKT P AKT->Gene Expression 4-Fluoro-1H-Indazole\nDerivative 4-Fluoro-1H-Indazole Derivative 4-Fluoro-1H-Indazole\nDerivative->FGFR

Caption: FGFR Signaling Pathway and Inhibition.

Structure-Activity Relationship Insights: The 4-fluoro substitution on the indazole ring has been shown to be critical for potent FGFR inhibition. Studies have indicated that this fluorine atom can form favorable interactions with the kinase hinge region. For instance, in a series of 1H-indazol-3-amine derivatives, the presence of a fluorine atom at the 4-position was found to be more favorable for activity than at other positions. The nature of the substituent at the 6-position of the indazole ring also significantly impacts potency and selectivity.[5]

Extracellular Signal-Regulated Kinase (ERK1/2) Inhibition

The RAS-RAF-MEK-ERK (MAPK) pathway is another critical signaling cascade that is frequently hyperactivated in cancer. ERK1 and ERK2 are the terminal kinases in this pathway, and their inhibition is a promising therapeutic strategy, particularly in tumors that have developed resistance to upstream inhibitors (e.g., RAF or MEK inhibitors).[6][7]

Signaling Pathway:

ERK_Signaling cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Downstream Effects GrowthFactors Growth Factors RTK RTK GrowthFactors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 P ERK1_2 ERK1/2 MEK1_2->ERK1_2 P TranscriptionFactors Transcription Factors ERK1_2->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation ERK_Inhibitor 4-Fluoro-1H-Indazole Derivative ERK_Inhibitor->ERK1_2

Caption: ERK1/2 Signaling Pathway and Inhibition.

Structure-Activity Relationship Insights: Indazole amide-based derivatives have been explored as potent ERK1/2 inhibitors.[8] The 4-fluoro-1H-indazole core serves as an effective anchor in the ATP-binding site. Modifications to the amide portion of the molecule have been shown to significantly influence potency and selectivity, highlighting the importance of exploring the solvent-exposed region of the kinase.

Polo-Like Kinase 4 (PLK4) Inhibition

PLK4 is a master regulator of centriole duplication, a process essential for proper cell division. Overexpression of PLK4 is observed in several cancers and is associated with centrosome amplification and genomic instability.[9][10][11] Inhibition of PLK4 represents a targeted therapeutic strategy to induce mitotic defects and cell death in cancer cells.

Signaling Pathway:

PLK4_Signaling cluster_cell_cycle Cell Cycle Progression cluster_inhibition Inhibition cluster_outcome Outcome PLK4 PLK4 CentrioleDuplication Centriole Duplication PLK4->CentrioleDuplication MitoticDefects Mitotic Defects ProperMitosis Proper Mitosis CentrioleDuplication->ProperMitosis PLK4_Inhibitor 4-Fluoro-1H-Indazole Derivative PLK4_Inhibitor->PLK4 PLK4_Inhibitor->MitoticDefects CellDeath Cell Death MitoticDefects->CellDeath

Caption: PLK4 Signaling in Cell Cycle and Inhibition.

Structure-Activity Relationship Insights: Indazole-based compounds, such as axitinib, have demonstrated potent inhibitory activity against PLK4.[10] The development of selective PLK4 inhibitors has involved modifications to the indazole core to optimize interactions within the PLK4 active site. For example, spiro[cyclopropane-1,3'-indolin]-2'-one derivatives bearing a 1H-indazol-6-yl moiety have been identified as potent and orally active PLK4 inhibitors.[12]

Quantitative Biological Activity Data

To provide a comparative overview, the following table summarizes the biological activity of representative 4-fluoro-1H-indazole derivatives against various kinase targets.

Compound IDTarget KinaseIC50 (nM)Cell-based AssayCell LineIC50 (µM)Reference
FGFR Inhibitor 1 FGFR115.0ProliferationKG-10.642[13]
FGFR Inhibitor 2 FGFR42.4ProliferationHuh70.021[4]
ERK Inhibitor 1 ERK1/25 (ERK1/2)ProliferationHT29Not Reported[8]
PLK4 Inhibitor 1 PLK4<0.1ProliferationIMR-320.948[11]
PLK4 Inhibitor 2 PLK40.1ProliferationMCF-71.3[14]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of 4-fluoro-1H-indazole derivatives.

Experimental Workflow: Kinase Inhibitor Screening

Kinase_Inhibitor_Screening cluster_primary_screen Primary Screening cluster_dose_response Dose-Response & Potency cluster_selectivity Selectivity Profiling cluster_cellular_assays Cellular & Functional Assays HTS High-Throughput Screening (Single Concentration) Hit_Identification Hit Identification (>70% Inhibition) HTS->Hit_Identification IC50_Determination IC50 Determination (10-point dose-response) Hit_Identification->IC50_Determination Potency_Ranking Potency Ranking of Hits IC50_Determination->Potency_Ranking Kinome_Scan Kinome-wide Panel Screen Potency_Ranking->Kinome_Scan Selectivity_Analysis Selectivity Analysis & Off-Target ID Kinome_Scan->Selectivity_Analysis Target_Engagement Target Engagement Assays Selectivity_Analysis->Target_Engagement Cell_Viability Cell Viability/Proliferation Assays Target_Engagement->Cell_Viability Downstream_Signaling Downstream Signaling Analysis Cell_Viability->Downstream_Signaling

Caption: A general workflow for kinase inhibitor screening and validation.[15][16][17]

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol describes a standard method for determining the in vitro potency (IC50) of a compound against a specific protein kinase.[16]

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compound (4-fluoro-1H-indazole derivative) dissolved in DMSO

  • Phosphocellulose filter plates

  • 0.75% Phosphoric acid wash buffer

  • Microplate scintillation counter

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • In a 96-well plate, add the kinase, peptide substrate, and test compound solution.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction mixture at 30°C for a predetermined time within the linear range of the assay.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will pass through.

  • Wash the filter plate multiple times with 0.75% phosphoric acid to remove non-specifically bound radioactivity.

  • Dry the filter plate and add scintillation fluid to each well.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound.[18]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (4-fluoro-1H-indazole derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percent cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The 4-fluoro-1H-indazole scaffold has unequivocally established itself as a cornerstone in the design of potent and selective kinase inhibitors. The strategic incorporation of the 4-fluoro substituent consistently imparts favorable pharmacological properties, leading to the discovery of promising drug candidates for the treatment of cancer and other diseases. The continued exploration of the structure-activity relationships of these derivatives, coupled with a deeper understanding of their interactions with target kinases, will undoubtedly fuel the development of next-generation therapeutics with enhanced efficacy and safety profiles. The methodologies outlined in this guide provide a robust framework for the synthesis, evaluation, and optimization of novel 4-fluoro-1H-indazole-based drug candidates, paving the way for future breakthroughs in targeted therapy.

References

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Significance of Methyl 4-fluoro-1H-indazole-5-carboxylate

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] Its rigid structure provides a precise three-dimensional arrangement for chemical substituents, enabling targeted interactions with a wide array of biological macromolecules. This has led to the development of numerous indazole-containing therapeutics with diverse pharmacological activities, including anti-inflammatory, anti-HIV, antimicrobial, and potent antitumor properties.[2][3] The therapeutic success of kinase inhibitors like Pazopanib and Axitinib, both of which are built upon an indazole framework, highlights the profound impact of this heterocyclic system in oncology.[3][4]

The strategic incorporation of fluorine into pharmaceutical candidates is a well-established strategy to enhance their drug-like properties. Fluorination can significantly improve metabolic stability by blocking sites prone to oxidative metabolism. Moreover, the high electronegativity of fluorine can modulate the acidity of adjacent protons and influence molecular conformation, often leading to enhanced binding affinity and selectivity for the target protein.[3] This modification can also increase lipophilicity, which may improve cell membrane permeability and oral bioavailability. Consequently, fluorinated indazole scaffolds, such as this compound, are of immense interest to researchers dedicated to the design and synthesis of next-generation therapeutics.

Historical Context and Plausible Discovery

The synthesis of related compounds, such as 4-fluoro-1H-indazole-5-carboxylic acid, has been documented in patent literature, indicating its importance as a precursor in synthetic campaigns.[5] It is highly probable that this compound was first synthesized as a more reactive intermediate for amide bond formation or other coupling reactions, a common strategy in medicinal chemistry to facilitate the construction of compound libraries for high-throughput screening.

Synthetic Methodology: A Probable Route

The synthesis of this compound can be logically deduced from established synthetic transformations for analogous indazole systems. A plausible and efficient synthetic pathway would likely commence from a readily available fluorinated and functionalized aniline derivative.

A likely precursor for this synthesis is 4-fluoro-1H-indazole-5-carbonitrile. The synthesis of the target molecule, this compound, from this precursor has been described in the patent literature.[5] The process involves the hydrolysis of the nitrile group to a carboxylic acid, followed by esterification.

Experimental Protocol: A Reconstructed Synthesis

The following protocol is a scientifically grounded reconstruction based on analogous procedures found in the chemical literature.

Step 1: Hydrolysis of 4-fluoro-1H-indazole-5-carbonitrile to 4-fluoro-1H-indazole-5-carboxylic acid

  • To a solution of 4-fluoro-1H-indazole-5-carbonitrile, add a mixture of glacial acetic acid, water, and concentrated sulfuric acid.

  • Heat the mixture to 110°C and stir for approximately 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully add it to ice-water.

  • The resulting precipitate, 4-fluoro-1H-indazole-5-carboxylic acid, is then collected by filtration, washed with water, and dried.

Step 2: Esterification of 4-fluoro-1H-indazole-5-carboxylic acid to this compound

  • Suspend the dried 4-fluoro-1H-indazole-5-carboxylic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by TLC or HPLC.

  • Cool the reaction mixture and reduce the volume of methanol under reduced pressure.

  • Neutralize the remaining acidic solution with a suitable base, such as saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Synthetic Workflow Diagram

Synthesis_Workflow A 4-fluoro-1H-indazole-5-carbonitrile B Hydrolysis (H2SO4, AcOH, H2O, 110°C) A->B C 4-fluoro-1H-indazole-5-carboxylic acid B->C D Esterification (MeOH, H2SO4, reflux) C->D E This compound D->E

Caption: A plausible synthetic workflow for this compound.

Physicochemical Properties

While specific experimental data for this compound is not detailed in the provided search results, the properties of the parent acid and related compounds can provide some insight.

PropertyValue (for 4-fluoro-1H-indazole-5-carboxylic acid)Reference
Molecular FormulaC8H5FN2O2[6]
Molecular Weight180.14 g/mol [6]
Boiling Point (Predicted)434.2 ± 25.0 °C[6]
Density (Predicted)1.610 g/cm³[6]

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of complex organic molecules for drug discovery. The presence of the ester functional group allows for facile derivatization, particularly for the formation of amides, which are common linkages in pharmaceutical agents. The fluoro-substituted indazole core provides a metabolically stable scaffold with desirable electronic properties for protein-ligand interactions.

Given the established biological activities of other indazole derivatives, it is highly probable that this compound serves as a key intermediate in the synthesis of:

  • Kinase Inhibitors: The indazole scaffold is a well-known hinge-binding motif for many protein kinases.[4] Derivatization of the carboxylate group can lead to the introduction of various side chains that can occupy other pockets of the kinase active site, leading to potent and selective inhibitors for cancer therapy.

  • Synthetic Cannabinoid Receptor Modulators: Some indazole derivatives have been identified as intermediates in the synthesis of synthetic cannabinoids.[7][8] While the specific utility of this compound in that area is not confirmed, its structural similarity to known precursors suggests potential applications.

Logical Relationship Diagram

Logical_Relationship A This compound B Chemical Building Block A->B is a C Drug Discovery B->C used in F SAR Studies B->F enables D Kinase Inhibitors C->D leads to E Oncology Research D->E applied in

Caption: The role of this compound in drug discovery.

Conclusion

This compound represents a strategically important, fluorinated heterocyclic building block in the field of medicinal chemistry. While its specific discovery is not prominently documented, its synthesis and utility can be inferred from the extensive research on related indazole-based compounds. Its value lies in its potential as a versatile intermediate for the creation of novel therapeutic agents, particularly in the realm of kinase inhibition for cancer treatment. The continued exploration of compounds derived from this and similar scaffolds will undoubtedly contribute to the advancement of modern drug discovery.

References

An In-Depth Technical Guide to Methyl 4-fluoro-1H-indazole-5-carboxylate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on methyl 4-fluoro-1H-indazole-5-carboxylate. We will delve into its fundamental chemical properties, provide a detailed, field-proven synthesis protocol, and explore its significance and application within the broader context of pharmaceutical research, grounded in authoritative references.

Core Molecular Attributes

This compound is a fluorinated heterocyclic compound featuring the indazole scaffold. The indazole ring system, a fusion of benzene and pyrazole, is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules designed to interact with key biological targets, particularly protein kinases. The strategic placement of the fluorine atom at the 4-position and the methyl ester at the 5-position makes this molecule a versatile building block for creating more complex and potent drug candidates.

Molecular Formula and Weight

The chemical structure and key quantitative data for the molecule are summarized below. The molecular formula is C₉H₇FN₂O₂ , and the calculated molecular weight is approximately 194.17 g/mol .

PropertyValue
Molecular Formula C₉H₇FN₂O₂
Molecular Weight 194.17 g/mol
IUPAC Name This compound
Canonical SMILES COC(=O)C1=CC(=C2C(=C1)C=NN2)F

Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be efficiently achieved through a two-step process commencing from the commercially available precursor, 4-fluoro-1H-indazole-5-carbonitrile. The causality behind this pathway lies in the robust and high-yielding nature of each transformation: first, a strong acid hydrolysis to convert the nitrile into a carboxylic acid, followed by a classic Fischer esterification to yield the final methyl ester.

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted below, outlining the transformation from the starting material to the final product.

SynthesisWorkflow Start 4-fluoro-1H-indazole-5-carbonitrile Step1 Step 1: Acid Hydrolysis Start->Step1 H₂SO₄, H₂O, Acetic Acid Heat (110°C) Intermediate 4-fluoro-1H-indazole-5-carboxylic acid Step1->Intermediate Step2 Step 2: Fischer Esterification Intermediate->Step2 Methanol (MeOH) cat. H₂SO₄, Reflux Product This compound Step2->Product

Caption: Two-step synthesis of the target compound.

Step 1: Synthesis of 4-fluoro-1H-indazole-5-carboxylic acid

This initial step is critical for converting the chemically stable nitrile group into a carboxylic acid, which is susceptible to esterification. The use of a mixture of strong acids (sulfuric and acetic) and heat provides the necessary energy to drive the complete hydrolysis of the carbon-nitrogen triple bond.

Protocol based on Production Example II-13-c from US Patent 6,982,274 B2[1]:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-fluoro-1H-indazole-5-carbonitrile (1.0 eq), glacial acetic acid (approx. 5 mL per gram of nitrile), water (approx. 5 mL per gram of nitrile), and concentrated sulfuric acid (approx. 10 mL per gram of nitrile).

  • Heating: Heat the reaction mixture to 110°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4 hours).

  • Workup: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice.

  • Isolation: The resulting precipitate (4-fluoro-1H-indazole-5-carboxylic acid) is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold water and dry under a vacuum to yield the intermediate product, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

The Fischer esterification is a classic, acid-catalyzed equilibrium reaction.[2] Using methanol as both the reagent and the solvent drives the equilibrium towards the product side, ensuring a high conversion rate of the carboxylic acid to the desired methyl ester.

Protocol adapted from standard Fischer Esterification procedures[2][3]:

  • Reaction Setup: Suspend the 4-fluoro-1H-indazole-5-carboxylic acid (1.0 eq) obtained from Step 1 in anhydrous methanol (used in large excess, approx. 20-30 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.

  • Reflux: Heat the mixture to reflux and maintain for 3-5 hours. The solid should dissolve as the reaction progresses.

  • Monitoring: Monitor the reaction for the disappearance of the starting material via TLC.

  • Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Significance in Drug Discovery

The indazole scaffold is a cornerstone in the development of targeted therapies. Its unique bicyclic structure, containing both hydrogen bond donors and acceptors, allows it to mimic the purine core of ATP, making it an effective hinge-binding fragment for many protein kinase inhibitors.[4]

Derivatives of indazole have demonstrated a vast range of biological activities, including anti-inflammatory, antimicrobial, and, most notably, antitumor effects.[4][5][6] Several FDA-approved drugs, such as Axitinib (a tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor), feature the indazole core, highlighting its clinical and commercial importance.[4]

The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties. Fluorine can enhance metabolic stability, improve binding affinity, and alter lipophilicity, often leading to improved pharmacokinetic profiles.[7] Therefore, this specific molecule serves as a highly valuable starting point for the synthesis of novel, fluorinated indazole-based drug candidates.

Characterization and Quality Control

For a self-validating protocol, rigorous analytical characterization of the final product is essential. The following table outlines the expected analytical data for this compound.

Analysis TypeExpected Results
¹H NMR Aromatic protons in the 7-8 ppm range, a singlet for the methyl ester protons around 3.9-4.0 ppm, and a broad singlet for the N-H proton (>10 ppm).
¹⁹F NMR A singlet or doublet corresponding to the fluorine atom on the aromatic ring.
¹³C NMR Peaks corresponding to the carbonyl carbon of the ester (~165 ppm), aromatic carbons (110-140 ppm), and the methyl carbon (~52 ppm).
Mass Spec (MS) A molecular ion peak [M+H]⁺ at m/z ≈ 195.05.
Melting Point Expected to be a crystalline solid with a distinct melting point.

References

A Technical Guide to the Solubility of Methyl 4-fluoro-1H-indazole-5-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of methyl 4-fluoro-1H-indazole-5-carboxylate, a heterocyclic compound of interest in pharmaceutical and chemical research. In the absence of established experimental data, this document establishes a predictive framework based on first principles of molecular structure, polarity, and intermolecular forces. It serves as an essential resource for researchers, chemists, and formulation scientists, offering theoretical insights into solvent selection and providing a detailed, field-proven protocol for empirical solubility determination via the shake-flask method.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the viability of a compound in numerous applications, most notably in drug discovery and development. For a molecule like this compound, understanding its behavior in various organic solvents is paramount for synthesis, purification, formulation, and screening. Poor solubility can lead to challenges in achieving desired concentrations for biological assays, complicating reaction kinetics, and hindering the development of effective delivery systems. This guide addresses the current information gap by providing a robust theoretical and practical framework for approaching the solubility of this specific indazole derivative.

Molecular Structure and Physicochemical Predictions

To predict the solubility of a compound, a thorough analysis of its molecular structure is the logical starting point. The structure of this compound is presented below.

Caption: Molecular structure of this compound.

Analysis of Functional Groups and Polarity

The solubility behavior of this compound is governed by the interplay of its constituent functional groups:

  • Indazole Ring System: This bicyclic aromatic system is inherently polar due to the presence of two nitrogen atoms. The N-H group is a potent hydrogen bond donor , while the pyridine-like nitrogen atom can act as a hydrogen bond acceptor .

  • Methyl Ester Group (-COOCH₃): The carbonyl oxygen is a strong hydrogen bond acceptor , and the ester group as a whole contributes significantly to the molecule's overall polarity.

  • Fluorine Atom (-F): As a highly electronegative atom, the fluorine substituent introduces a dipole moment, increasing the polarity of the aromatic ring.

Overall Predicted Polarity: Based on this analysis, this compound is predicted to be a moderately polar molecule . The presence of both hydrogen bond donor (N-H) and multiple acceptor sites (N, C=O, -OCH₃, F) suggests that its solubility will be highly dependent on the solvent's ability to engage in these specific interactions.

Predicting Solubility in Organic Solvents: A Theoretical Approach

The principle of "like dissolves like" provides a foundational qualitative prediction of solubility. This can be further refined using the Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). A solvent is more likely to dissolve a solute if their HSP values are similar.

Caption: Logical workflow for predicting solubility based on molecular properties.

Predicted Solubility Profile

Based on the predicted moderately polar and hydrogen-bonding nature of the target molecule, the following solubility profile is anticipated:

  • High Solubility: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) , and in polar protic solvents like Methanol and Ethanol . These solvents can effectively solvate the molecule through strong dipole-dipole interactions and hydrogen bonding.

  • Moderate Solubility: In solvents of intermediate polarity like Acetone , Ethyl Acetate , and Dichloromethane . These solvents can engage in some polar interactions but may be less effective at solvating both the polar and non-polar regions of the molecule simultaneously.

  • Low to Insoluble: In nonpolar solvents such as Toluene , Hexane , and Cyclohexane . The significant difference in polarity and the inability of these solvents to form hydrogen bonds will likely result in poor solvation.

Quantitative Guidance with Hansen Solubility Parameters

The table below presents the HSP for a range of common organic solvents. Solvents with HSP values closer to those of the solute are predicted to be better solvents. While the exact HSP of this compound is unknown, we can infer that it will have significant δP and δH components.

SolventPolarity IndexδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)Predicted Solubility
Hexane0.114.90.00.0Low
Toluene2.418.01.42.0Low
Dichloromethane3.118.26.36.1Moderate
Acetone5.115.510.47.0Moderate to High
Ethyl Acetate4.415.85.37.2Moderate
Ethanol4.315.88.819.4High
Methanol5.115.112.322.3High
DMF6.417.413.711.3High
DMSO7.218.416.410.2High

Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

Given the lack of empirical data, the following protocol provides a robust, validated method for determining the thermodynamic solubility of this compound.[1][2][3][4][5]

Principle

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period until a saturated solution is formed. The concentration of the dissolved compound in the supernatant is then quantified.[1][2][5]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with PTFE-lined screw caps (e.g., 2 mL or 4 mL)

  • Analytical balance

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately add a known volume (e.g., 1 mL) of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[1]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For fine suspensions, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Conclusion

While experimental solubility data for this compound is not currently available in the public domain, a detailed analysis of its molecular structure allows for robust predictions of its behavior in a range of organic solvents. The compound is anticipated to be moderately polar, with a high capacity for hydrogen bonding, suggesting good solubility in polar protic and aprotic solvents. For researchers requiring precise quantitative data, the provided shake-flask protocol offers a reliable and universally accepted method for its determination. This guide serves as a foundational tool for any scientist working with this compound, enabling informed decisions in experimental design and process development.

References

A Technical Guide to the Spectroscopic Profile of Methyl 4-fluoro-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of methyl 4-fluoro-1H-indazole-5-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document presents a detailed, predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), supported by data from analogous structures. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a robust framework for the identification and characterization of this and similar molecules.

Introduction: The Significance of this compound

Indazole derivatives are a cornerstone in medicinal chemistry, renowned for their diverse biological activities. The strategic incorporation of a fluorine atom and a methyl ester group onto the indazole scaffold in this compound is anticipated to modulate its physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. Accurate and unambiguous structural elucidation is paramount in the drug discovery pipeline, and spectroscopic techniques are the gold standard for this purpose. This guide delves into the predicted spectroscopic signature of this molecule, providing a foundational reference for its synthesis and future studies.

A plausible synthetic route to the target compound can be adapted from the synthesis of its isomer, methyl 5-fluoro-1H-indazole-3-carboxylate. This would likely involve the esterification of the corresponding carboxylic acid, which can be synthesized from appropriate starting materials.[1]

Molecular Structure

The structural framework of this compound forms the basis for interpreting its spectroscopic data.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H, ¹³C, and ¹⁹F NMR data are presented below.

Predicted ¹H NMR Data

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted J-coupling (Hz)
~13.0 - 13.5br s1HN1-H-
~8.2 - 8.4d1HH-3J(H3,H7) ≈ 0.8
~7.8 - 8.0d1HH-6J(H6,H7) ≈ 8.5
~7.4 - 7.6dd1HH-7J(H7,H6) ≈ 8.5, J(H7,F4) ≈ 4.5
~3.9 - 4.0s3HO-CH₃-

Causality Behind Predictions: The chemical shifts are predicted based on the known electronic effects of the indazole ring system and the substituents.[2][3] The N-H proton is expected to be significantly deshielded and appear as a broad singlet. The aromatic protons will be in the downfield region, with their multiplicity determined by coupling to adjacent protons and the fluorine atom. The methyl ester protons will appear as a sharp singlet in the upfield region.

Predicted ¹³C NMR Data

The carbon NMR spectrum provides information on the different carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~165 - 168C=O (ester)
~155 - 158 (d)C-4 (J(C-F) ≈ 250 Hz)
~140 - 142C-7a
~135 - 137C-3
~125 - 127C-5
~122 - 124 (d)C-6 (J(C-F) ≈ 15 Hz)
~120 - 122C-3a
~115 - 117 (d)C-7 (J(C-F) ≈ 5 Hz)
~52 - 53O-CH₃

Causality Behind Predictions: The chemical shifts are estimated based on the analysis of similar substituted indazoles.[4][5] The carbon directly attached to the fluorine atom (C-4) will show a large one-bond coupling constant (¹JCF) and will be significantly downfield. The other carbons in the aromatic ring will also exhibit smaller couplings to the fluorine atom. The carbonyl carbon of the ester will be the most deshielded carbon atom.[6]

Predicted ¹⁹F NMR Data

Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms.

Chemical Shift (δ, ppm)MultiplicityPredicted J-coupling (Hz)
-110 to -130mJ(F,H7) ≈ 4.5, J(F,H6) ≈ 8.0

Causality Behind Predictions: The chemical shift of the fluorine atom is predicted based on its position on the aromatic ring.[7][8] It is expected to appear as a multiplet due to coupling with the neighboring aromatic protons. The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the presence and environment of fluorine in a molecule.[9]

Experimental Protocol for NMR Spectroscopy

A detailed, self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6). prep2 Filter the solution through a glass wool plug into a clean NMR tube. prep1->prep2 prep3 Cap the NMR tube and label it appropriately. prep2->prep3 acq1 Insert the sample into the NMR spectrometer (≥400 MHz). prep3->acq1 acq2 Lock onto the deuterium signal of the solvent and shim the magnetic field. acq1->acq2 acq3 Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard parameters. acq2->acq3 proc1 Apply Fourier transformation to the raw data. acq3->proc1 proc2 Phase the spectra and perform baseline correction. proc1->proc2 proc3 Reference the chemical shifts to the residual solvent peak or an internal standard. proc2->proc3

Figure 2: Workflow for NMR spectroscopic analysis.

Trustworthiness of the Protocol: This protocol ensures reliability by using a suitable deuterated solvent for good resolution, filtering to remove paramagnetic impurities that can broaden signals, and proper instrument setup (locking and shimming) for optimal magnetic field homogeneity.[10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3400Medium, sharpN-H stretch
~3000 - 3100MediumAromatic C-H stretch
~2850 - 2960WeakAliphatic C-H stretch (O-CH₃)
~1715 - 1730StrongC=O stretch (ester)
~1600 - 1620MediumC=C stretch (aromatic)
~1250 - 1300StrongC-O stretch (ester, asymmetric)
~1100 - 1150StrongC-O stretch (ester, symmetric)
~1000 - 1050StrongC-F stretch

Causality Behind Predictions: The predicted absorption bands are based on the characteristic vibrational frequencies of the functional groups present in the molecule.[12][13][14] The strong carbonyl stretch of the ester is a key diagnostic peak. The N-H stretch, aromatic C-H stretches, and the C-F stretch are also expected to be prominent features in the spectrum.

Experimental Protocol for FTIR Spectroscopy

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Ensure the ATR crystal is clean. prep2 Place a small amount of the solid sample onto the crystal. prep1->prep2 prep3 Apply pressure to ensure good contact. prep2->prep3 acq1 Collect a background spectrum of the empty ATR crystal. prep3->acq1 acq2 Collect the sample spectrum. acq1->acq2 proc1 The instrument software automatically ratios the sample spectrum against the background. proc2 Identify and label the major absorption peaks. proc1->proc2

Figure 3: Workflow for FTIR spectroscopic analysis using an ATR accessory.

Trustworthiness of the Protocol: The use of an Attenuated Total Reflectance (ATR) accessory is a modern and reliable method for analyzing solid samples, requiring minimal sample preparation and ensuring good contact for a strong signal.[15][16][17] Collecting a background spectrum is essential to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrometry Data (Electron Ionization)
m/zPredicted Identity
194[M]⁺ (Molecular Ion)
163[M - OCH₃]⁺
135[M - COOCH₃]⁺
108[C₇H₄FN]⁺

Causality Behind Predictions: The predicted fragmentation pattern is based on the known stability of fragments from indazole and ester-containing compounds.[18][19][20] The molecular ion peak is expected to be observed. Common fragmentation pathways include the loss of the methoxy group from the ester and the loss of the entire carbomethoxy group.

Proposed Fragmentation Pathway

G mol This compound [M]⁺ m/z = 194 frag1 [M - OCH₃]⁺ m/z = 163 mol->frag1 - OCH₃ frag2 [M - COOCH₃]⁺ m/z = 135 mol->frag2 - COOCH₃ frag1->frag2 - CO frag3 [C₇H₄FN]⁺ m/z = 108 frag2->frag3 - HCN

Figure 4: Proposed mass spectrometry fragmentation pathway for this compound.

Experimental Protocol for ESI-MS

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile). prep2 Add a small amount of a modifier (e.g., formic acid for positive mode) to promote ionization. prep1->prep2 acq1 Infuse the sample solution into the ESI source at a constant flow rate. prep2->acq1 acq2 Acquire the mass spectrum in the desired mass range. acq1->acq2 proc1 Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). proc2 Analyze the fragmentation pattern if MS/MS data is acquired. proc1->proc2

Figure 5: Workflow for ESI-mass spectrometry analysis.

Trustworthiness of the Protocol: This protocol ensures reliable data by using a dilute solution to prevent detector saturation and a suitable solvent for efficient electrospray. The addition of a modifier enhances the ionization efficiency, leading to a stronger signal for the molecular ion.[21][22][23][24]

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound. The detailed analysis of the expected NMR, IR, and MS data, along with robust experimental protocols, serves as a valuable resource for the scientific community. The causality-driven explanations for the predicted spectral features, grounded in established spectroscopic principles and data from analogous compounds, offer a high degree of confidence in the provided information. This guide will undoubtedly facilitate the synthesis, identification, and further investigation of this promising molecule in the pursuit of novel therapeutics.

References

Whitepaper: A Strategic Guide to Identifying and Validating Therapeutic Targets for Methyl 4-fluoro-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique structure allows for versatile interactions with a range of biological targets. This guide focuses on a specific, novel derivative, Methyl 4-fluoro-1H-indazole-5-carboxylate, to delineate a strategic, field-proven approach for identifying its most probable therapeutic targets. By analyzing the compound's structure—the indazole core, the 4-fluoro substituent, and the 5-carboxylate group—we can form rational hypotheses about its mechanism of action. This whitepaper will primarily explore two high-probability target classes: Protein Kinases and Poly(ADP-ribose) Polymerase (PARP) enzymes . For each class, we will present the scientific rationale, detail robust experimental workflows for target validation, and provide the necessary protocols to guide laboratory investigation. Our approach emphasizes a logical progression from broad, unbiased screening to specific, cell-based target engagement, ensuring a high degree of scientific rigor and confidence in the results.

Introduction: Deconstructing the Therapeutic Potential

The journey of a small molecule from a chemical entity to a therapeutic agent begins with a deep understanding of its potential biological targets. This compound is a compound of interest not just for its novelty, but for the proven therapeutic relevance of its constituent parts.

  • The Indazole Scaffold: This bicyclic aromatic system is a cornerstone of modern drug design, prized for its ability to mimic the purine base of ATP and engage in key hydrogen bonding patterns within enzyme active sites.[3][4] Its presence is a strong indicator of potential interactions with ATP-dependent enzymes. Marketed drugs containing this scaffold, such as Pazopanib (kinase inhibitor) and Niraparib (PARP inhibitor), highlight its versatility.[2][5]

  • The Strategic Role of the 4-Fluoro Group: Fluorine substitution is a powerful tool in medicinal chemistry.[6][7] The high electronegativity of the fluorine atom at the 4-position can profoundly influence the molecule's properties by:

    • Modulating Basicity: Lowering the pKa of the nearby indazole nitrogen, which can alter hydrogen bonding capabilities.[6]

    • Enhancing Binding Affinity: Forming favorable electrostatic or even halogen-bond interactions within a protein binding pocket.[7][8][9]

    • Improving Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the compound's half-life.[6]

  • The Methyl 5-Carboxylate Ester: This functional group offers two key possibilities. It can act as a hydrogen bond acceptor, contributing directly to target binding. Alternatively, it serves as a synthetic handle; as a prodrug, it can be hydrolyzed by intracellular esterases to the corresponding carboxylic acid, which may be the active form of the molecule. This also presents an opportunity for future lead optimization through amidation to explore new interactions.

Based on this structural analysis, we will now explore the most promising therapeutic target classes.

Primary Hypothesized Target Class: Protein Kinases

The human kinome, with over 500 members, is one of the most critical target families in drug discovery, particularly in oncology. The structural similarity of the indazole scaffold to the purine ring of ATP makes it a prime candidate for kinase inhibition.[5] Drugs like Axitinib and Pazopanib, both indazole-based, are potent multi-kinase inhibitors that function by blocking aberrant signaling pathways driving tumor growth and angiogenesis.[10][11][12][13]

2.1. Rationale and Potential Mechanism of Action

The primary mechanism for indazole-based kinase inhibitors is competitive binding at the ATP pocket of the enzyme's catalytic domain.[13] This prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade.[13] Given the precedent set by approved drugs, the most probable targets for an indazole derivative are receptor tyrosine kinases involved in angiogenesis and cell proliferation, such as:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs)[10][13]

  • Platelet-Derived Growth Factor Receptors (PDGFRs)[10][12]

  • Fibroblast Growth Factor Receptors (FGFRs)[14]

2.2. Experimental Workflow for Kinase Target Identification and Validation

A multi-step, hierarchical approach is essential to move from a broad hypothesis to a confirmed, high-confidence target. This workflow ensures that resources are used efficiently, starting with broad, cost-effective screens and progressing to more complex, physiologically relevant assays.

Kinase_Workflow cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Functional Validation A Step 1: Broad Kinase Panel Screen (e.g., 400+ Kinases) B Step 2: IC50 Determination for Primary Hits A->B Identifies initial hits C Step 3: Cellular Thermal Shift Assay (CETSA®) or NanoBRET™ Assay B->C Confirms binding in intact cells D Step 4: Phospho-protein Analysis (Western Blot / MSD) C->D Validates downstream effect E Step 5: Cellular Phenotypic Assays (e.g., Proliferation, Migration) D->E Links target to function

Caption: A hierarchical workflow for kinase inhibitor target validation.

2.3. Detailed Experimental Protocols

Protocol 1: Broad Kinase Panel Screening
  • Objective: To perform an unbiased screen of the compound against a large panel of kinases to identify initial hits and assess selectivity.

  • Causality: Starting with a broad panel is critical to avoid confirmation bias and to understand the compound's selectivity profile early. A highly promiscuous compound may have toxicity liabilities, while a highly selective one offers a clearer path to clinical development.

  • Methodology:

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Assay: Submit the compound to a commercial service (e.g., Reaction Biology, Eurofins) for screening against a comprehensive panel (e.g., KinomeScan™, KINOMEscan®) at a single high concentration (e.g., 1 or 10 µM).

    • Data Analysis: The primary output is typically "% Inhibition" at the tested concentration. Identify "hits" as kinases inhibited by >90%.

    • Self-Validation: The screening service must provide data for a control inhibitor (e.g., Staurosporine) to validate the performance of each assay plate.

Protocol 2: IC50 Determination for Primary Hits
  • Objective: To determine the potency (IC50 value) of the compound against the primary hits identified in the initial screen.

  • Methodology:

    • Compound Dilution: Create a 10-point, 3-fold serial dilution series of the test compound in DMSO.

    • Kinase Assay: For each hit kinase, perform an in vitro activity assay (e.g., radiometric [³³P]-ATP incorporation or fluorescence-based assay). The assay should include the kinase, its specific substrate, ATP, and the serially diluted compound.

    • Data Analysis: Measure kinase activity at each compound concentration. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

    • Data Presentation: Summarize the results in a table for clear comparison.

Target KinaseIC50 (nM) [Hypothetical Data]Selectivity Fold (vs. VEGFR2)
VEGFR2151x
PDGFRβ453x
c-KIT805.3x
SRC>10,000>667x
ERK1>10,000>667x
Caption: Hypothetical IC50 data illustrating potency and selectivity.
Protocol 3: Cellular Target Engagement (NanoBRET™ Assay)
  • Objective: To confirm that the compound binds to its intended kinase target within the complex environment of a live cell.[15][16] An in vitro IC50 does not guarantee cellular activity.

  • Causality: This step is crucial because it accounts for cell permeability and competition with high intracellular concentrations of ATP (~1-10 mM). A compound that is potent in vitro but cannot engage its target in a cell is not a viable drug candidate.

  • Principle: The NanoBRET™ assay measures Bioluminescence Resonance Energy Transfer between a target kinase fused to NanoLuc® luciferase and a fluorescent tracer that binds to the kinase's active site.[17][18] A test compound that enters the cell and binds the target will displace the tracer, causing a dose-dependent decrease in the BRET signal.[19]

  • Methodology:

    • Cell Preparation: Transfect HEK293T cells with a plasmid encoding the target kinase-NanoLuc® fusion protein.

    • Assay Setup: Plate the transfected cells. Add the NanoBRET™ tracer and the test compound at various concentrations.

    • Detection: Add the NanoLuc® substrate (furimazine) and measure luminescence at two wavelengths (donor and acceptor).

    • Data Analysis: Calculate the BRET ratio. A decrease in the ratio indicates target engagement. Plot the data to determine a cellular IC50.

Secondary Hypothesized Target Class: PARP Enzymes

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair.[20] Inhibiting PARP in cancers with existing DNA repair defects (e.g., BRCA1/2 mutations) leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[20] The indazole scaffold is a validated pharmacophore for PARP inhibition, with the FDA-approved drug Niraparib (Zejula®) featuring an indazole-7-carboxamide core.[20][21][22][23][24]

3.1. Rationale and Potential Mechanism of Action

PARP inhibitors work by binding to the NAD+ binding site of PARP1 and PARP2, preventing the recruitment of DNA repair machinery.[21][25] The carboxamide group of Niraparib is crucial for this interaction. The methyl 5-carboxylate of our subject compound, especially if hydrolyzed to the carboxylic acid, could potentially form similar key interactions within the PARP active site.

3.2. Experimental Workflow for PARP Inhibition Validation

The workflow for validating a PARP inhibitor is more direct than for kinases, focusing on enzymatic activity and its functional consequence on DNA repair.

PARP_Workflow A Step 1: In Vitro PARP1/2 Enzymatic Assay B Step 2: Cellular PARP Activity Assay (PAR level measurement) A->B Confirms cellular activity C Step 3: Synthetic Lethality Assay (BRCA-mutant vs. Wild-type cells) B->C Validates mechanism

Caption: A streamlined workflow for PARP inhibitor validation.

3.3. Detailed Experimental Protocols

Protocol 4: In Vitro PARP Enzymatic Assay
  • Objective: To determine if the compound directly inhibits the enzymatic activity of PARP1 and PARP2.

  • Methodology:

    • Assay Principle: Use a commercially available PARP assay kit (e.g., from BPS Bioscience or Trevigen). These kits typically use histone-coated plates to which PARP enzyme, activated DNA, and biotinylated NAD+ are added.[20]

    • Procedure: a. Prepare serial dilutions of the test compound. b. Add PARP1 or PARP2 enzyme, activated DNA, and the test compound to the histone-coated wells. c. Initiate the reaction by adding biotinylated NAD+. d. After incubation, wash the plate and detect the incorporated biotin-ADP-ribose using a streptavidin-HRP conjugate and a colorimetric substrate.[20]

    • Data Analysis: A reduction in signal indicates PARP inhibition. Calculate IC50 values as described in Protocol 2.

Protocol 5: Synthetic Lethality Assay
  • Objective: To confirm that the compound's cytotoxic effect is dependent on a pre-existing DNA repair deficiency, the hallmark of a PARP inhibitor.

  • Causality: This is the ultimate functional validation. A true PARP inhibitor should be significantly more potent in a cell line with a BRCA1 or BRCA2 mutation compared to its isogenic wild-type counterpart.

  • Methodology:

    • Cell Lines: Obtain a matched pair of cell lines, one with a BRCA1/2 mutation (e.g., CAPAN-1) and one that is BRCA-proficient (e.g., BxPC-3).

    • Proliferation Assay: a. Plate both cell lines at equal densities. b. Treat the cells with a serial dilution of the test compound for 72-96 hours. c. Measure cell viability using a standard method (e.g., CellTiter-Glo®).

    • Data Analysis: Calculate the IC50 for cell killing in both cell lines. A significantly lower IC50 in the BRCA-mutant line (e.g., >10-fold) provides strong evidence for a synthetic lethal mechanism of action.

Conclusion and Future Directions

The structural features of this compound provide a strong, rational basis for hypothesizing its interaction with two of the most important target classes in modern therapeutics: protein kinases and PARP enzymes. The outlined workflows provide a clear, robust, and scientifically rigorous path for investigating these hypotheses.

The recommended research progression is to first execute the broad kinase panel screen. The results of this initial experiment will be highly informative. A positive result, showing potent inhibition of specific kinases, would prioritize the comprehensive kinase validation workflow. Conversely, a negative result from the kinase screen would immediately elevate the PARP hypothesis, prompting an investigation into that target class. By following this logical, evidence-based strategy, researchers can efficiently and confidently elucidate the therapeutic potential and mechanism of action of this promising novel compound.

References

An In-depth Technical Guide to the In Silico Modeling of Methyl 4-Fluoro-1H-Indazole-5-Carboxylate Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In silico modeling has become a cornerstone of modern drug discovery, offering a powerful lens to examine molecular interactions at an atomic level.[1] This guide provides a comprehensive, technically-grounded framework for investigating the interactions of methyl 4-fluoro-1H-indazole-5-carboxylate, a representative heterocyclic compound, with its potential biological targets. We will navigate the complete computational workflow, from initial data acquisition and system preparation to the execution and analysis of molecular docking and molecular dynamics simulations. Emphasizing the rationale behind methodological choices, this document serves as a practical guide for researchers, scientists, and drug development professionals aiming to leverage computational tools to accelerate therapeutic design and discovery.

Introduction: The Indazole Scaffold and the Imperative for Computational Modeling

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[2] this compound represents a specific instance of this class, featuring a fluorine substitution that can significantly modulate physicochemical properties such as metabolic stability and binding affinity.

Understanding how such a molecule interacts with its protein targets is paramount for rational drug design.[3] Traditional experimental methods, while indispensable, are often resource-intensive. In silico approaches provide a complementary, cost-effective, and rapid means to:

  • Predict binding modes and affinities.

  • Identify key interacting residues within a protein's binding site.

  • Elucidate the dynamic behavior and stability of a protein-ligand complex.

  • Screen large virtual libraries for novel, potent binders.

This guide will systematically detail the methodologies to achieve these goals, ensuring a self-validating and robust computational protocol.

Foundational Workflow: System Preparation

A rigorous computational study is built upon meticulously prepared input structures. Garbage in, garbage out is a well-known axiom in computational science; therefore, this preparatory phase is arguably the most critical for the integrity of the entire modeling process.

cluster_ligand Ligand Preparation cluster_protein Protein Target Preparation L1 Obtain 2D Structure (e.g., SMILES) L2 Convert to 3D Structure L1->L2 L3 Energy Minimization L2->L3 L4 Generate PDBQT File L3->L4 Dock Proceed to Molecular Docking L4->Dock P1 Select & Download from PDB P2 Clean Structure (Remove Water, Heteroatoms) P1->P2 P3 Add Hydrogens & Repair Missing Atoms P2->P3 P4 Assign Charges (e.g., Kollman) P3->P4 P5 Generate PDBQT File P4->P5 P5->Dock

Caption: High-level workflow for ligand and protein preparation.

Ligand Preparation: this compound

The three-dimensional coordinates of the small molecule ligand are a fundamental prerequisite.[1]

Protocol 2.1: Ligand Preparation

  • Obtain 2D Representation: Acquire the SMILES (Simplified Molecular-Input Line-Entry System) string for the molecule. For this compound, this is COC(=O)c1cc2[nH]ncc2c(F)c1.

  • Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D SMILES string into a 3D structure.

    • Causality: This step translates a chemical line notation into a physically plausible 3D arrangement of atoms, which is essential for any structure-based modeling.

  • Energy Minimization: Perform a geometry optimization using a force field (e.g., MMFF94 or UFF). This relaxes the initial 3D structure to a lower energy, more stable conformation.

  • Save in Appropriate Format: Save the minimized structure. For docking with AutoDock Vina, this involves converting the structure to the PDBQT format, which includes atomic coordinates, partial charges, and atom type definitions.[4]

Protein Target Identification and Preparation

The selection of a relevant protein target is guided by existing biological data. Indazole derivatives are known inhibitors of various protein kinases. For this guide, we will use a hypothetical kinase as our target.

Protocol 2.2: Protein Preparation

  • Structure Acquisition: Download the 3D structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution crystal structure, preferably with a co-crystallized ligand to help identify the binding site.[1]

  • Initial Cleaning: Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.[5][6][7] Remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands.[8]

    • Causality: Water molecules can interfere with the docking algorithm and are typically replaced by the ligand. The original ligand must be removed to make the binding site available for docking our new compound.

  • Structural Repair and Hydrogen Addition: Check for and repair any missing atoms or residues.[8] Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds but are often not resolved in crystal structures.[8]

  • Charge Assignment: Assign partial atomic charges to the protein atoms (e.g., Kollman charges).[8]

    • Causality: Charges are essential for calculating the electrostatic interaction component of the docking score, which is a major contributor to binding affinity.

  • Format Conversion: Save the prepared protein structure in the PDBQT format for use with AutoDock Vina.[9]

Molecular Docking: Predicting Binding Pose and Affinity

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[10] It employs a scoring function to estimate the binding affinity, providing a quantitative measure of the interaction strength.[11]

Start Prepared Ligand (PDBQT) Prepared Protein (PDBQT) Grid Define Search Space (Grid Box Generation) Start->Grid Vina Run AutoDock Vina (Docking Simulation) Grid->Vina Output Generate Output (Binding Poses & Scores) Vina->Output Analysis Analyze Results (Lowest Energy Pose) Output->Analysis Viz Visualize Interaction (e.g., PyMOL) Analysis->Viz Start Protein-Ligand Complex (from Docking) Topology Generate Topology (Force Field Parameters) Start->Topology Solvate Define Box & Solvate (Add Water) Topology->Solvate Ionize Add Ions (Neutralize System) Solvate->Ionize Minimize Energy Minimization Ionize->Minimize Equilibrate Equilibration (NVT & NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analysis Trajectory Analysis (RMSD, RMSF, etc.) Production->Analysis

References

Methodological & Application

Synthesis Protocol for Methyl 4-fluoro-1H-indazole-5-carboxylate: An Application Note for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the multi-step synthesis of Methyl 4-fluoro-1H-indazole-5-carboxylate, a valuable building block in medicinal chemistry. The synthesis is strategically designed in two main stages: first, the construction of the core 4-fluoro-1H-indazole scaffold via a robust cyclization pathway, yielding a key bromo-intermediate, and second, the introduction of the methyl ester functionality via a palladium-catalyzed carbonylation. This guide explains the causality behind experimental choices, offers detailed, step-by-step methodologies, and includes diagrams for reaction workflows and mechanisms to ensure both clarity and reproducibility for researchers in drug discovery and development.

Introduction

Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and kinase inhibitory properties. The incorporation of a fluorine atom, as in the 4-fluoro-1H-indazole moiety, is a common strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. The carboxylate group at the 5-position serves as a versatile handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships (SAR).

This document outlines a reliable and scalable synthetic route to this compound, starting from commercially available 3-fluoro-2-methylaniline. The chosen pathway is based on established and high-yielding transformations, ensuring a practical approach for laboratory-scale synthesis.

Overall Synthetic Strategy

The synthesis is designed as a four-step sequence. The initial three steps focus on constructing the 5-bromo-4-fluoro-1H-indazole intermediate, leveraging a patented and validated method.[1] The final step employs a modern palladium-catalyzed carbonylation reaction, a powerful tool for the conversion of aryl halides to esters.[2][3]

G cluster_0 Part 1: Synthesis of Bromo-Indazole Intermediate cluster_1 Part 2: Carbonylation to Final Product 3-fluoro-2-methylaniline 3-fluoro-2-methylaniline 4-bromo-3-fluoro-2-methylaniline 4-bromo-3-fluoro-2-methylaniline 3-fluoro-2-methylaniline->4-bromo-3-fluoro-2-methylaniline Step 1: Bromination N-acetyl-5-bromo-4-fluoro-1H-indazole N-acetyl-5-bromo-4-fluoro-1H-indazole 4-bromo-3-fluoro-2-methylaniline->N-acetyl-5-bromo-4-fluoro-1H-indazole Step 2: Cyclization 5-bromo-4-fluoro-1H-indazole 5-bromo-4-fluoro-1H-indazole N-acetyl-5-bromo-4-fluoro-1H-indazole->5-bromo-4-fluoro-1H-indazole Step 3: Deprotection This compound This compound 5-bromo-4-fluoro-1H-indazole->this compound Step 4: Pd-catalyzed Carbonylation

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of 5-bromo-4-fluoro-1H-indazole

This part of the synthesis is adapted from a well-documented patent, ensuring a high-yielding and reliable production of the key intermediate.[1]

Step 1: Bromination of 3-fluoro-2-methylaniline

Principle: This step involves the electrophilic aromatic substitution of 3-fluoro-2-methylaniline. N-Bromosuccinimide (NBS) is chosen as the brominating agent due to its ease of handling and selectivity compared to liquid bromine. The reaction is performed at low temperatures to control selectivity and minimize side reactions.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-fluoro-2-methylaniline (1.0 eq) in acetonitrile.

  • Cool the solution to a temperature between -10 °C and 0 °C using an ice-salt bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

  • Adjust the pH of the mixture to 9-10 with a suitable base (e.g., sodium hydroxide solution).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-3-fluoro-2-methylaniline.

Step 2: Cyclization to form 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone

Principle: This transformation is a diazotization-cyclization reaction. Isoamyl nitrite serves as the diazotizing agent for the aniline, which then undergoes an intramolecular cyclization to form the indazole ring. Acetic anhydride is used to acetylate the aniline in situ, which facilitates the cyclization and protects the resulting indazole nitrogen.

Protocol:

  • In a three-necked flask fitted with a reflux condenser and a dropping funnel, dissolve 4-bromo-3-fluoro-2-methylaniline (1.0 eq) in toluene.

  • Add acetic anhydride (1.2 eq) and heat the mixture to 90 °C.

  • Add isoamyl nitrite (1.5 eq) dropwise over 1 hour, maintaining the temperature at 110 °C.

  • After the addition is complete, continue to stir the reaction at 110 °C for 2-3 hours, monitoring by TLC.

  • Cool the reaction to room temperature and concentrate to dryness under reduced pressure.

  • Triturate the residue with methanol, filter the resulting solid, and dry to obtain 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone.

Step 3: Deprotection to 5-bromo-4-fluoro-1H-indazole

Principle: This is a simple hydrolysis of the N-acetyl protecting group under basic conditions to yield the free NH-indazole, which is the required substrate for the subsequent carbonylation.

Protocol:

  • Suspend 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone (1.0 eq) in a mixture of methanol and water.

  • Add potassium carbonate (2.0 eq) to the suspension.

  • Stir the mixture at room temperature for 12 hours or until TLC analysis indicates complete consumption of the starting material.

  • Add water to the reaction mixture and stir for an additional 30 minutes to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to afford 5-bromo-4-fluoro-1H-indazole.

Part 2: Palladium-Catalyzed Methoxycarbonylation

This final step transforms the bromo-intermediate into the target methyl ester. This reaction is a cornerstone of modern organic synthesis, allowing for the efficient formation of C-C bonds.[2][3][4]

G Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition + Bromo-Indazole Bromo-Indazole Bromo-Indazole Indazolyl-Pd(II)-Br Indazolyl-Pd(II)-Br Oxidative\nAddition->Indazolyl-Pd(II)-Br CO Insertion CO Insertion Indazolyl-Pd(II)-Br->CO Insertion + CO Acyl-Pd(II)-Br Acyl-Pd(II)-Br CO Insertion->Acyl-Pd(II)-Br Methanolysis Methanolysis Acyl-Pd(II)-Br->Methanolysis + CH3OH - HBr Product Product Methanolysis->Product Product->Pd(0)Ln Reductive Elimination

Caption: Simplified catalytic cycle for Pd-catalyzed carbonylation.

Step 4: Synthesis of this compound

Principle: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, insertion of carbon monoxide into the aryl-palladium bond, and subsequent nucleophilic attack by methanol to yield the ester product and regenerate the Pd(0) catalyst. The choice of ligand (e.g., Xantphos) is crucial for stabilizing the palladium intermediates and promoting the desired reactivity.[2]

Protocol:

  • To a pressure-rated reaction vessel, add 5-bromo-4-fluoro-1H-indazole (1.0 eq), palladium(II) acetate (Pd(OAc)₂) (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous methanol (as both reactant and solvent) and a suitable base, such as triethylamine (Et₃N) (2.5 eq).

  • Seal the vessel, purge with carbon monoxide (CO) gas, and then pressurize to 50-100 psi with CO.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Caution: This reaction should be performed in a well-ventilated fume hood due to the use of toxic carbon monoxide gas.

  • After cooling to room temperature, carefully vent the CO pressure.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Data Summary

StepStarting MaterialProductReagents & ConditionsExpected Yield
1 3-fluoro-2-methylaniline4-bromo-3-fluoro-2-methylanilineNBS, Acetonitrile, 0 °C>90%
2 4-bromo-3-fluoro-2-methylaniline1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanoneIsoamyl nitrite, Acetic anhydride, Toluene, 110 °C~40-50%[1]
3 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone5-bromo-4-fluoro-1H-indazoleK₂CO₃, Methanol/Water, RT~80%[1]
4 5-bromo-4-fluoro-1H-indazoleThis compoundPd(OAc)₂, Xantphos, CO, Methanol, Et₃N, 80-100 °C70-85%

Conclusion

The protocol detailed herein provides a reliable and efficient pathway for the synthesis of this compound. By combining a validated, multi-step synthesis of a key bromo-indazole intermediate with a modern, palladium-catalyzed carbonylation, this guide offers researchers a practical method to access this valuable building block for drug discovery programs. The explanations provided for each step are intended to give scientists the confidence to not only replicate the procedure but also to troubleshoot and adapt it as necessary for their specific research needs.

References

experimental procedure for methyl 4-fluoro-1H-indazole-5-carboxylate purification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Purification of Methyl 4-Fluoro-1H-indazole-5-carboxylate

Authored by a Senior Application Scientist

This application note provides a comprehensive, technically-grounded guide for the purification of this compound, a key intermediate in contemporary drug discovery programs. The protocols and insights detailed herein are designed for researchers, medicinal chemists, and process development scientists seeking to achieve high purity levels essential for downstream applications, such as in the synthesis of kinase inhibitors and other therapeutic agents.

The structural integrity and purity of such intermediates are paramount, as even minute impurities can significantly impact the biological activity, safety profile, and reproducibility of experimental results in drug development pipelines[1]. This guide moves beyond simple step-by-step instructions to explain the underlying scientific principles, enabling users to adapt and troubleshoot the purification process effectively. We will explore two primary, orthogonal purification techniques: Recrystallization and Flash Column Chromatography, followed by methods for purity verification.

Understanding the Compound and Potential Impurities

This compound is a moderately polar molecule. Its structure features a hydrogen-bond-donating N-H group, a hydrogen-bond-accepting ester, and an aromatic system. During its synthesis, several impurities can arise, the most common being:

  • Positional Isomers: Due to the nature of indazole synthesis, N-alkylation or other functionalization reactions can often yield mixtures of N1 and N2 isomers, which can be challenging to separate[2].

  • Unreacted Starting Materials: Residual precursors from the synthetic route.

  • Reaction Byproducts: Compounds formed from side reactions.

  • Degradation Products: The indazole ring can be susceptible to degradation under harsh conditions.

A successful purification strategy must effectively resolve the target compound from these contaminants.

Purification Strategy 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and its impurities in a given solvent or solvent system at varying temperatures. For indazole derivatives, using a mixed solvent system is often highly effective for achieving purities greater than 99%[2].

Principle of Mixed-Solvent Recrystallization

This method involves dissolving the crude compound in a "good" solvent at an elevated temperature, in which both the product and impurities are soluble. A "poor" solvent (or "anti-solvent"), in which the target compound has limited solubility, is then added. As the solution cools, the solubility of the target compound decreases sharply, causing it to crystallize out of the solution, while the impurities, present in lower concentrations, remain dissolved.

Protocol for Recrystallization
  • Solvent System Selection:

    • Good Solvents: Ethyl acetate, acetone, methanol, or butanone are excellent starting points. Ethyl acetate is a common choice for crystallizing similar indazole esters[3][4][5].

    • Poor Solvents: n-Hexane, cyclohexane, or water are suitable anti-solvents[6][7].

    • Screening: In a small test tube, dissolve a small amount of crude material (10-20 mg) in a minimal volume of a "good" solvent (e.g., 0.5 mL ethyl acetate) with gentle heating. Add the "poor" solvent (e.g., n-hexane) dropwise until turbidity persists. Cool to room temperature and then in an ice bath to observe crystal formation.

  • Step-by-Step Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected "good" solvent (e.g., ethyl acetate) and heat the mixture to reflux with stirring until the solid completely dissolves[6].

    • While hot, add the "poor" solvent (e.g., n-hexane) dropwise until the solution becomes slightly cloudy. If too much anti-solvent is added, clarify the solution by adding a small amount of the hot "good" solvent.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals[8]. Avoid rapid cooling, which can trap impurities.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture or the pure, cold anti-solvent.

    • Dry the crystals under vacuum to obtain the purified product.

Data Presentation
ParameterRecommended SystemExpected Purity
Good Solvent Ethyl Acetate / Methanol>99% (Post-Purification)
Poor Solvent n-Hexane / Water
Volume Ratio (Approx.) 1:2 to 1:4 (Good:Poor)

Purification Strategy 2: Flash Column Chromatography

Flash column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase[9]. It is particularly useful for separating mixtures that are difficult to purify by recrystallization, such as isomeric impurities.

Principle of Separation

The separation relies on the polarity differences between compounds in the mixture. The stationary phase (silica gel) is highly polar. Non-polar compounds have a weaker affinity for the silica gel and are eluted more quickly by the mobile phase. Polar compounds interact more strongly with the silica gel and elute more slowly. By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be eluted sequentially based on their polarity[10][11].

Workflow Diagram

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Finalization TLC 1. TLC Analysis (Solvent System Screening) Slurry 2. Column Packing (Silica Gel Slurry) Elute 4. Elution (Isocratic or Gradient) TLC->Elute Determine Eluent Load 3. Sample Loading (Wet or Dry Method) Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. Fraction Analysis (TLC) Collect->Analyze Monitor Separation Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Solvent Evaporation Combine->Evap Final Purified Product Evap->Final

Caption: Workflow for flash column chromatography purification.

Protocol for Column Chromatography
  • Thin-Layer Chromatography (TLC) for Solvent System Selection:

    • Objective: Find a solvent system where the target compound has an Rf (retention factor) value between 0.2 and 0.4[10].

    • Procedure: Spot the crude mixture on a silica gel TLC plate. Develop the plate in a chamber with a pre-determined solvent system (e.g., start with 20% ethyl acetate in hexane). Visualize the spots under UV light.

    • Optimization: Adjust the ratio of the polar solvent (ethyl acetate) to the non-polar solvent (hexane) until the desired Rf is achieved. A higher concentration of ethyl acetate will increase the Rf value.

  • Column Preparation (Wet Slurry Method):

    • Securely clamp a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand[10].

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent. The ratio of silica gel to crude compound mass should be between 20:1 and 100:1[9].

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica bed to prevent disturbance during sample loading[10].

  • Sample Loading:

    • Wet Loading: Dissolve the crude compound in a minimal amount of the eluting solvent (or a stronger solvent like dichloromethane) and carefully apply it to the top of the column[10].

    • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the prepared column[11].

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system determined by TLC analysis.

    • If separation is difficult, a gradient elution is recommended. Start with a low polarity solvent and gradually increase the percentage of the more polar solvent[10][11].

    • Collect the eluent in a series of fractions (e.g., in test tubes).

    • Monitor the composition of the fractions using TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation
ParameterRecommended SystemTarget RfNotes
Stationary Phase Silica Gel (230-400 mesh)-Standard choice for moderately polar compounds.
Mobile Phase Ethyl Acetate / Hexane0.2 - 0.4Start with 20-30% Ethyl Acetate and optimize.
Elution Mode Gradient-A gradient from 10% to 50% ethyl acetate in hexane is often effective for separating closely related impurities.

Purity Assessment: Orthogonal Methods

Confirming the purity and identity of the final product requires multiple analytical techniques. An orthogonal approach, using methods with different separation and detection principles, provides the highest level of confidence[12].

G cluster_methods Orthogonal Analytical Methods cluster_results Verification Product Purified Product HPLC HPLC / UPLC (Quantitative Purity) Product->HPLC LCMS LC-MS (Molecular Weight) Product->LCMS NMR NMR Spectroscopy (Structural Identity) Product->NMR Purity Purity > 99% HPLC->Purity Identity Correct Structure & Mass Confirmed LCMS->Identity NMR->Identity

Caption: Orthogonal methods for purity and identity verification.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity assessment. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% formic acid or trifluoroacetic acid) is typically effective. Purity is determined by the area percentage of the main peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capability of mass spectrometry. It confirms the molecular weight of the purified compound, providing strong evidence of its identity[12]. For this compound (C₉H₇FN₂O₂), the expected [M+H]⁺ ion would be approximately m/z 195.05.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the precise molecular structure. The chemical shifts, coupling constants, and integration of the proton signals provide definitive proof of the compound's identity and can reveal the presence of impurities that may not be visible by other methods[13].

Conclusion

The successful purification of this compound is a critical step in its use as a pharmaceutical intermediate. Both recrystallization and flash column chromatography are robust methods capable of delivering material with high purity. The choice between them depends on the nature and quantity of impurities present. Recrystallization is often simpler and more scalable for removing bulk, less soluble impurities, while chromatography offers finer resolution for separating closely related compounds like isomers. Rigorous analytical characterization using an orthogonal set of methods is mandatory to ensure the quality required for drug discovery and development applications.

References

Application Notes & Protocols: Characterizing Methyl 4-fluoro-1H-indazole-5-carboxylate in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention.[1][2] The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several approved and clinical-stage kinase inhibitors like Axitinib and Pazopanib.[1][2][3] This is due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases.

This document provides in-depth application notes and detailed protocols for the characterization of methyl 4-fluoro-1H-indazole-5-carboxylate , a representative indazole derivative, as a potential kinase inhibitor. The strategic incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the methyl carboxylate group offers a vector for further chemical modification.[3]

Here, we present field-proven methodologies for determining the inhibitory potency (IC₅₀) of this compound using widely adopted, robust, and high-throughput compatible assay platforms. The causality behind experimental choices is explained to empower researchers to not only execute these protocols but also to adapt them for their specific kinase targets and research goals.

Scientific Principles of Kinase Inhibition Assays

The fundamental goal of a kinase inhibition assay is to quantify the effect of a compound on the catalytic activity or binding properties of a kinase enzyme. Activity is typically measured by detecting either the consumption of the ATP co-substrate or the formation of the phosphorylated product.[4] Two of the most common, reliable, and scalable methods are luminescence-based ADP detection and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

Luminescence-Based ADP Detection (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a universal method applicable to virtually any kinase.[5][6] It quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps:

  • Kinase Reaction Termination & ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added. This terminates the kinase reaction and depletes the remaining, unconsumed ATP. This step is crucial because the high ATP concentration in the initial reaction would otherwise create a massive background signal.

  • ADP to ATP Conversion & Luminescence Detection: Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced by the target kinase into ATP. This newly synthesized ATP then acts as a substrate for a luciferase, generating a light signal that is directly proportional to the initial kinase activity.[7]

Inhibitors of the kinase will reduce the amount of ADP produced, leading to a decrease in the luminescent signal.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

TR-FRET assays, such as LanthaScreen® and Z'-LYTE®, measure the interaction between molecules based on energy transfer between a donor fluorophore (often a Europium chelate) and an acceptor fluorophore.[8][9][10]

  • LanthaScreen® Eu Kinase Binding Assay: This is a binding competition assay. A fluorescently labeled, ATP-competitive tracer binds to the kinase, which is itself labeled with a Europium (Eu) antibody. This brings the donor and acceptor into proximity, generating a high FRET signal. When an inhibitor compound binds to the kinase's ATP pocket, it displaces the tracer, separating the donor and acceptor and causing a loss of FRET.[9][11] This format is particularly useful as it can be performed with active or inactive kinases and allows for the study of binding kinetics.[9]

  • Z'-LYTE® Kinase Activity Assay: This assay measures the phosphorylation of a FRET-labeled peptide substrate. The peptide is labeled with a donor and acceptor. When the peptide is not phosphorylated, a specific protease can cleave it, separating the FRET pair and disrupting the signal. However, when the kinase phosphorylates the peptide, the protease can no longer cleave it, and a high FRET signal is maintained.[10][12] Kinase inhibition results in more cleavage and a lower FRET signal.

Application Notes: Best Practices for Characterizing an Indazole Inhibitor

Compound Handling and Preparation
  • Stock Solution: Prepare a high-concentration stock solution of this compound, typically 10-20 mM, in 100% dimethyl sulfoxide (DMSO).[13] DMSO is the standard solvent due to its ability to dissolve a wide range of organic compounds.

  • Serial Dilutions: Create a serial dilution series of the compound in 100% DMSO. A 10-point, 3-fold dilution series is standard for generating a robust IC₅₀ curve.[14] Performing this initial dilution in neat DMSO prevents compound precipitation that can occur when diluting directly into aqueous assay buffers.

  • Intermediate Dilutions: From the DMSO serial dilutions, prepare intermediate dilutions in the appropriate kinase assay buffer. This step minimizes the final concentration of DMSO in the assay, which should ideally be kept at or below 1% to avoid solvent-induced artifacts.

Experimental Design and Controls

A self-validating experiment requires meticulous controls to ensure the results are meaningful.

  • Negative Control (0% Inhibition): This reaction contains the kinase, substrate, and ATP, with DMSO vehicle added instead of the inhibitor. It represents the maximum signal (or baseline activity) of the assay.

  • Positive Control (100% Inhibition): This reaction typically uses a potent, broad-spectrum kinase inhibitor like Staurosporine to establish the assay window's lower bound.[13] Alternatively, a reaction mix without the kinase enzyme can be used.

  • ATP Concentration: The measured IC₅₀ value for an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. For comparative and mechanistic studies, it is best practice to run the assay at an ATP concentration that is equal to the Kₘ(ATP) of the kinase.[14][15] This allows for a more standardized comparison of inhibitor potency across different studies and kinases.

  • Enzyme Concentration: The kinase concentration should be optimized to produce a signal that is well within the linear range of the assay detection method. This ensures that the measured inhibition is not limited by the availability of the enzyme.

Data Analysis and Interpretation

The raw data (e.g., luminescence or FRET ratio) is first normalized using the negative and positive controls:

% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

The normalized data is then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression (four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[16]

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Example Inhibitory Activity Profile of this compound

Kinase TargetCompound IC₅₀ (nM)Staurosporine IC₅₀ (nM)Assay Platform
Kinase A155ADP-Glo™
Kinase B25010ADP-Glo™
Kinase C>10,00020Z'-LYTE®
Kinase D82LanthaScreen®
Kinase E75015ADP-Glo™

Visualizations: Pathways and Workflows

MAPK/ERK Signaling Pathway

Protein kinases rarely act in isolation. They form complex signaling cascades that regulate cellular functions. The MAPK/ERK pathway is a prime example and a major target for cancer drug development.[8]

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) GRB2_SOS GRB2/SOS RTK->GRB2_SOS Activation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK p ERK ERK MEK->ERK p TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF p Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK

Caption: The MAPK/ERK signaling cascade, a key regulator of cellular processes.

General Kinase Inhibition Assay Workflow

The process for evaluating a kinase inhibitor follows a standardized workflow from compound preparation to data analysis.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Execution cluster_readout Data Acquisition & Analysis C1 Prepare 10 mM Compound Stock in 100% DMSO C2 Create Serial Dilution Series in DMSO C1->C2 C3 Prepare Assay Plate (Controls & Diluted Compound) C2->C3 R1 Add Kinase Enzyme to Plate C3->R1 R2 Pre-incubate Kinase with Compound R1->R2 R3 Initiate Reaction (Add ATP/Substrate Mix) R2->R3 R4 Incubate at RT (e.g., 60 min) R3->R4 D1 Stop Reaction & Add Detection Reagents R4->D1 D2 Incubate for Signal Development D1->D2 D3 Read Plate (Luminescence/FRET) D2->D3 D4 Calculate % Inhibition & Plot Dose-Response Curve D3->D4 D5 Determine IC50 Value D4->D5

Caption: Standardized workflow for determining kinase inhibitor IC₅₀ values.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol describes a universal, luminescence-based method for measuring the activity of a kinase by quantifying the amount of ADP produced.[5][13]

Materials:

  • This compound

  • Kinase of interest and its corresponding substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP at a concentration appropriate for the kinase (e.g., Kₘ concentration)

  • Staurosporine (positive control)

  • White, opaque 384-well assay plates (low volume)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: a. Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from 1 mM. b. In a 384-well plate, add 1 µL of the serially diluted compound, DMSO vehicle control, or Staurosporine control to the appropriate wells.

  • Kinase Reaction: a. Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer. The final concentration of the kinase should be empirically determined to yield a robust signal. b. Add 5 µL of the 2X Kinase/Substrate solution to each well of the assay plate. c. Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Prepare a 2X ATP solution in Kinase Assay Buffer. e. Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The total reaction volume is now 11 µL. f. Mix the plate and incubate at room temperature for 60 minutes.

  • ADP Detection: a. Equilibrate the plate and the ADP-Glo™ Reagent to room temperature. b. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[17] c. Incubate for 40 minutes at room temperature. d. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. e. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: a. Measure the luminescence of each well using a plate reader with an integration time of 0.25–1 second per well.

Protocol 2: Kinase Binding Assay using LanthaScreen® Eu TR-FRET

This protocol describes a binding competition assay to measure the affinity of the compound for the kinase's ATP pocket.[11][18]

Materials:

  • This compound

  • Tagged kinase of interest (e.g., GST-tagged, His-tagged)

  • LanthaScreen® Eu-anti-Tag Antibody (e.g., Eu-anti-GST)

  • LanthaScreen® Kinase Tracer (appropriate for the kinase family)

  • LanthaScreen® Kinase Buffer A

  • Black, low-volume 384-well assay plates

  • TR-FRET-capable plate reader (340 nm excitation, 615 nm and 665 nm emission filters)

Procedure:

  • Reagent Preparation: a. Prepare a 3X compound serial dilution series in 1X Kinase Buffer A containing 3% DMSO. b. Prepare a 3X Kinase/Eu-Antibody solution in 1X Kinase Buffer A. The optimal concentrations should follow the specific kinase protocol provided by the vendor. c. Prepare a 3X Tracer solution in 1X Kinase Buffer A. The tracer concentration is typically near its Kd for the kinase.

  • Assay Assembly: a. In a 384-well plate, perform the additions in the following order for a final volume of 15 µL.[19] b. Add 5 µL of the 3X compound dilution (or buffer with 3% DMSO for controls). c. Add 5 µL of the 3X Kinase/Eu-Antibody solution. d. Add 5 µL of the 3X Tracer solution.

  • Incubation and Data Acquisition: a. Cover the plate to prevent evaporation and incubate for 60 minutes at room temperature, protected from light. b. Read the plate on a TR-FRET-capable plate reader. Collect signals at both the acceptor emission wavelength (665 nm) and the donor emission wavelength (615 nm).[9]

  • Data Analysis: a. Calculate the Emission Ratio (665 nm / 615 nm) for each well. b. Normalize the data using no-kinase (high FRET) and no-tracer (low FRET) controls. c. Plot the Emission Ratio against the log of inhibitor concentration and fit with a sigmoidal dose-response curve to determine the IC₅₀.

References

Application Note & Protocol: A Scalable Synthesis of Methyl 4-Fluoro-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Indazoles in Modern Drug Discovery

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and analgesic properties. The strategic introduction of fluorine atoms into these scaffolds can significantly enhance their pharmacological profiles by modulating metabolic stability, binding affinity, and bioavailability. Methyl 4-fluoro-1H-indazole-5-carboxylate is a key building block in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern makes it a valuable intermediate for drug development professionals exploring novel chemical entities.

This application note provides a detailed, scalable, and reproducible protocol for the synthesis of this compound, starting from the commercially available 4-fluoro-1H-indazole-5-carboxylic acid. The protocol is designed for researchers and scientists in both academic and industrial settings, with a focus on practical execution, safety, and high-yield production.

Synthetic Strategy: Fischer-Speier Esterification

The chosen synthetic route for the preparation of this compound is the Fischer-Speier esterification. This classic and robust method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1] For this protocol, 4-fluoro-1H-indazole-5-carboxylic acid is reacted with an excess of methanol, which also serves as the solvent, and a catalytic amount of concentrated sulfuric acid. The reaction is driven to completion by the large excess of methanol, in accordance with Le Châtelier's principle.[2][3]

The mechanism of Fischer esterification proceeds through several reversible steps. Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final ester product and regenerate the acid catalyst.[2][4]

Experimental Protocol: Scalable Synthesis of this compound

This protocol is optimized for a scalable synthesis, starting from 10 grams of 4-fluoro-1H-indazole-5-carboxylic acid.

Materials and Reagents:

ReagentGradeSupplier
4-Fluoro-1H-indazole-5-carboxylic acid≥98%Major chemical supplier
Methanol (Anhydrous)ACS GradeMajor chemical supplier
Sulfuric Acid (H₂SO₄), Concentrated95-98%Major chemical supplier
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/APrepared in-house
Brine (Saturated NaCl Solution)N/APrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ≥99%Major chemical supplier
Ethyl AcetateACS GradeMajor chemical supplier
HexanesACS GradeMajor chemical supplier

Equipment:

  • 500 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Safety Precautions:

  • Conduct all steps in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-1H-indazole-5-carboxylic acid (10.0 g, 55.5 mmol).

    • Add anhydrous methanol (200 mL) to the flask. Stir the mixture to dissolve the carboxylic acid. Gentle warming may be required for complete dissolution.

  • Acid Catalysis:

    • Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the stirred solution. Caution: The addition of sulfuric acid to methanol is exothermic. Add the acid dropwise while cooling the flask in an ice-water bath to control the temperature.

  • Reflux:

    • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

    • Heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle.

    • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product, this compound, will have a higher Rf value than the starting carboxylic acid.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Reduce the volume of the methanol by approximately half using a rotary evaporator.

    • Carefully pour the remaining reaction mixture into a 1 L beaker containing ice-cold water (400 mL). A white precipitate of the product should form.

    • Slowly and carefully neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Caution: This will cause effervescence (CO₂ evolution). Add the bicarbonate solution in small portions with stirring.

  • Extraction and Isolation:

    • Transfer the neutralized mixture to a 1 L separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with brine (100 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add hexanes until the solution becomes cloudy.

    • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Expected Yield and Characterization:

  • Expected Yield: 80-90%

  • Appearance: White to off-white solid

  • Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: 4-Fluoro-1H-indazole-5-carboxylic acid Reagents Add Methanol & Concentrated H₂SO₄ Start->Reagents Dissolution & Catalysis Reflux Reflux (4-6 hours) ~65-70 °C Reagents->Reflux Heating Cooling Cool to RT Reflux->Cooling Neutralization Neutralize with NaHCO₃ Solution Cooling->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Purification Recrystallization Extraction->Purification End End: Methyl 4-Fluoro-1H- indazole-5-carboxylate Purification->End

Caption: Workflow for the synthesis of this compound.

Discussion and Causality

  • Choice of Catalyst: Concentrated sulfuric acid is a highly effective and economical catalyst for Fischer esterification. Its strong dehydrating properties also help to shift the reaction equilibrium towards the product side.[5]

  • Excess Methanol: Using methanol as both a reagent and a solvent ensures that it is present in a large excess. This high concentration of one of the reactants drives the equilibrium of this reversible reaction towards the formation of the ester, maximizing the yield.[2][3]

  • Neutralization Step: The neutralization with sodium bicarbonate is crucial to quench the sulfuric acid catalyst and to remove any unreacted carboxylic acid from the organic phase during the extraction. The unreacted carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.

  • Recrystallization: This purification technique is effective for removing minor impurities and results in a high-purity crystalline product suitable for subsequent synthetic steps.

Conclusion

This application note provides a robust and scalable protocol for the synthesis of this compound. By employing the well-established Fischer-Speier esterification, this method offers high yields, operational simplicity, and is suitable for implementation in both research and process chemistry laboratories. The availability of the starting material and the straightforward nature of the protocol make it an accessible and valuable procedure for professionals in the field of drug development.

References

analytical methods for quantifying methyl 4-fluoro-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Quantitative Analysis of Methyl 4-fluoro-1H-indazole-5-carboxylate

Abstract

This document provides a comprehensive guide to the quantitative analysis of this compound, a key intermediate in pharmaceutical synthesis. Accurate and reliable quantification of this compound is critical for ensuring process consistency, quality control, and adherence to regulatory standards. This application note details three robust analytical methods: High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (¹⁹F qNMR) spectroscopy. Each section offers a detailed protocol, the scientific rationale behind the methodology, and guidance on method validation in accordance with ICH Q2(R2) guidelines.[1][2]

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structural motif is found in a variety of pharmacologically active agents. Consequently, the ability to accurately determine its purity and concentration in bulk materials, reaction mixtures, and formulated products is paramount. This guide is intended for researchers, analytical scientists, and quality control professionals, providing field-proven protocols to ensure data integrity and reproducibility.

The choice of analytical method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. This note presents HPLC-UV as the primary method for routine quality control, GC-MS for volatile impurity profiling and quantification, and ¹⁹F qNMR as a powerful primary method for purity assessment without the need for a specific reference standard.[3]

Physicochemical Properties

A thorough understanding of the analyte's properties is foundational to method development.

PropertyValueSource
Molecular Formula C₉H₇FN₂O₂[4][5]
Molecular Weight 194.16 g/mol Calculated
Appearance White to off-white solidGeneral observation for similar compounds
Solubility Soluble in Methanol, Acetonitrile, DMSO, DMF[6]
Melting Point 133-138 °C (for a related isomer)

Note: Some properties are based on closely related indazole carboxylate structures and should be experimentally verified for the specific compound.

Overall Analytical Workflow

A systematic approach from sample handling to data interpretation is essential for reliable results. The following diagram illustrates the general workflow applicable to all described methods.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_reporting Phase 3: Data Processing & Reporting Sample Sample Receipt & Inspection Standard Standard & Reagent Preparation Sample->Standard SamplePrep Sample Preparation (Dilution, Extraction) Standard->SamplePrep SST System Suitability Test (SST) SamplePrep->SST Analysis Chromatographic / Spectroscopic Analysis SST->Analysis DataAcq Data Acquisition Analysis->DataAcq Processing Data Processing (Integration, Calibration) DataAcq->Processing Validation Result Validation & Review Processing->Validation Report Final Report Generation Validation->Report

Caption: General workflow for the quantification of an active pharmaceutical ingredient or intermediate.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis due to its high resolution, reproducibility, and robustness. For a UV-active compound like this compound, a reversed-phase HPLC method with UV detection is the preferred approach for assay and purity determination.

Causality Behind Experimental Choices:

  • Reversed-Phase (C18): The analyte is a moderately polar organic molecule, making a non-polar C18 stationary phase ideal for achieving good retention and separation from potential impurities.

  • Mobile Phase: A mixture of acetonitrile and water provides the necessary polarity range to elute the analyte with a good peak shape. Acetonitrile is chosen for its low UV cutoff and viscosity.

  • Acid Modifier (Formic Acid): Adding a small amount of acid (0.1% formic acid) to the mobile phase serves two purposes: it protonates silanol groups on the silica support, minimizing peak tailing, and it ensures the analyte is in a single ionic state, leading to sharp, symmetrical peaks.[7]

  • UV Detection: The indazole ring system contains a strong chromophore, allowing for sensitive detection at its UV maximum (λmax), which should be experimentally determined but is anticipated to be around 290-310 nm.[6]

Detailed HPLC-UV Protocol

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 10 min, hold for 2 min, return to 30% B over 1 min, equilibrate for 2 min
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection UV at λmax (e.g., 295 nm)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Mobile Phase A and B as described in the table. Filter through a 0.45 µm membrane filter and degas.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a stock solution of ~100 µg/mL.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh an amount of the test sample expected to contain 10 mg of the analyte and prepare as described for the standard stock solution.

  • System Suitability:

    • Inject the 50 µg/mL standard solution five times.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.[1]

    • The tailing factor should be ≤ 2.0.

  • Analysis:

    • Inject the blank (diluent), followed by the calibration standards, and then the sample solutions.

    • Construct a calibration curve by plotting peak area against concentration.

    • Determine the concentration of the analyte in the sample from the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly selective and sensitive technique suitable for analyzing thermally stable and volatile compounds. It is particularly useful for identifying and quantifying impurities that may not be resolved by HPLC.

Causality Behind Experimental Choices:

  • Split Injection: This prevents column overloading and ensures sharp peaks for a relatively concentrated sample.

  • DB-5ms Column: This is a general-purpose, low-polarity column (5% phenyl-methylpolysiloxane) that provides excellent separation for a wide range of semi-volatile organic compounds.[8]

  • Temperature Programming: A temperature gradient is used to first separate volatile impurities at lower temperatures and then elute the main analyte at a higher temperature, ensuring good resolution and peak shape.

  • Electron Ionization (EI): Standard 70 eV EI provides reproducible fragmentation patterns that can be used for structural confirmation and library matching.[9]

  • Selective Ion Monitoring (SIM): For quantification, SIM mode is used to monitor specific, characteristic ions of the analyte, dramatically increasing sensitivity and selectivity by filtering out background noise.[10]

Detailed GC-MS Protocol

Instrumentation and Conditions:

ParameterRecommended Setting
GC-MS System Gas chromatograph with a split/splitless injector coupled to a mass spectrometer
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temp. 280°C
Split Ratio 50:1
Oven Program 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) for identification; SIM for quantification (select 3-4 characteristic ions)

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in methanol or ethyl acetate at 1 mg/mL.

    • Create calibration standards (e.g., 0.1 - 50 µg/mL) by serial dilution.

    • Prepare the test sample at a similar concentration.

  • Analysis:

    • Inject 1 µL of each solution into the GC-MS system.

    • First, run in Full Scan mode to identify the retention time and mass spectrum of the analyte. Confirm the molecular ion and key fragment ions.

    • Develop a SIM method using the most abundant and specific ions.

    • Quantify the sample using the SIM method and a calibration curve based on the peak area of the primary quantifier ion.

Method 3: Quantitative ¹⁹F NMR (qNMR)

qNMR is a primary analytical method that allows for the direct measurement of a substance's purity without requiring an identical reference standard. Given the presence of a fluorine atom in the molecule, ¹⁹F qNMR offers exceptional advantages.

Causality Behind Experimental Choices:

  • ¹⁹F Nucleus: The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, providing high sensitivity. The large chemical shift range (~800 ppm) and the low natural abundance of fluorine in typical solvents or impurities result in a clean, baseline-resolved spectrum with minimal signal overlap.[11]

  • Internal Standard: An internal standard (IS) of known purity and concentration is required. The IS must contain a fluorine atom and have a resonance that does not overlap with the analyte. 4,4'-Difluorobenzophenone is a suitable candidate.

  • Relaxation Delay (D1): A long relaxation delay (D1 ≥ 5 x T₁) is crucial to ensure complete relaxation of all nuclei between pulses. This is the most critical parameter for ensuring that the signal intensity is directly proportional to the number of nuclei, which is the basis of quantification.[11][12]

Detailed ¹⁹F qNMR Protocol

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation Weigh_Analyte Accurately weigh Analyte Dissolve Dissolve both in deuterated solvent (e.g., DMSO-d6) Weigh_Analyte->Dissolve Weigh_IS Accurately weigh Internal Standard (IS) Weigh_IS->Dissolve Tune Tune & Shim Spectrometer Dissolve->Tune Setup Set Quantitative Parameters (e.g., D1 > 30s) Tune->Setup Acquire Acquire Spectrum Setup->Acquire Process Apply Fourier Transform, Phasing, Baseline Correction Acquire->Process Integrate Integrate Analyte and IS signals Process->Integrate Calculate Calculate Purity using the qNMR Equation Integrate->Calculate

Caption: Step-by-step workflow for quantitative NMR (qNMR) analysis.

Instrumentation and Conditions:

ParameterRecommended Setting
Spectrometer 400 MHz or higher NMR spectrometer with a fluorine probe
Solvent DMSO-d₆
Internal Standard 4,4'-Difluorobenzophenone (or similar, with certified purity)
Pulse Angle 90°
Acquisition Time ≥ 2 seconds
Relaxation Delay (D1) ≥ 30 seconds
Number of Scans 16 or higher (for good signal-to-noise)

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh about 20 mg of the analyte (W_analyte) and 20 mg of the internal standard (W_IS) into the same vial.

    • Dissolve the mixture in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). Transfer to an NMR tube.

  • Data Acquisition:

    • Acquire the ¹⁹F NMR spectrum using the quantitative parameters listed above. The long relaxation delay is critical.[12]

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the signal for the analyte (I_analyte) and the signal for the internal standard (I_IS).

  • Purity Calculation:

    • Calculate the purity of the analyte using the following formula:

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * Purity_IS (%)

    Where:

    • I = Integral value

    • N = Number of fluorine nuclei for the signal (N_analyte=1; N_IS=2 for 4,4'-difluorobenzophenone)

    • MW = Molecular Weight

    • W = Weight

    • Purity_IS = Certified purity of the internal standard

Method Validation Summary

All analytical methods intended for quality control must be validated to ensure they are fit for purpose.[13] Validation should be performed according to ICH Q2(R2) guidelines.[1][2]

ParameterHPLC-UVGC-MS¹⁹F qNMR
Specificity Assessed by peak purity (PDA), and analysis of stressed/spiked samples.Confirmed by mass spectrum and chromatographic resolution.High specificity due to unique ¹⁹F chemical shifts.
Linearity Typically R² > 0.999 over the range of 5-150% of the target concentration.R² > 0.995 over the working range.Not applicable in the same way; response is inherently linear.
Accuracy % Recovery of 98.0-102.0% for spiked samples at three levels.% Recovery of 95.0-105.0% for spiked samples.Assessed by analyzing certified reference materials; high accuracy is inherent.
Precision (RSD%) Repeatability ≤ 1.0%; Intermediate Precision ≤ 2.0%.[1]Repeatability ≤ 2.5%; Intermediate Precision ≤ 4.0%.[10]High precision, typically RSD < 1.0%.
LOD/LOQ Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).Lower than HPLC due to MS selectivity.Dependent on the number of scans and spectrometer field strength.
Robustness Assessed by small variations in flow rate, temperature, mobile phase composition.Assessed by variations in oven ramp rate, injector temperature.Generally very robust; less affected by minor environmental changes.

Conclusion

This application note provides three validated, reliable, and robust methods for the quantitative analysis of this compound.

  • HPLC-UV is recommended as the primary method for routine quality control, offering an excellent balance of performance, speed, and accessibility.

  • GC-MS serves as a powerful complementary technique for impurity identification and quantification, especially for more volatile species.

  • ¹⁹F qNMR stands out as a definitive method for purity assignment and the qualification of reference materials, providing absolute quantification without the need for an analyte-specific standard.

The selection of the most appropriate method should be based on the specific analytical challenge, regulatory requirements, and available resources.

References

Application Notes and Protocols for Cell-Based Efficacy Testing of Methyl 4-fluoro-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Indazole Scaffolds

Indazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2][3] This is largely due to their wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anti-tumor properties.[1][4][5] The indazole core is a key pharmacophore in several FDA-approved drugs, many of which function as kinase inhibitors for cancer therapy.[6][7] The strategic incorporation of a fluorine atom, as seen in methyl 4-fluoro-1H-indazole-5-carboxylate, is a common medicinal chemistry strategy to enhance metabolic stability and binding affinity to target proteins.[8]

This application note provides a detailed protocol for conducting a preliminary cell-based assay to evaluate the cytotoxic potential of the novel compound, this compound. We will utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely used colorimetric method to assess cell viability and proliferation.[9][10][11] This assay serves as a crucial first step in the drug discovery pipeline to identify compounds with potential anti-cancer activity.

Principle of the MTT Assay

The MTT assay is a quantitative colorimetric method for assessing cell viability. The assay's principle is based on the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt by mitochondrial dehydrogenases in living, metabolically active cells.[9][10][12] This enzymatic conversion results in the formation of a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[10] The insoluble formazan crystals are subsequently solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in the number of viable cells following treatment with a test compound, such as this compound, will result in a corresponding decrease in the amount of formazan produced, thus indicating cytotoxicity.

Experimental Workflow Overview

The following diagram illustrates the key stages of the MTT assay for evaluating the cytotoxicity of this compound.

MTT_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Acquisition & Analysis Cell_Seeding Seed Cells in 96-well Plate Treatment Treat Cells with Compound Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Treatment Incubation_72h Incubate for 72 hours Treatment->Incubation_72h MTT_Addition Add MTT Reagent Incubation_72h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Solubilization Add Solubilization Solution Incubation_4h->Solubilization Absorbance_Read Measure Absorbance at 570 nm Solubilization->Absorbance_Read Data_Analysis Calculate % Viability and IC50 Absorbance_Read->Data_Analysis

Caption: A flowchart of the MTT assay workflow.

Detailed Protocol: MTT Assay for Cytotoxicity

This protocol is a general guideline and should be optimized for the specific cancer cell line used in your experiments.

Materials and Reagents
  • This compound

  • Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS solution)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology

1. Cell Seeding: a. Culture the selected cancer cell line in T-75 flasks until they reach 70-80% confluency. b. Aspirate the culture medium and wash the cells with sterile PBS. c. Detach the cells using Trypsin-EDTA solution and neutralize with complete culture medium. d. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium. e. Determine the cell density using a hemocytometer or automated cell counter. f. Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate. g. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

2. Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment. It is recommended to use a broad concentration range for the initial screening (e.g., 0.1, 1, 10, 50, 100 µM). c. After the 24-hour incubation period, carefully aspirate the medium from the wells. d. Add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. e. Include the following controls on each plate:

  • Untreated Control: Cells treated with culture medium only.
  • Vehicle Control: Cells treated with the highest concentration of DMSO used in the compound dilutions (typically ≤ 0.5%).
  • Medium Blank: Wells containing culture medium without cells to measure background absorbance.

3. Incubation: a. Return the plate to the 37°C, 5% CO₂ incubator and incubate for 72 hours. The incubation period can be optimized based on the cell line's doubling time.

4. MTT Assay: a. After the 72-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals. c. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. d. Add 150 µL of the solubilization solution (e.g., DMSO) to each well. e. Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals, resulting in a colored solution.

5. Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average absorbance of the medium blank wells from the absorbance readings of all other wells.

  • Calculate Percentage of Cell Viability: The percentage of cell viability can be calculated using the following formula:

    % Cell Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100

  • Dose-Response Curve and IC₅₀ Determination: a. Plot the percentage of cell viability against the corresponding concentrations of this compound. b. Use a non-linear regression analysis to fit a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of the compound that inhibits cell viability by 50%.

Potential Mechanism of Action: Kinase Inhibition

Given that many indazole derivatives exhibit their anti-tumor effects through kinase inhibition, a plausible mechanism of action for this compound could be the targeting of one or more protein kinases involved in cancer cell proliferation and survival.[1][6][7] Dysregulation of kinase activity is a hallmark of many cancers.[13] Should the initial MTT assay reveal significant cytotoxic activity, subsequent studies could involve cell-based kinase assays to identify specific kinase targets.[14][15]

The following diagram illustrates a simplified signaling pathway that is often targeted by kinase inhibitors.

Kinase_Pathway Simplified Kinase Signaling Pathway cluster_pathway Signaling Cascade cluster_output Cellular Response cluster_inhibitor Point of Inhibition Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Downstream_Kinases Downstream Kinases (e.g., RAF, MEK, ERK) Receptor_Kinase->Downstream_Kinases Transcription_Factors Transcription Factors Downstream_Kinases->Transcription_Factors Cell_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response Inhibitor Indazole Derivative (Potential Inhibitor) Inhibitor->Receptor_Kinase Inhibitor->Downstream_Kinases

Caption: A diagram of a kinase signaling pathway.

Troubleshooting

Problem Possible Cause(s) Solution(s)
High background absorbance in blank wells Contamination of medium or reagents; Phenol red in mediumUse fresh, sterile reagents; Use phenol red-free medium for the assay
Low absorbance in untreated control wells Low cell seeding density; Poor cell health; ContaminationOptimize cell seeding density; Ensure cells are in the logarithmic growth phase; Check for contamination
High variability between replicate wells Uneven cell seeding; Pipetting errors; Edge effects in the 96-well plateEnsure a homogenous cell suspension before seeding; Use a multichannel pipette for consistency; Avoid using the outer wells of the plate
Compound precipitates in the medium Poor solubility of the compoundPrepare a higher concentration stock in DMSO and use a lower final concentration; Test different solubilizing agents

Conclusion

This application note provides a comprehensive and detailed protocol for the initial cell-based evaluation of this compound using the MTT assay. This foundational assay is a critical step in the drug discovery process for identifying and characterizing novel compounds with potential therapeutic value. The versatility of the indazole scaffold suggests that promising results from this cytotoxicity screen could warrant further investigation into the specific molecular targets and mechanisms of action, such as kinase inhibition.

References

derivatization of methyl 4-fluoro-1H-indazole-5-carboxylate for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed Application Note and Protocol on the .

Application Note & Protocol

Topic: Strategic Derivatization of Methyl 4-Fluoro-1H-indazole-5-carboxylate for Structure-Activity Relationship (SAR) Studies

Introduction: The Strategic Value of the Fluorinated Indazole Scaffold

The indazole core is a quintessential "privileged scaffold" in modern medicinal chemistry, forming the structural foundation of numerous therapeutic agents, including several anticancer drugs.[1][2] Its unique bicyclic aromatic structure, composed of fused benzene and pyrazole rings, offers a versatile template for interacting with a wide range of biological targets.[2][3] Among the vast chemical space of indazole derivatives, This compound stands out as a particularly valuable and strategic starting material for drug discovery campaigns.

The strategic placement of substituents on this core scaffold provides multiple vectors for chemical modification, enabling a systematic exploration of the structure-activity relationship (SAR). Specifically:

  • The Indazole Nitrogen (N1): The N-H bond of the pyrazole ring is a key site for derivatization, allowing for the introduction of various alkyl and aryl groups that can modulate physicochemical properties and target engagement.

  • The C5-Methyl Ester: This group serves as a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which is a precursor for a vast array of amide derivatives, introducing crucial hydrogen bond donors and acceptors.[4][5]

  • The C4-Fluorine Atom: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[6][7][8] The fluorine atom at the C4 position exerts a powerful electron-withdrawing effect, modulating the pKa of the indazole N-H and influencing the molecule's overall electronic profile and interaction with protein targets.[9]

This document provides a detailed guide for researchers, outlining robust and validated protocols for the systematic derivatization of this compound at the N1 and C5 positions. The methodologies are designed to be efficient and scalable for the generation of compound libraries essential for comprehensive SAR studies.

Overall Workflow for SAR Library Generation

The successful execution of an SAR campaign relies on a logical and efficient workflow. The following diagram illustrates the strategic path from the core scaffold to the generation of biological data and iterative lead optimization.

SAR_Workflow cluster_synthesis Synthesis & Diversification cluster_analysis Analysis & Screening cluster_sar SAR & Optimization Start Methyl 4-fluoro-1H- indazole-5-carboxylate N1_Alkylation Protocol 1: N1-Alkylation Start->N1_Alkylation Hydrolysis Protocol 2A: Ester Hydrolysis Start->Hydrolysis N1_Library N1-Substituted Library N1_Alkylation->N1_Library Amide_Coupling Protocol 2B: Amide Coupling Hydrolysis->Amide_Coupling C5_Library C5-Amide Library Amide_Coupling->C5_Library Purification Purification & Characterization (HPLC, LC-MS, NMR) N1_Library->Purification C5_Library->Purification Screening Biological Screening (e.g., Kinase Assay) Purification->Screening Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis New_Targets Design of Next-Generation Analogs SAR_Analysis->New_Targets New_Targets->Start Iterative Refinement

Caption: Overall workflow for an SAR study.

Derivatization Strategy 1: N1-Alkylation of the Indazole Core

Scientific Rationale: Alkylation of the indazole N1-position is a critical step for probing the steric and electronic requirements of the target's binding pocket. This modification directly impacts the molecule's orientation within the active site and can significantly alter properties like solubility and cell permeability. The choice of base and solvent is crucial for achieving high regioselectivity, favoring alkylation at the more thermodynamically stable N1 position over the N2 position.[10][11] Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) effectively and irreversibly deprotonates the indazole, generating the N1-anion for subsequent reaction with an electrophile.[10]

C5_Amide_Synthesis Start Methyl 4-fluoro-1H- indazole-5-carboxylate StepA Step A: Saponification (LiOH, THF/H₂O) Start->StepA Intermediate 4-Fluoro-1H-indazole- 5-carboxylic Acid StepA->Intermediate StepB Step B: Amide Coupling (R¹R²NH, HATU, DIPEA, DMF) Intermediate->StepB Product C5-Amide Derivative StepB->Product

References

Application Notes & Protocols: The Use of Methyl 4-Fluoro-1H-indazole-5-carboxylate as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous clinically approved drugs and advanced biological tools.[1][2][3][4] This document provides a comprehensive guide to the characterization and application of a novel indazole derivative, methyl 4-fluoro-1H-indazole-5-carboxylate, as a chemical probe. While this molecule is presented as a representative example, the principles and protocols detailed herein are broadly applicable to the development and utilization of new chemical probes for target identification and validation.[5][6] We will cover a plausible synthetic route, target engagement strategies, and detailed experimental protocols for in-vitro and cell-based assays, including the Cellular Thermal Shift Assay (CETSA) and chemoproteomics.

Introduction: The Indazole Scaffold and the Power of Chemical Probes

The 1H-indazole framework is a bioisostere of indole and is present in a multitude of pharmacologically active agents, including kinase inhibitors such as Axitinib and Pazopanib.[1][7] Its synthetic tractability and ability to form key interactions with biological targets make it an ideal starting point for the development of chemical probes.[8]

Chemical probes are potent, selective, and well-characterized small molecules used to interrogate biological systems.[5][9] They are instrumental in linking a specific protein target to a cellular phenotype, a critical step in modern drug discovery.[5] This guide will use this compound as a model to illustrate the workflow for validating and utilizing a new chemical probe. For the purpose of this guide, we will hypothesize that our probe targets a specific protein kinase, "Kinase X," which is implicated in a cancer signaling pathway.

Synthesis and Characterization of a Novel Indazole Probe

A robust and scalable synthetic route is the foundation of any chemical probe discovery program. Below is a plausible, multi-step synthesis for this compound, adapted from established methodologies for related indazole derivatives.[10]

Proposed Synthetic Pathway

G A 3-Fluoro-2-methylaniline B 4-Bromo-3-fluoro-2-methylaniline A->B N-Bromosuccinimide, Acetonitrile C 1-Acetyl-5-bromo-4-fluoro-1H-indazole B->C Acetic Acid, Isoamyl nitrite D 5-Bromo-4-fluoro-1H-indazole C->D K2CO3, Methanol/H2O E 4-Fluoro-1H-indazole-5-carbonitrile D->E Zn(CN)2, Pd(PPh3)4, DMF F 4-Fluoro-1H-indazole-5-carboxylic acid E->F aq. NaOH, Heat G This compound (Probe) F->G SOCl2, Methanol

Caption: Plausible synthetic route to this compound.

Protocol: Synthesis of this compound
  • Bromination: Dissolve 3-fluoro-2-methylaniline in acetonitrile and cool to 0°C. Add N-bromosuccinimide portion-wise and stir for 2 hours. Quench the reaction with sodium bisulfite solution to obtain 4-bromo-3-fluoro-2-methylaniline.[10]

  • Indazole Formation: Treat the brominated aniline with acetic acid and isoamyl nitrite at elevated temperature to facilitate the ring-closure reaction, yielding 1-acetyl-5-bromo-4-fluoro-1H-indazole.[10]

  • Deprotection: Hydrolyze the acetyl group using potassium carbonate in a methanol/water mixture to give 5-bromo-4-fluoro-1H-indazole.[10]

  • Cyanation: Convert the bromo-indazole to the corresponding nitrile, 4-fluoro-1H-indazole-5-carbonitrile, using zinc cyanide and a palladium catalyst.

  • Hydrolysis: Hydrolyze the nitrile to the carboxylic acid, 4-fluoro-1H-indazole-5-carboxylic acid, under basic conditions with heating.

  • Esterification: Convert the carboxylic acid to the final methyl ester using thionyl chloride in methanol.[11]

Characterization: The final compound and all intermediates should be fully characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their identity and purity (>95%).

The Importance of a Negative Control

A critical component of any chemical probe-based study is the use of a negative control. This is a close structural analog of the probe that is significantly less active or inactive against the intended target.[12][13] For our probe, a plausible negative control could be the corresponding ethyl ester or a regioisomer, which would be predicted to have a different binding mode. The negative control helps to ensure that any observed cellular phenotype is due to the on-target activity of the probe and not off-target effects or compound-specific artifacts.[12][14][13]

In Vitro Target Engagement: Confirming Interaction with Kinase X

Before proceeding to cellular assays, it is essential to confirm that the probe directly interacts with its purified target protein.

Fluorescence Polarization (FP) Assay

This assay measures the binding of a small fluorescently-labeled tracer to the target protein. The probe is added as a competitor, and its ability to displace the tracer is quantified.[15][16][17][18][19]

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT.

    • Kinase X: Recombinant, purified Kinase X at a final concentration of 10 nM.

    • Fluorescent Tracer: A known fluorescently-labeled ligand for Kinase X at a final concentration of 5 nM.

    • Probe: Serial dilution of this compound from 100 µM to 1 pM.

  • Assay Procedure:

    • Add 10 µL of Assay Buffer to a 384-well plate.

    • Add 5 µL of the probe dilution series.

    • Add 5 µL of the Kinase X and fluorescent tracer mix.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Plot the FP signal against the log of the probe concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Compound Kinase X FP IC₅₀ (nM)
Probe50
Negative Control> 10,000

Cellular Target Engagement: Verifying On-Target Activity in a Biological Context

Confirming that the probe engages its target within the complex environment of a living cell is a crucial validation step.

Cellular Thermal Shift Assay (CETSA®)

CETSA leverages the principle that ligand binding stabilizes a protein against thermal denaturation.[20][21][22][23][24]

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Quantification A Intact Cells B Treat with Probe or Vehicle (DMSO) A->B C Heat to various temperatures D Cell Lysis C->D E Centrifugation to pellet aggregates D->E F Collect Soluble Fraction E->F G Western Blot or Mass Spectrometry F->G H Quantify remaining soluble Kinase X G->H

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment:

    • Culture a human cancer cell line known to express Kinase X to ~80% confluency.

    • Treat cells with 10 µM of the probe or vehicle (DMSO) for 2 hours.

  • Harvesting and Heating:

    • Harvest cells and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling on ice for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble Kinase X at each temperature by Western blotting.

  • Data Interpretation:

    • A shift in the melting curve to a higher temperature in the probe-treated samples indicates target stabilization and engagement.

Target Identification and Selectivity Profiling with Chemoproteomics

To identify the full spectrum of protein targets for our probe, an affinity-based chemoproteomics approach can be employed.[25]

Affinity Purification Coupled with Mass Spectrometry (AP-MS)

This technique uses an immobilized version of the probe to "pull down" interacting proteins from a cell lysate.

G A Synthesize Affinity Probe (Probe-Linker-Biotin) B Immobilize on Streptavidin Beads A->B C Incubate with Cell Lysate B->C D Wash away non-specific binders C->D E Elute bound proteins D->E F Tryptic Digest E->F G LC-MS/MS Analysis F->G H Identify and Quantify Proteins G->H

Caption: Workflow for an affinity-based chemoproteomics experiment.

  • Probe Immobilization: Synthesize an analog of the probe with a linker and a biotin tag. Immobilize this affinity probe on streptavidin-coated magnetic beads.

  • Lysate Preparation: Prepare a native cell lysate from the target cancer cell line.

  • Affinity Purification:

    • Incubate the affinity probe-coated beads with the cell lysate for 2 hours at 4°C.

    • To determine specificity, perform a competition experiment by pre-incubating the lysate with an excess of the free (non-biotinylated) probe.

    • Wash the beads extensively to remove non-specifically bound proteins.[26]

  • Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins that are significantly enriched in the probe-treated sample compared to the competed and bead-only controls. Kinase X should be identified as a primary, high-confidence interactor.

Cellular Phenotypic Assays: Linking Target Engagement to Biological Function

The final step is to use the validated probe and its negative control to investigate the biological consequences of inhibiting Kinase X.

Protocol: Cell Proliferation Assay
  • Cell Seeding: Seed the cancer cells in a 96-well plate.

  • Treatment: Treat the cells with a dilution series of the probe and the negative control for 72 hours.

  • Viability Measurement: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: The probe should inhibit cell proliferation in a dose-dependent manner, while the negative control should be significantly less potent.

Compound Cell Proliferation GI₅₀ (µM)
Probe1.5
Negative Control> 50

Conclusion

This guide has outlined a comprehensive workflow for the validation and application of a novel chemical probe, using this compound as a representative example. By following these detailed protocols, researchers can confidently characterize new chemical probes, confirm their on-target engagement in a cellular context, and use them to elucidate the biological functions of their protein targets. The principles of rigorous characterization, including the crucial use of a negative control, are paramount for generating robust and reproducible data in chemical biology and drug discovery.

References

Application Notes and Protocols for Methyl 4-fluoro-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a formal Safety Data Sheet (SDS) from the manufacturer. As of the date of publication, a comprehensive, publicly available SDS for Methyl 4-fluoro-1H-indazole-5-carboxylate (CAS No. 473416-82-9) has not been identified. The following guidelines are based on general principles of laboratory safety, and data extrapolated from related indazole derivatives. All laboratory personnel must exercise caution and adhere to their institution's safety protocols when handling this and any other chemical.

Section 1: Introduction and Scientific Context

This compound is a fluorinated heterocyclic compound belonging to the indazole class of molecules. Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties[1][2]. The presence of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, often enhancing metabolic stability and binding affinity[3]. This makes this compound a compound of interest for drug discovery and development.

Given its potential biological activity and the general reactivity of related compounds, it is imperative that researchers handle this substance with a thorough understanding of its potential hazards and the necessary safety precautions.

Section 2: Physicochemical Properties and Stability

While specific, experimentally determined data for this compound is not widely published, the following table summarizes expected properties based on its structure and data from similar compounds.

PropertyAnticipated Value/InformationRationale/Source
CAS Number 473416-82-9Supplier Information
Molecular Formula C9H7FN2O2Calculated
Molecular Weight 194.16 g/mol Calculated
Appearance Likely a solid (e.g., powder, crystalline)General property of similar small organic molecules
Stability Stable under recommended storage conditions. May be sensitive to light, strong oxidizing agents, and extreme pH.Indazole derivatives can be susceptible to photodegradation and hydrolysis[4].
Reactivity Avoid contact with strong oxidizing agents.General chemical incompatibility[5].
Solubility Expected to be soluble in organic solvents like DMSO and DMF.Common for heterocyclic compounds used in drug discovery.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Due to the absence of specific toxicological data, this compound should be handled as a potentially hazardous substance. The primary routes of exposure to mitigate are inhalation, skin contact, and ingestion[6].

Engineering Controls
  • Fume Hood: All weighing and solution preparation activities should be conducted in a certified chemical fume hood to minimize inhalation of any dust or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are required at all times. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles[7].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected for tears or holes before use and should be changed immediately if contaminated. Always wash hands thoroughly after removing gloves[7].

  • Body Protection: A flame-resistant lab coat should be worn and kept fastened. Ensure full-length pants and closed-toe shoes are worn to cover all exposed skin[8].

Diagram: PPE Selection Workflow

PPE_Workflow start Handling this compound weighing Weighing solid or preparing solutions? start->weighing fume_hood Work in a certified chemical fume hood weighing->fume_hood Yes ppe_check Standard PPE Check fume_hood->ppe_check goggles Wear chemical safety goggles ppe_check->goggles gloves Wear nitrile gloves ppe_check->gloves lab_coat Wear a fastened lab coat ppe_check->lab_coat splash_risk Risk of splashing? goggles->splash_risk gloves->splash_risk lab_coat->splash_risk face_shield Add a full-face shield splash_risk->face_shield Yes proceed Proceed with experiment splash_risk->proceed No face_shield->proceed Stock_Solution_Workflow start Start: Prepare Stock Solution safety_check Safety Check (Fume Hood, PPE) start->safety_check weigh Weigh Compound in Fume Hood safety_check->weigh transfer Transfer Solid to Volumetric Flask weigh->transfer add_solvent Add ~75% of Solvent transfer->add_solvent dissolve Vortex/Swirl to Dissolve add_solvent->dissolve final_volume Add Solvent to Final Volume dissolve->final_volume homogenize Invert to Homogenize final_volume->homogenize label_store Label and Store Appropriately homogenize->label_store

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-fluoro-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of methyl 4-fluoro-1H-indazole-5-carboxylate, a critical building block in contemporary drug discovery.

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic intermediate. The indazole scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is key to advancing many drug discovery programs[1].

This document provides a comprehensive overview of a reliable synthetic route, detailed troubleshooting guides for common issues, and answers to frequently asked questions. Our goal is to empower you with the technical insights and practical solutions needed to improve your reaction yields, minimize impurities, and ensure reproducible results.

Overview of Synthetic Strategy

The most common and efficient route to construct the 4-fluoro-1H-indazole-5-carboxylate core involves an intramolecular cyclization of a suitably substituted aniline precursor. The key transformation is a diazotization of a primary amine followed by an in-situ cyclization that forms the N-N bond of the pyrazole ring.

Our recommended starting material is methyl 2-amino-5-fluoro-4-methylbenzoate , which is commercially available[2][3]. The synthesis proceeds via two critical steps:

  • Diazotization: The 2-amino group is converted into a reactive diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid[4][5].

  • Intramolecular Cyclization: The diazonium salt intermediate is unstable and cyclizes by attacking the ortho-methyl group, which subsequently aromatizes to form the stable indazole ring system[6].

This entire process is typically performed as a one-pot synthesis, which is efficient but requires careful control of reaction conditions to achieve high yields.

Visualizing the Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Methyl 2-amino-5-fluoro- 4-methylbenzoate D Diazotization (0-5 °C) A->D B Acetic Acid (Solvent) B->D C Sodium Nitrite (aq) C->D Slow Addition E Intramolecular Cyclization D->E Unstable Intermediate F Quenching & Neutralization E->F G Extraction F->G H Column Chromatography G->H I Product Isolation H->I Methyl 4-fluoro-1H-indazole- 5-carboxylate

Caption: General workflow for the synthesis of the target indazole.

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific lab conditions and reagent purity.

Materials:

  • Methyl 2-amino-5-fluoro-4-methylbenzoate

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve methyl 2-amino-5-fluoro-4-methylbenzoate (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of starting material).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath. It is critical to maintain this temperature throughout the next step.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred aniline solution via the dropping funnel over 30-45 minutes. Crucially, ensure the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice.

    • Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~7-8. Be cautious as significant CO₂ evolution will occur.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.

Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Product Yield

Question: My reaction yield is consistently below 30%, or I'm recovering mostly starting material. What are the primary causes?

Answer: This is the most common issue and almost always points to problems in the diazotization step. The diazonium salt intermediate is the linchpin of this reaction.

Causality & Troubleshooting Steps:

  • Inadequate Temperature Control: The diazonium salt is highly unstable at elevated temperatures and will decompose before it can cyclize.

    • Solution: Maintain a strict internal reaction temperature of 0-5 °C during the entire sodium nitrite addition and subsequent stirring. Use a properly calibrated thermometer placed directly in the reaction mixture.

  • Poor Quality of Sodium Nitrite: Old or improperly stored NaNO₂ can absorb moisture and degrade, leading to an incorrect stoichiometry and incomplete diazotization.

    • Solution: Use a fresh, unopened bottle of sodium nitrite. If you suspect the quality is poor, use a slightly larger excess (e.g., 1.2-1.3 eq), but be aware this can lead to other side reactions.

  • Rate of Addition: Adding the nitrite solution too quickly can cause localized temperature spikes, leading to decomposition, and can also generate excess nitrous acid which can participate in side reactions.

    • Solution: Add the NaNO₂ solution dropwise over at least 30 minutes. A syringe pump can provide excellent control for larger-scale reactions.

G start Low Yield Observed q1 Was Temp < 5°C during NaNO₂ addition? start->q1 s1 ACTION: Improve cooling. Use internal thermometer. q1->s1 No q2 Is NaNO₂ reagent fresh and dry? q1->q2 Yes end Yield Improved s1->end s2 ACTION: Use fresh NaNO₂. Consider slight excess (1.2 eq). q2->s2 No q3 Was NaNO₂ added slowly (>30 min)? q2->q3 Yes s2->end s3 ACTION: Reduce addition rate. Use a dropping funnel or syringe pump. q3->s3 No q3->end Yes s3->end

Caption: Troubleshooting decision tree for low reaction yield.

Issue 2: Formation of a Dark-Colored, Tarry Crude Product

Question: My reaction mixture turns dark brown or black, and the crude product is an intractable tar that is difficult to purify. Why is this happening?

Answer: The formation of dark, polymeric materials is typically due to side reactions of the highly reactive diazonium salt, often exacerbated by incorrect temperature or pH conditions.

Causality & Troubleshooting Steps:

  • Azo-Coupling Reactions: The diazonium salt is an electrophile and can react with any nucleophilic species present. If unreacted aniline is present, it can couple with the diazonium salt to form colored azo compounds, which are common impurities.

    • Solution: Ensure the reaction goes to completion by using a slight excess of NaNO₂ and allowing sufficient reaction time. Slow addition of nitrite also minimizes the simultaneous concentration of both diazonium salt and unreacted aniline.

  • Phenol Formation: The diazonium salt can react with water to form a phenol, which can then undergo further oxidation and polymerization to form dark tars. This is highly temperature-dependent.

    • Solution: Again, strict temperature control below 5 °C is paramount. Additionally, ensuring the starting material is fully dissolved before adding the nitrite prevents localized "hot spots" where decomposition can initiate.

  • Work-up Issues: Neutralizing the reaction mixture too quickly with a strong base can cause rapid warming and side reactions.

    • Solution: Perform the neutralization slowly while cooling the mixture in an ice bath. Pouring the reaction mixture onto ice before neutralization is an effective way to dissipate heat.

Data Summary: Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Temperature > 5 °C during diazotization.2. Degraded NaNO₂ reagent.3. Insufficient reaction time.1. Maintain internal temp at 0-5 °C.2. Use fresh, high-purity NaNO₂.3. Monitor by TLC/LC-MS until starting material is consumed.
Dark, Tarry Crude Product 1. Azo-coupling side reactions.2. Phenol formation and polymerization.3. Rapid, exothermic neutralization.1. Ensure slow NaNO₂ addition.2. Strict temperature control.3. Pour reaction onto ice before neutralizing slowly.
Difficult Purification 1. Co-eluting impurities.2. Product instability on silica.1. Optimize chromatography gradient (e.g., use a shallower gradient).2. Consider a different stationary phase (e.g., alumina) or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the cyclization step? A1: The key step is an intramolecular electrophilic substitution. After the diazonium salt is formed, the positively charged diazonium group acts as a potent electrophile. It is attacked by the π-electrons of the benzene ring, but in this specific reaction, the mechanism involves the adjacent methyl group. The process is thought to proceed via a cyclization involving the methyl group, followed by deprotonation and tautomerization to yield the aromatic indazole ring. This is a variation of the Jacobson indazole synthesis[7].

G A Aniline Derivative B Diazonium Salt Intermediate A->B NaNO₂, H⁺ (Diazotization) C Cyclization via Methyl Group Attack B->C Intramolecular Attack D Aromatization C->D Deprotonation/ Tautomerization E Final Indazole Product D->E

Caption: Simplified mechanistic pathway for indazole formation.

Q2: How can I confirm the structure of my final product? A2: A combination of spectroscopic methods is essential for unambiguous structure confirmation.

  • ¹H NMR: Expect to see characteristic aromatic protons, a singlet for the methyl ester, and a broad singlet for the N-H proton of the indazole ring (this can exchange with D₂O).

  • ¹³C NMR: Will show the correct number of carbon signals, including the ester carbonyl (~160-170 ppm).

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

  • FT-IR: Will show characteristic peaks for the N-H stretch, C=O stretch of the ester, and aromatic C-H bonds.

Q3: Are there any major safety concerns with this reaction? A3: Yes. Diazonium salts, particularly when isolated and dried, can be explosive. However, in this in situ protocol, the risk is minimized as the salt is kept in a cold solution and consumed immediately. Always handle the reaction in a well-ventilated fume hood, wear appropriate PPE (lab coat, gloves, safety glasses), and never attempt to isolate the diazonium intermediate. Quench any residual nitrous acid carefully during work-up.

Q4: Can I use a different acid instead of acetic acid? A4: While mineral acids like HCl or H₂SO₄ are often used for diazotization, acetic acid is an excellent choice here[6]. It serves as both a solvent and a sufficiently strong acid to promote the reaction, often leading to cleaner reactions and easier work-up compared to stronger mineral acids, which can sometimes promote more aggressive decomposition pathways.

References

Technical Support Center: Synthesis of 4-Fluoro-1H-Indazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-fluoro-1H-indazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the complexities of this synthesis. Here, we will address common side reactions, troubleshoot experimental challenges, and offer optimized protocols to enhance yield, purity, and reproducibility.

Introduction: The Challenge of Substituted Indazoles

The 4-fluoro-1H-indazole-5-carboxylate scaffold is a valuable building block in medicinal chemistry, often utilized as a bioisostere for indoles or as a core component in kinase inhibitors and other therapeutic agents.[1][2] However, its synthesis is not without challenges. The electronic properties of the fluorine and carboxylate substituents, combined with the inherent reactivity of the indazole ring system, can lead to a variety of side reactions. The most significant hurdles often involve controlling regioselectivity, preventing decarboxylation, and managing the formation of process-related impurities. This guide provides a structured approach to understanding and overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 4-fluoro-1H-indazole-5-carboxylate core?

A1: While various methods exist for indazole synthesis, a common and effective route for this specific molecule starts from a substituted aniline or a related precursor. A plausible pathway involves the diazotization of a functionalized aniline followed by an intramolecular cyclization. For instance, starting from a molecule like 2-amino-5-fluoro-4-methyl-benzoic acid ester, one could perform a diazotization followed by cyclization to form the indazole ring. Another approach is the reductive cyclization of an ortho-nitrobenzaldehyde derivative.[3][4] The choice of route often depends on the availability and stability of the starting materials.

Q2: What are the most critical side reactions to anticipate during this synthesis?

A2: The most frequently encountered side reactions include:

  • Decarboxylation: The carboxylate group at the C5 position can be lost under harsh acidic or thermal conditions, leading to the formation of 4-fluoro-1H-indazole as a significant byproduct.[5]

  • Formation of Regioisomers: Depending on the cyclization strategy, isomers such as 6-fluoro-1H-indazole-5-carboxylate could potentially form if the precursor allows for ambiguous ring closure.

  • Incomplete Cyclization: Residual starting materials or stable intermediates, like diazonium salts or hydrazones, can contaminate the final product if the cyclization does not proceed to completion.[6]

  • Hydrolysis of the Ester: The carboxylate ester is susceptible to hydrolysis back to the carboxylic acid, particularly during aqueous workups under basic or acidic conditions.

Q3: How do the C4-fluoro and C5-carboxylate groups influence the reaction?

A3: The substituents have a profound electronic impact. The fluorine atom is a strong electron-withdrawing group by induction, which acidifies the N-H proton of the pyrazole ring, making it more susceptible to deprotonation. The carboxylate group is also electron-withdrawing, further influencing the electron density of the benzene ring portion. This electronic profile affects the regioselectivity of subsequent reactions, such as N-alkylation, where mixtures of N1 and N2 isomers are a common problem.[7][8] For instance, electron-withdrawing groups on the indazole ring can influence the N1/N2 alkylation ratio significantly.[9][10]

Q4: How can I definitively distinguish between N1 and N2 alkylated isomers if I perform downstream functionalization?

A4: Differentiating between N1 and N2 regioisomers is a critical analytical challenge.[5] Spectroscopic methods are the gold standard.

  • NMR Spectroscopy: 1D and 2D NMR experiments (HMBC, NOESY) are powerful tools. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is particularly useful, as it can show correlations between the N-alkyl protons and the carbon atoms of the indazole core (C3 and C7a), allowing for unambiguous assignment.[7]

  • Chromatography: HPLC can often separate the two isomers, although co-elution is possible. Developing a robust analytical method early is crucial.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low or No Yield of the Desired Product

Possible Cause A: Inefficient Cyclization The conditions for the ring-closing reaction may be suboptimal. The stability of the intermediate (e.g., diazonium salt) is critical and often temperature-sensitive.

Solution:

  • Temperature Control: Maintain strict temperature control during diazotization, typically between 0°C and 5°C. Allow the reaction to warm slowly to the optimal cyclization temperature.

  • Solvent Choice: Ensure the solvent is appropriate for both the intermediate's stability and the cyclization step.

  • Acid Catalyst: The choice and concentration of acid can be critical. If using an acid-catalyzed cyclization, screen different acids (e.g., H₂SO₄, HCl, TFA) and concentrations.

Possible Cause B: Degradation of Starting Material or Product The reaction conditions (e.g., high temperature, strong acid/base) may be decomposing your starting material or the desired indazole product.

Solution:

  • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress closely. Check for the disappearance of starting material and the appearance of both the product and any major byproducts.

  • Milder Conditions: Explore milder reaction conditions. For example, some modern indazole syntheses utilize transition-metal-free methods that proceed at room temperature.[11]

Problem 2: Significant Decarboxylation is Observed

Possible Cause: Excessive Heat or Acidity The C5-carboxylate group is prone to removal under harsh conditions, a common issue with aromatic carboxylic acids and their esters.[5]

Solution:

  • Reduce Reaction Temperature: Operate at the lowest effective temperature for the cyclization or subsequent steps.

  • Buffer the pH: If possible, avoid strongly acidic conditions. If an acid is required, use the minimum catalytic amount necessary.

  • Limit Reaction Time: Extended reaction times, even at moderate temperatures, can promote decarboxylation. Monitor the reaction and quench it as soon as it reaches completion.

Problem 3: The Carboxylate Ester is Hydrolyzed

Possible Cause: Inappropriate Workup Conditions Exposure to strong aqueous acid or base during the extraction and washing steps is the most common cause of ester hydrolysis.

Solution:

  • Use Mild Buffers: During the aqueous workup, use a saturated solution of sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH). For acidic washes, use a dilute solution of an acid like citric acid or saturated ammonium chloride (NH₄Cl).

  • Minimize Contact Time: Perform the aqueous extractions quickly and avoid letting the organic layer sit in contact with the aqueous phase for extended periods.

  • Anhydrous Conditions: If the synthesis allows, consider a non-aqueous workup to avoid hydrolysis altogether.

Data Summary: Controlling N-Alkylation Regioselectivity

For researchers performing downstream N-alkylation on the indazole core, controlling the N1 vs. N2 selectivity is paramount. The following table summarizes conditions known to influence this ratio in related systems.[7][9][10]

ConditionFavored IsomerRationaleReference(s)
Base/Solvent
NaH in THFN1Forms the sodium salt of the indazole, which often favors alkylation at the more sterically accessible and thermodynamically stable N1 position.[7][9]
K₂CO₃ in DMFMixture (N1/N2)A common condition that often provides poor selectivity, resulting in difficult-to-separate mixtures.[10]
Reaction Control
Thermodynamic ControlN1The N1-substituted indazole is generally the more thermodynamically stable isomer. Allowing the reaction to equilibrate can favor this product.[12]
Kinetic ControlN2Under certain conditions (e.g., specific glycosylation reactions), the N2 isomer can be the kinetically favored product.[13]
Substituent Effects
Electron-withdrawing group at C7N2An EWG at C7 (like NO₂ or CO₂Me) has been shown to strongly direct alkylation to the N2 position.[9][10]

Visualized Workflows

Synthetic Pathway and Potential Side Reactions

This diagram illustrates a plausible synthetic route and highlights the key steps where side reactions can occur.

G cluster_0 Synthesis of 4-Fluoro-1H-Indazole-5-Carboxylate A Substituted Aniline Precursor B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Intramolecular Cyclization B->C SR1 Incomplete Reaction B->SR1 Poor Temp Control D 4-Fluoro-1H-Indazole-5-Carboxylate (Target Product) C->D SR2 Decarboxylation (Side Product) C->SR2 High Heat / Strong Acid SR3 Isomer Formation (Side Product) C->SR3 Ambiguous Cyclization

Caption: Proposed synthesis pathway highlighting critical control points.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve low product yield.

G Start Problem: Low Yield Check1 Analyze Crude Reaction Mixture (LC-MS, NMR) Start->Check1 Decision1 Is Starting Material (SM) Consumed? Check1->Decision1 PathA SM Remains: Reaction is Incomplete/Stalled Decision1->PathA No PathB SM Consumed: Product or SM Degraded Decision1->PathB Yes ActionA1 Optimize Reaction Conditions: - Increase Temperature/Time - Change Solvent/Catalyst PathA->ActionA1 ActionB1 Identify Byproducts PathB->ActionB1 Decision2 Is Decarboxylation/ Hydrolysis Observed? ActionB1->Decision2 ActionB2 Use Milder Conditions: - Lower Temperature - Buffer pH Decision2->ActionB2 Yes ActionB3 Re-evaluate Synthetic Route Decision2->ActionB3 No

Caption: A systematic approach to troubleshooting low reaction yields.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-Fluoro-1H-indazole-5-carboxylate (Hypothetical)

This protocol is a representative example based on established indazole synthesis principles. Researchers should perform their own risk assessment and optimization.

Materials:

  • Methyl 2-amino-5-fluoro-4-methylbenzoate

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Acetic Anhydride

  • Potassium Acetate

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

Procedure:

  • Diazotization: Dissolve Methyl 2-amino-5-fluoro-4-methylbenzoate (1.0 eq) in a suitable solvent mixture. Cool the solution to 0°C in an ice-water bath. Add a pre-cooled solution of NaNO₂ (1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 5°C. Stir for 30 minutes at 0°C.

  • Cyclization: In a separate flask, prepare a solution for the cyclization step. Slowly add the cold diazonium salt solution from step 1 to this flask at a controlled temperature.

  • Reaction Monitoring: Allow the reaction to stir and warm to room temperature over 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by pouring it into ice-water. Extract the aqueous mixture with EtOAc (3 x 50 mL). Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to afford the title compound.

Protocol 2: Troubleshooting Purification - Removal of Acidic Impurities

If the final product is contaminated with the hydrolyzed carboxylic acid byproduct, an extractive workup can be optimized for its removal.

  • Dissolve the crude product in a suitable organic solvent (e.g., EtOAc or DCM).

  • Wash the organic solution thoroughly with a saturated aqueous solution of NaHCO₃ (2-3 times). The basic wash will deprotonate the carboxylic acid impurity, rendering it water-soluble and pulling it into the aqueous layer.

  • Separate the layers. Be cautious, as emulsions can form.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the purified ester product. The acidic impurity can be recovered from the aqueous washes by acidification followed by extraction, if desired.

References

Technical Support Center: Chromatography Purification of Methyl 4-Fluoro-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of methyl 4-fluoro-1H-indazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the purification of this and structurally related indazole derivatives. The methodologies and principles discussed herein are grounded in established chromatographic theory and practical laboratory experience.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] Its purification is a critical step that dictates the quality, yield, and ultimate success of the synthetic route.[3] Chromatography, particularly flash column chromatography, is the most common technique employed for this purpose.[4][5][6] However, the unique electronic properties and potential for various intermolecular interactions of the indazole scaffold can present specific purification challenges.[2][7]

This guide provides a structured, question-and-answer approach to troubleshoot common issues, from basic separation problems to more complex phenomena observed during chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Fundamental Chromatography Issues

Question 1: My target compound, this compound, is co-eluting with a major impurity. How can I improve the separation?

Answer: Co-elution is a common problem that can often be resolved by systematically optimizing your chromatographic conditions. Here’s a logical workflow to address this issue:

  • Re-evaluate Your Solvent System (Mobile Phase):

    • Principle: The selectivity of a separation is highly dependent on the mobile phase composition. Small changes can significantly alter the retention factors of your compound and impurities.

    • Actionable Steps:

      • Change Solvent Polarity: If you are using a standard mobile phase like ethyl acetate/hexane, try switching to a different solvent system with alternative selectivities. For instance, replacing ethyl acetate with dichloromethane/methanol or acetone can alter the hydrogen bonding and dipole-dipole interactions, leading to better separation.

      • Introduce a Modifier: Adding a small percentage (0.1-1%) of a polar solvent like methanol or a modifier like triethylamine (for basic impurities) or acetic acid (for acidic impurities) can drastically change the elution profile.

      • Utilize a Gradient: Instead of an isocratic elution (constant solvent composition), a shallow gradient can help resolve closely eluting compounds.[4] Automated flash chromatography systems excel at creating precise and reproducible gradients.[8][9]

  • Assess Your Stationary Phase:

    • Principle: While standard silica gel is the workhorse for normal-phase chromatography, it may not be optimal for all separations.

    • Actionable Steps:

      • Consider Different Sorbents: If you have access to them, try using alumina (basic or neutral) or chemically modified silica (e.g., diol, cyano). These stationary phases offer different interaction mechanisms.

      • Reverse-Phase Chromatography: For polar compounds, reverse-phase chromatography can be a powerful alternative.[10][11] In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[9][10][11] Hydrophobic molecules will be retained longer.[10][12][13]

Question 2: I am experiencing poor peak shape (tailing or fronting) for my target compound. What is causing this and how can I fix it?

Answer: Poor peak shape is often indicative of secondary interactions with the stationary phase or issues with the sample itself.

  • Peak Tailing:

    • Cause: Tailing is often caused by the interaction of polar functional groups (like the N-H of the indazole) with the acidic silanol groups on the surface of the silica gel. This can also be due to column overloading.

    • Troubleshooting:

      • Add a Modifier: Incorporating a small amount of a competitive base, such as triethylamine or ammonia in methanol, into your mobile phase can mask the acidic silanol groups and improve peak shape.

      • Reduce Sample Load: Overloading the column is a common cause of tailing.[8] As a rule of thumb, for a standard flash column, the sample load should be between 1-10% of the silica gel weight, depending on the difficulty of the separation.

      • Dry Loading: If your compound has poor solubility in the mobile phase, it can lead to band broadening at the origin.[8] Adsorbing your crude material onto a small amount of silica gel (dry loading) and then loading the resulting powder onto the column can significantly improve peak shape.[8]

  • Peak Fronting:

    • Cause: Fronting is less common but can occur due to column channeling, poor column packing, or high sample concentration leading to a non-linear adsorption isotherm.

    • Troubleshooting:

      • Repack the Column: If you are packing your own columns, ensure the silica gel is packed uniformly without any cracks or channels.

      • Dilute the Sample: Ensure your sample is fully dissolved before loading and consider diluting it further if it is highly concentrated.

Section 2: Yield and Recovery Problems

Question 3: My yield of this compound is very low after chromatography, although TLC analysis of the crude material shows a strong product spot. What could be happening?

Answer: Low recovery can be frustrating. The issue might be compound degradation on the column or irreversible adsorption.

  • Compound Stability on Silica Gel:

    • Principle: The acidic nature of silica gel can cause degradation of sensitive compounds. Indazoles, while generally stable, can be susceptible to decomposition under certain conditions.

    • Actionable Steps:

      • Deactivate the Silica: You can create a less acidic environment by pre-treating the silica gel. This can be done by flushing the column with the mobile phase containing a small amount of a base like triethylamine before loading your sample.

      • Minimize Residence Time: Use a faster flow rate or a steeper solvent gradient to reduce the time your compound spends on the column. Automated flash systems can help optimize this.[6][14]

      • Switch to a Different Stationary Phase: Consider using neutral alumina or a less acidic bonded phase.

  • Irreversible Adsorption:

    • Principle: Highly polar compounds or those with specific functional groups can bind very strongly to the silica gel and may not elute under standard conditions.

    • Actionable Steps:

      • Use a Stronger Eluent: After your initial elution, flush the column with a much more polar solvent system (e.g., 10-20% methanol in dichloromethane) to see if you can recover any retained material.

      • Consider Reverse-Phase: As mentioned before, reverse-phase chromatography is an excellent option for polar compounds that interact too strongly with silica.[15]

Section 3: Advanced Troubleshooting

Question 4: I am observing the formation of a new spot on my TLC plate after the crude material has been sitting on the silica column for a while before elution. What is this likely to be?

Answer: This is a strong indication of an on-column reaction or degradation.

  • Possible Causes:

    • Isomerization: Indazoles can exist in different tautomeric forms (1H and 2H).[2][7] While the 1H-tautomer is generally more stable, the acidic environment of the silica gel could potentially catalyze tautomerization or other isomeric shifts.[16]

    • Reaction with Solvents: Certain solvents can be reactive. For example, dichloromethane can be a source of acid, and methanol can potentially transesterify your product under certain conditions, although this is less likely at room temperature without a catalyst.

    • Hydrolysis: If there is water present in your solvents, the ester group of your target molecule could be susceptible to hydrolysis, especially if the crude mixture contains acidic or basic impurities.

  • Troubleshooting and Diagnosis:

    • Immediate Elution: Do not let your sample sit on the column for an extended period before starting the elution.

    • Use High-Purity Solvents: Ensure your solvents are of high purity and anhydrous if necessary.

    • Neutralize the Crude Mixture: Perform an aqueous work-up to remove any residual acid or base from the reaction before concentrating and loading the crude material.

    • Characterize the New Spot: If possible, collect the fraction containing the new spot and analyze it by LC-MS or NMR to identify its structure. This will provide definitive evidence of what is occurring on the column.

Experimental Workflow & Visualization

To aid in your troubleshooting process, the following workflow diagram outlines a systematic approach to purifying this compound.

Purification_Workflow cluster_0 Initial Analysis & Prep cluster_1 Chromatography cluster_2 Troubleshooting cluster_3 Outcome Crude_Material Crude Material Analyze by TLC/LC-MS Dry_Load Dry Loading Adsorb on silica Crude_Material->Dry_Load Prepare Sample Normal_Phase Normal-Phase Flash Chromatography Silica Gel Hexane/EtOAc gradient Dry_Load->Normal_Phase Default Method Co_elution Problem: Co-elution Solution: Change solvent system, try different stationary phase Normal_Phase->Co_elution Issue Peak_Tailing Problem: Peak Tailing Solution: Add modifier (Et3N), reduce load Normal_Phase->Peak_Tailing Issue Low_Yield Problem: Low Yield Solution: Deactivate silica, use faster flow, check for degradation Normal_Phase->Low_Yield Issue Pure_Product {Pure Product | >95% Purity} Normal_Phase->Pure_Product Success Reverse_Phase Reverse-Phase Flash Chromatography C18 Column Water/ACN gradient Reverse_Phase->Pure_Product Success Further_Purification {Impure Fractions | Re-purify} Reverse_Phase->Further_Purification Co_elution->Reverse_Phase Alternative Co_elution->Further_Purification Peak_Tailing->Normal_Phase Optimize Low_Yield->Reverse_Phase

Caption: A decision-making workflow for troubleshooting the purification of this compound.

Data Summary Table
IssuePotential Cause(s)Recommended Action(s)
Co-elution Insufficient selectivity of mobile/stationary phase.Change solvent system (e.g., DCM/MeOH); try reverse-phase (C18, Water/ACN).
Peak Tailing Strong interaction with acidic silanols; column overload.Add 0.1-1% triethylamine to mobile phase; reduce sample load; use dry loading.[8]
Low Recovery On-column degradation; irreversible adsorption.Deactivate silica with a base; use a faster flow rate; switch to a neutral stationary phase (e.g., alumina).
New Impurity Formation On-column reaction (e.g., isomerization, hydrolysis).Elute immediately after loading; use high-purity solvents; neutralize crude material before loading.
Step-by-Step Protocol: Standard Normal-Phase Flash Chromatography
  • TLC Analysis:

    • Develop a TLC method to determine an appropriate solvent system. Aim for an Rf value of ~0.2-0.3 for the target compound. A good starting point is 30-40% ethyl acetate in hexane.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add silica gel (approximately 2-3 times the weight of the crude material) to the solution.

    • Concentrate the slurry under reduced pressure until a free-flowing powder is obtained.

  • Column Packing and Equilibration:

    • Select a column size appropriate for the amount of crude material.

    • Pack the column with silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

    • Equilibrate the column by passing several column volumes of the initial mobile phase through it until the baseline is stable.

  • Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the column.

    • Begin the elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) based on your TLC analysis. A typical gradient might be from 10% to 60% ethyl acetate in hexane over 10-15 column volumes.

    • Monitor the elution using a UV detector or by collecting fractions and analyzing them by TLC.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Pool the pure fractions and concentrate them under reduced pressure to obtain the purified this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 4-Fluoro-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 4-fluoro-1H-indazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for improved yield and purity.

Introduction to the Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. The strategic placement of the fluoro and carboxylate groups on the indazole core presents unique challenges in its synthesis. Issues such as regioselectivity, incomplete reactions, side product formation, and purification difficulties are common hurdles. This guide aims to provide a rational, mechanistically grounded approach to overcoming these challenges.

A plausible and efficient synthetic route, adapted from methodologies for structurally similar compounds, forms the basis of our discussion.[1] This multi-step process involves the formation of the indazole core via a diazotization-cyclization reaction, followed by esterification.

Synthetic_Pathway A 3-Fluoro-2,4-dimethylaniline B 2-Amino-6-fluoro-3-methylbenzonitrile A->B Cyanation C 4-Fluoro-1H-indazole-5-carbonitrile B->C Diazotization & Cyclization D 4-Fluoro-1H-indazole-5-carboxylic acid C->D Hydrolysis E This compound D->E Esterification

Caption: Proposed synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of the 4-fluoro-1H-indazole core?

A1: The most critical step is the diazotization of the aniline precursor followed by intramolecular cyclization. This reaction is highly sensitive to temperature and acidic conditions.[2][3] Maintaining a low temperature (0-5 °C) is crucial to prevent the premature decomposition of the diazonium salt, which can lead to the formation of phenolic impurities and a significant reduction in yield.[2]

Q2: Why is the formation of the 1H-indazole tautomer favored over the 2H-indazole?

A2: In many indazole syntheses, the 1H-tautomer is the thermodynamically more stable product.[4] The reaction conditions, particularly the choice of acid and solvent, can influence the tautomeric ratio. For this specific synthesis, the acidic conditions of the diazotization and the subsequent work-up typically favor the formation of the more stable 1H-indazole.

Q3: Can I use a different alcohol for the esterification step?

A3: Yes, the Fischer-Speier esterification is adaptable to other simple primary or secondary alcohols (e.g., ethanol, isopropanol).[5] However, you will need to adjust the reaction temperature to the boiling point of the respective alcohol used as the solvent. Be aware that bulkier alcohols may lead to slower reaction rates and lower yields due to steric hindrance.

Q4: My final product is difficult to purify by standard silica gel chromatography. What are my options?

A4: The polarity of the indazole core, combined with the ester, can cause streaking on silica gel. If the crude product contains acidic starting material (the carboxylic acid), it can be removed with an aqueous basic wash (e.g., saturated sodium bicarbonate solution) prior to chromatography.[6] If issues persist, consider using a different stationary phase like alumina or employing reverse-phase chromatography (C18), which is often effective for purifying polar compounds like carboxylic acids and their derivatives.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low Yield in the Diazotization/Cyclization Step
Symptom Potential Cause(s) Recommended Solution(s)
Reaction mixture turns dark brown/black; low yield of desired product. 1. Decomposition of the diazonium salt: The reaction temperature exceeded 5 °C.[2][8] 2. Side reactions: Azo coupling or phenol formation due to incorrect stoichiometry of acid or nitrite.[2][9]1. Strict temperature control: Use an ice-salt bath to maintain the temperature between 0-5 °C throughout the addition of sodium nitrite. 2. Optimize reagent addition: Add the sodium nitrite solution slowly and dropwise to prevent localized overheating and concentration spikes. Ensure the aniline is fully dissolved in the acid before cooling.
TLC analysis shows significant amount of starting aniline. 1. Incomplete diazotization: Insufficient amount of sodium nitrite or acid. 2. Poor quality of sodium nitrite: The reagent may have decomposed over time.1. Verify stoichiometry: Use a slight excess (1.1-1.2 equivalents) of sodium nitrite. Ensure a sufficient amount of acid is present to protonate the aniline and generate nitrous acid. 2. Use fresh reagents: Always use a fresh, unopened bottle of sodium nitrite for best results.
Problem 2: Incomplete Hydrolysis of the Nitrile
Symptom Potential Cause(s) Recommended Solution(s)
TLC/NMR of the crude product shows a mixture of the nitrile and the carboxylic acid. 1. Insufficient reaction time or temperature. 2. Hydrolysis is reversible under certain conditions. 3. Low concentration of acid or base catalyst. 1. Increase reaction time and/or temperature: Monitor the reaction by TLC until the starting nitrile spot is no longer visible. 2. Ensure complete saponification (for basic hydrolysis): Use a sufficient excess of base (e.g., NaOH or KOH). 3. Drive the reaction to completion: For acidic hydrolysis, a strong acid like concentrated sulfuric acid is often required.
Problem 3: Low Yield in the Fischer-Speier Esterification
Symptom Potential Cause(s) Recommended Solution(s)
Significant amount of starting carboxylic acid remains after the reaction. 1. Equilibrium not shifted towards the product: Water generated during the reaction is hydrolyzing the ester back to the carboxylic acid.[10][11] 2. Insufficient catalyst. 1. Use a large excess of methanol: Using methanol as the solvent will drive the equilibrium forward.[10][11] 2. Remove water: While not always necessary with a large excess of alcohol, a Dean-Stark trap can be used with a co-solvent like toluene to azeotropically remove water. 3. Ensure adequate catalyst: Use a catalytic amount (e.g., 5-10 mol%) of a strong acid like sulfuric acid or p-toluenesulfonic acid.[5]
Formation of dark-colored byproducts. Decomposition at high temperatures: Prolonged heating or excessively high temperatures can lead to degradation of the indazole core.Optimize reaction time and temperature: Reflux gently and monitor the reaction by TLC. Once the starting material is consumed, cool the reaction down to prevent byproduct formation.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-1H-indazole-5-carboxylic acid (Adapted from CN110452177A)

Protocol1_Workflow cluster_0 Step 1: Diazotization & Cyclization cluster_1 Step 2: Hydrolysis A Dissolve 2-amino-6-fluoro-3-methylbenzonitrile in Acetic Acid/Propionic Acid B Cool to 0-5 °C A->B C Add Sodium Nitrite solution dropwise B->C D Stir at 0-5 °C for 1-2 hours C->D E Warm to RT and stir for 12 hours D->E F Quench, extract, and purify to get 4-fluoro-1H-indazole-5-carbonitrile E->F G Reflux 4-fluoro-1H-indazole-5-carbonitrile in aq. NaOH H Monitor by TLC G->H I Cool and acidify with HCl H->I J Collect precipitate (4-fluoro-1H-indazole-5-carboxylic acid) by filtration I->J

References

Technisches Support-Center: Stabilität von Methyl-4-fluor-1H-indazol-5-carboxylat in Lösung

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German. Absolut! Hier ist ein technisches Support-Center, das sich mit den Stabilitätsproblemen von Methyl-4-fluor-1H-indazol-5-carboxylat in Lösung befasst.

Willkommen im technischen Support-Center. Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die mit Methyl-4-fluor-1H-indazol-5-carboxylat arbeiten. Als Ihr Senior Application Scientist werde ich Sie durch die häufigsten Stabilitätsprobleme führen, die bei diesem Molekül in Lösung auftreten, und Ihnen umsetzbare Strategien zur Fehlerbehebung und Protokolle zur Gewährleistung der Integrität Ihrer Experimente an die Hand geben.

Da es nur begrenzte öffentlich zugängliche Stabilitätsdaten für dieses spezifische Molekül gibt, stützt sich dieses Handbuch auf die etablierte chemische Reaktivität des Indazol-Carboxylat-Gerüsts, um die wahrscheinlichsten Abbauwege vorherzusagen und zu entschärfen.

Abschnitt 1: Häufig gestellte Fragen (FAQs)

Hier beantworten wir einige der ersten Fragen, die Sie möglicherweise zur Handhabung von Methyl-4-fluor-1H-indazol-5-carboxylat haben.

F1: Was sind die primären Stabilitätsbedenken für Methyl-4-fluor-1H-indazol-5-carboxylat in Lösung?

Die Hauptstabilitätsbedenken lassen sich in drei Hauptabbauwege einteilen, die für das Indazol-Gerüst und die Methylester-Funktionalität typisch sind:

  • Hydrolyse: Die Methylestergruppe ist anfällig für saure oder basische Hydrolyse, was zur Bildung der entsprechenden Carbonsäure führt.

  • Photodegradation: Indazol-Ringe können eine photochemische Umlagerung zu Benzimidazolen durchlaufen, insbesondere unter Einwirkung von UV-Licht.[1]

  • Oxidation: Das Indazol-Ringsystem kann anfällig für oxidativen Abbau sein.[1]

F2: Welche Lösungsmittel und Lagerbedingungen werden für Stammlösungen empfohlen?

Für die Langzeitlagerung werden wasserfreie aprotische Lösungsmittel wie DMSO oder DMF empfohlen. Bereiten Sie hochkonzentrierte Stammlösungen vor und lagern Sie diese bei -20 °C oder -80 °C in kleinen Aliquots, um wiederholte Gefrier-Tau-Zyklen zu vermeiden. Die Fläschchen sollten fest verschlossen sein, um die Aufnahme von Feuchtigkeit zu verhindern. Für wässrige Pufferlösungen wird empfohlen, diese unmittelbar vor Gebrauch frisch aus der Stammlösung herzustellen und sie vor Licht geschützt bei 2–8 °C für nicht mehr als 24 Stunden aufzubewahren.

F3: Ich beobachte in meiner HPLC-Analyse einen neuen, unerwarteten Peak, der mit der Zeit zunimmt. Was könnte das sein?

Ein neuer Peak deutet wahrscheinlich auf einen Abbau hin. Basierend auf der Struktur sind die wahrscheinlichsten Abbauprodukte:

  • 4-Fluor-1H-indazol-5-carbonsäure: Dieses Hydrolyseprodukt ist polarer als die Ausgangsverbindung und würde daher typischerweise bei einer Umkehrphasen-HPLC eine kürzere Retentionszeit aufweisen.

  • Ein Benzimidazol-Isomer: Wenn Ihre Proben Licht ausgesetzt waren, könnte sich durch photochemische Umlagerung ein Isomer gebildet haben.[1] Dieses hätte die gleiche Masse wie Ihre Ausgangsverbindung, aber wahrscheinlich eine andere Retentionszeit und ein anderes UV-Spektrum.

F4: Wie wirkt sich der pH-Wert auf die Stabilität der Verbindung in wässrigen Lösungen aus?

Der pH-Wert ist ein kritischer Faktor. Sowohl stark saure (unter pH 4) als auch basische (über pH 8) Bedingungen beschleunigen wahrscheinlich die Hydrolyse des Methylesters.[1] Die Stabilität ist typischerweise in einem neutralen bis leicht sauren pH-Bereich (ca. pH 5–7) am größten. Die Indazol-Funktionalität selbst hat saure und basische Eigenschaften, was die Stabilität des Moleküls bei extremen pH-Werten weiter beeinflussen kann.[2][3]

Abschnitt 2: Anleitung zur Fehlerbehebung bei häufigen Stabilitätsproblemen

Dieser Abschnitt bietet einen detaillierteren Ansatz zur Diagnose und Lösung spezifischer Stabilitätsprobleme.

Problem 1: Schneller Verlust der Ausgangsverbindung in wässrigen Puffern
  • Wahrscheinliche Ursache: Hydrolyse des Methylesters zu 4-Fluor-1H-indazol-5-carbonsäure.

  • Kausale Erklärung: Die Esterbindung ist eine elektrophile Stelle, die anfällig für den nukleophilen Angriff von Wasser oder Hydroxidionen ist. Diese Reaktion wird durch Säure oder Base katalysiert. Die basenkatalysierte Hydrolyse (Verseifung) ist typischerweise viel schneller und irreversibel.

  • Empfohlene Maßnahmen:

    • pH-Kontrolle: Stellen Sie sicher, dass der pH-Wert Ihres Puffers im optimalen Bereich von 5–7 liegt. Verwenden Sie einen Puffer mit ausreichender Kapazität, um pH-Verschiebungen zu widerstehen.

    • Temperaturkontrolle: Führen Sie Experimente bei der niedrigsten praktikablen Temperatur durch, um die Hydrolyserate zu verlangsamen.

    • Analyse durchführen: Verwenden Sie LC-MS, um das Vorhandensein des erwarteten Carbonsäure-Abbauprodukts zu bestätigen (Massenunterschied von -14 Da im Vergleich zur Ausgangsverbindung, CH₂).

    • Frisch zubereiten: Bereiten Sie wässrige Arbeitslösungen immer unmittelbar vor dem Gebrauch aus einer gefrorenen, aprotischen Stammlösung zu.

Problem 2: Auftreten eines neuen Peaks nach Lichteinwirkung
  • Wahrscheinliche Ursache: Photochemische Umlagerung des Indazol-Rings in ein stabileres Benzimidazol-Isomer.[1]

  • Kausale Erklärung: Indazole können bei UV-Bestrahlung eine Tautomerisierung im angeregten Zustand zu einem 2H-Indazol durchlaufen. Dieses 2H-Tautomer ist die Spezies, die sich dann photochemisch zu einem Benzimidazol umlagert.[1] Dieser Prozess erfordert keine zusätzlichen Reagenzien, nur Licht.[1]

  • Empfohlene Maßnahmen:

    • Lichtschutz: Verwenden Sie immer Braunglasfläschchen oder mit Folie umwickelte Röhrchen für die Probenvorbereitung und -lagerung. Minimieren Sie die Einwirkung von Umgebungslicht während der experimentellen Manipulationen.

    • Bestätigungsanalyse: Führen Sie eine vergleichende Analyse einer lichtgeschützten Probe und einer absichtlich dem UV-Licht ausgesetzten Probe durch. Das Auftreten des Peaks in der ausgesetzten Probe bestätigt die Lichtempfindlichkeit.

    • Spektrale Überprüfung: Verwenden Sie einen Photodiodenarray (PDA)-Detektor in Ihrer HPLC. Das Abbauprodukt sollte ein anderes UV-Absorptionsspektrum als die Indazol-Ausgangsverbindung aufweisen.

Problem 3: Variabilität zwischen den Aliquots der Stammlösung
  • Wahrscheinliche Ursache: Aufnahme von Feuchtigkeit in die DMSO/DMF-Stammlösung, was zu einer langsamen Hydrolyse während der Lagerung oder bei Gefrier-Tau-Zyklen führt.

  • Kausale Erklärung: DMSO und DMF sind hygroskopisch und nehmen leicht Feuchtigkeit aus der Atmosphäre auf. Selbst geringe Mengen an eingeschlepptem Wasser können über Wochen oder Monate bei -20 °C zu einem signifikanten Abbau durch Hydrolyse führen.

  • Empfohlene Maßnahmen:

    • Verwenden Sie wasserfreie Lösungsmittel: Kaufen Sie hochwertige, wasserfreie Lösungsmittel und verwenden Sie sie in einer trockenen Umgebung (z. B. in einer Glovebox oder unter einem Strom von inertem Gas wie Argon oder Stickstoff).

    • Kleine Aliquots: Aliquotieren Sie die anfängliche Stammlösung in Einweg-Röhrchen. Auf diese Weise wird die Hauptstammlösung nicht wiederholt erwärmt und der Atmosphäre ausgesetzt.

    • Qualitätskontrolle: Überprüfen Sie regelmäßig die Reinheit Ihrer Stammlösung (z. B. monatlich) mittels HPLC, um die Stabilität im Zeitverlauf zu überwachen.

Abschnitt 3: Wesentliche experimentelle Protokolle

Diese Protokolle bieten einen validierten Rahmen für die Handhabung und Analyse von Methyl-4-fluor-1H-indazol-5-carboxylat.

Protokoll 1: Vorbereitung und Handhabung von Stammlösungen
  • Wägen Sie Methyl-4-fluor-1H-indazol-5-carboxylat in einer kontrollierten Umgebung ab, um die Aufnahme von Feuchtigkeit zu minimieren.

  • Lösen Sie die Verbindung in hochwertigem, wasserfreiem DMSO, um eine konzentrierte Stammlösung (z. B. 10–50 mM) herzustellen.

  • Vortexen Sie die Lösung gründlich, bis sie vollständig gelöst ist.

  • Aliquots der Stammlösung in 1,5-ml-Braunglas-Mikroröhrchen oder kryogene Fläschchen (z. B. 20 µl pro Röhrchen) aufteilen.

  • Spülen Sie den Kopfraum jedes Röhrchens mit einem inerten Gas (Argon oder Stickstoff), bevor Sie es fest verschließen.

  • Lagern Sie die Aliquots bei -80 °C für die Langzeitstabilität.

Protokoll 2: Stabilitätsanzeigende HPLC-UV-Methode

Diese Methode ist darauf ausgelegt, die Ausgangsverbindung von ihren wahrscheinlichen polaren (hydrolytischen) und unpolaren Abbauprodukten zu trennen.

  • Säule: C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 3,5 µm Partikelgröße)

  • Mobile Phase A: 0,1 % Ameisensäure in Wasser

  • Mobile Phase B: 0,1 % Ameisensäure in Acetonitril

  • Flussrate: 1,0 ml/min

  • Detektion: UV bei 290 nm (oder Wellenlänge des maximalen Absorptionsmaximums)

  • Säulentemperatur: 30 °C

  • Injektionsvolumen: 5 µl

  • Gradientenprogramm:

    Zeit (Minuten) % Mobile Phase B
    0.0 20
    15.0 80
    17.0 80
    17.1 20

    | 20.0 | 20 |

Protokoll 3: Durchführung einer beschleunigten Abbaustudie

Beschleunigte Abbaustudien sind entscheidend, um potenzielle Abbauprodukte zu identifizieren und die Stabilität des Moleküls zu verstehen.[4][5][6]

  • Bereiten Sie eine Lösung der Verbindung in einem geeigneten Lösungsmittel (z. B. 50:50 Acetonitril:Wasser) mit einer Konzentration von ca. 1 mg/ml vor.

  • Setzen Sie Aliquots dieser Lösung den unten aufgeführten Stressbedingungen aus.

  • Analysieren Sie die Proben zu geeigneten Zeitpunkten (z. B. 0, 2, 8, 24 Stunden) mit der oben beschriebenen HPLC-Methode.

  • Das Ziel ist ein Abbau von 5–20 %, um die Hauptabbauprodukte ohne vollständigen Verlust der Ausgangsverbindung zu beobachten.

StressbedingungReagenz/BedingungTemperaturDauer (Startpunkt)
Saure Hydrolyse 0,1 M HCl60 °C24 Stunden
Basische Hydrolyse 0,1 M NaOHRaumtemperatur8 Stunden
Oxidation 3 % H₂O₂Raumtemperatur24 Stunden
Thermisch Feste Substanz & Lösung80 °C48 Stunden
Photolytisch LösungICH-konforme PhotostabilitätskammerGemäß ICH Q1B
Abschnitt 4: Visuelle Anleitungen und Diagramme

Die Visualisierung von Abbauwegen und Arbeitsabläufen kann das Verständnis komplexer Prozesse erheblich verbessern.

Diagramm 1: Logischer Arbeitsablauf zur Fehlerbehebung bei der Stabilität

G A Instabilität beobachtet (z. B. neuer Peak, Verlust der Ausgangsverbindung) B Bedingungen identifizieren (Licht, pH, Zeit, Temperatur) A->B C Hypothese zum Abbauweg aufstellen B->C D Hydrolyse (pH- oder wasserbedingt) C->D E Photodegradation (lichtbedingt) C->E F Oxidation (Sauerstoff/Peroxid-bedingt) C->F G Test mit pH-Studie & LC-MS-Analyse D->G H Test mit Lichtschutz vs. Lichteinwirkungsexperiment E->H I Lösung implementieren (z. B. pH-Pufferung, Braunglasfläschchen) G->I H->I G cluster_0 Methyl-4-fluor-1H-indazol-5-carboxylat (Ausgangsverbindung) cluster_1 Abbauprodukte Start Indazol-Ring mit -COOCH3-Gruppe Hydrolysis 4-Fluor-1H-indazol-5-carbonsäure (Polarer) Start->Hydrolysis H₂O / H⁺ oder OH⁻ (Hydrolyse) Photo Benzimidazol-Isomer (Gleiche Masse, anderes UV-Spektrum) Start->Photo UV-Licht (Photochemische Umlagerung)

References

Technical Support Center: Purification of Methyl 4-Fluoro-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of methyl 4-fluoro-1H-indazole-5-carboxylate. As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is critical for downstream applications and regulatory compliance. This document is designed to provide you with the expertise and practical insights needed to overcome common purification challenges.

Purification Workflow Overview

The following diagram outlines the general workflow for the purification and analysis of this compound.

Purification_Workflow Crude_Product Crude Methyl 4-fluoro-1H- indazole-5-carboxylate Initial_Analysis Initial Purity Assessment (TLC, LC-MS, NMR) Crude_Product->Initial_Analysis Choose_Method Select Purification Method Initial_Analysis->Choose_Method Recrystallization Recrystallization Choose_Method->Recrystallization High initial purity Crystalline solid Column_Chromatography Column Chromatography Choose_Method->Column_Chromatography Complex mixture Multiple impurities Purity_Check_1 Purity Check (TLC, HPLC) Recrystallization->Purity_Check_1 Combine_Fractions Combine Pure Fractions Column_Chromatography->Combine_Fractions Purity_Check_1->Column_Chromatography Purity Not OK Final_Analysis Final Purity & Identity Confirmation (NMR, LC-MS, EA) Purity_Check_1->Final_Analysis Purity OK Purity_Check_2 Purity Check (TLC, HPLC) Purity_Check_2->Recrystallization Purity Not OK Purity_Check_2->Final_Analysis Purity OK Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Solvent_Removal->Purity_Check_2 Pure_Product Pure Product (>99%) Final_Analysis->Pure_Product

Caption: General purification and analysis workflow.

Frequently Asked Questions & Troubleshooting Guides
Section 1: Initial Assessment & Impurity Profile

Q1: What are the common impurities I should expect when synthesizing this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. For indazole derivatives, common impurities include:

  • Isomeric Byproducts: The alkylation or acylation of the indazole ring can occur at either the N1 or N2 position, leading to the formation of regioisomers.[1][2] These isomers often have very similar polarities, making them challenging to separate.

  • Unreacted Starting Materials: Depending on the reaction stoichiometry and conditions, unreacted precursors from the synthesis may remain. For instance, in syntheses involving cyclization, the acyclic precursor might be a significant impurity.[3]

  • Reagents and Catalysts: Residual reagents, such as bases (e.g., potassium carbonate) or coupling agents, may be present.

  • Side-Reaction Products: Bromination, a common step in fluoroindazole synthesis, can sometimes lead to over-brominated or isomeric brominated species.[3] Similarly, deprotection steps, if incomplete, will leave protected intermediates in your crude mixture.[3]

Q2: Which analytical techniques are best for identifying these impurities before I attempt purification?

A2: A multi-pronged analytical approach is essential for a comprehensive understanding of your crude mixture.[4]

  • Thin-Layer Chromatography (TLC): This is your first and quickest tool. It provides a qualitative snapshot of the number of components in your mixture and helps in developing a solvent system for column chromatography.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers a quantitative measure of purity and can resolve closely related impurities that may appear as a single spot on TLC.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful technique for initial assessment. It separates the components of the mixture and provides the molecular weight of each, allowing for the tentative identification of starting materials, isomers (which will have the same mass), and potential byproducts.[4]

  • ¹H NMR Spectroscopy: A proton NMR spectrum of the crude material can reveal the presence of major impurities and give clues to their structures, especially if you have the spectra of the starting materials for comparison.

Section 2: Choosing Your Purification Strategy

Q3: What are the primary methods for purifying crude this compound?

A3: The two workhorse techniques for purifying compounds of this nature are recrystallization and silica gel column chromatography .

  • Recrystallization is a bulk purification method that is ideal when your crude product is relatively pure (typically >90%) and is a solid. It relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.[6]

  • Column Chromatography is a more versatile but labor-intensive technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase flows through it.[7] It is the method of choice for complex mixtures with multiple components or when impurities are structurally very similar to the product.[5]

Q4: How do I choose between recrystallization and column chromatography?

A4: Your choice should be guided by the initial analysis of your crude product:

  • Choose Recrystallization if:

    • Your crude product is a solid.

    • Initial analysis (e.g., HPLC or ¹H NMR) shows one major component with minor impurities.

    • You are working on a large scale, as recrystallization is more scalable than chromatography. A patent for separating indazole isomers highlights the use of mixed solvent recrystallization for industrial-scale production.[1]

  • Choose Column Chromatography if:

    • Your crude product is an oil or a complex mixture of solids.

    • TLC or HPLC shows multiple impurities, especially those with similar polarity to your product.

    • You need to isolate not only the main product but also unknown byproducts for characterization.

Section 3: Troubleshooting Guide & Protocols
Protocol 1: Purification by Recrystallization

Recrystallization is an effective technique for purifying crystalline solids. The key is to find a solvent in which the desired compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities are either very soluble or insoluble at all temperatures.

Step-by-Step Methodology:

  • Solvent Screening:

    • Place a small amount of your crude material (10-20 mg) into several test tubes.

    • Add a few drops of a candidate solvent to each tube at room temperature. Good solvents will not dissolve the compound readily at this stage.

    • Heat the test tubes that show poor room temperature solubility. A suitable solvent will dissolve the compound completely upon heating.

    • Allow the clear, hot solutions to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a promising solvent.

  • Dissolution:

    • Place the bulk of your crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid. It is crucial to add the solvent in portions to avoid using an excess, which would reduce your yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6]

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to remove all traces of solvent.

Data Presentation: Solvent Selection for Recrystallization

Solvent SystemPolarityTypical Use Case
Ethanol/WaterPolarGood for moderately polar compounds. The ratio can be tuned.
Acetone/WaterPolarA mixed solvent system proven effective for separating indazole isomers.[1]
Ethyl Acetate/HexaneMedium/Non-polarExcellent for compounds that are too soluble in pure ethyl acetate.
Dichloromethane/HexaneMedium/Non-polarSimilar to Ethyl Acetate/Hexane, useful for a range of polarities.
MethanolPolarCan be effective, but check for potential transesterification with the methyl ester.

Troubleshooting Common Recrystallization Issues:

  • Problem: The compound "oils out" instead of crystallizing.

    • Cause & Solution: The boiling point of the solvent may be too high, or the solution is too concentrated. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

  • Problem: No crystals form upon cooling.

    • Cause & Solution: The solution may be too dilute, or the compound is supersaturated. Try scratching the inside of the flask with a glass rod to induce nucleation. If that fails, a seed crystal can be added. As a last resort, slowly evaporate some of the solvent and attempt to cool again.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying organic compounds. The process involves forcing a solvent through a column of adsorbent (usually silica gel) under pressure.

Column_Chromatography_Workflow TLC 1. Develop TLC System (Target Rf ~0.2-0.4) Prepare_Column 2. Prepare Column (Slurry pack with silica gel) TLC->Prepare_Column Load_Sample 3. Load Sample (Dissolve in min. solvent or dry load) Prepare_Column->Load_Sample Elute 4. Elute Column (Apply pressure, collect fractions) Load_Sample->Elute Monitor 5. Monitor Fractions (TLC analysis) Elute->Monitor Combine 6. Combine & Evaporate (Pool pure fractions, remove solvent) Monitor->Combine

Caption: Step-by-step column chromatography workflow.

Step-by-Step Methodology:

  • Develop a TLC Solvent System:

    • The goal is to find a solvent system where your desired compound has a Retention Factor (Rf) of approximately 0.2-0.4.[5] This provides a good balance between separation and elution time.

    • Start with a low-polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.[5]

  • Prepare the Column:

    • Select a column of appropriate size. The ratio of silica gel to crude material should be between 20:1 and 100:1 by weight.[7]

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.[5]

    • Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles or cracks.

  • Load the Sample:

    • Wet Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane) and apply it carefully to the top of the silica bed.[5]

    • Dry Loading: For compounds with poor solubility, dissolve the crude mixture, add a small amount of silica gel, and evaporate the solvent. The resulting free-flowing powder can be carefully added to the top of the column.[8]

  • Elute and Collect Fractions:

    • Begin eluting with your chosen solvent system, applying gentle pressure (air or nitrogen).

    • Collect the eluent in a series of fractions (e.g., in test tubes).

    • If separation is difficult, a gradient elution can be employed, where the polarity of the mobile phase is gradually increased over time.[8]

  • Analyze Fractions:

    • Use TLC to analyze the fractions to determine which ones contain your pure product.

    • Pool the fractions that contain only the desired compound.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

Data Presentation: Example Solvent Systems for Chromatography

Solvent System (v/v)PolarityTypical Target Compounds
10-30% Ethyl Acetate in HexaneLow to MediumStandard starting point for moderately polar compounds like indazole esters.[5]
5-20% Acetone in Petroleum EtherLow to MediumAn alternative system that can provide different selectivity.[9]
1-5% Methanol in DichloromethaneMedium to HighFor more polar compounds or to elute strongly adsorbed substances.

Troubleshooting Common Chromatography Issues:

  • Problem: My compound won't elute from the column.

    • Cause & Solution: The solvent system is not polar enough. Gradually increase the polarity of the eluent. If the compound is still stuck after using 100% acetone or ethyl acetate, try adding a small percentage of methanol.[9]

  • Problem: My compound is degrading on the silica gel.

    • Cause & Solution: Silica gel is acidic and can cause degradation of sensitive compounds. You can deactivate the silica by flushing the column with a solvent system containing 1-3% triethylamine before loading your sample.[8]

  • Problem: Poor separation between my product and an impurity.

    • Cause & Solution: Try a different solvent system; sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the elution order. Alternatively, use a shallower solvent gradient to improve resolution.[8]

Section 4: Purity and Identity Confirmation

Q5: How can I be certain my purified compound is pure and is the correct molecule?

A5: A combination of orthogonal methods is required to definitively confirm purity and identity.[4]

  • Purity Confirmation:

    • HPLC/UPLC: This is the gold standard for purity assessment. A single sharp peak indicates high purity. The area under the curve can be used to quantify purity (e.g., >99%).

    • Melting Point: A sharp melting point that is consistent with literature values indicates high purity. Impurities tend to broaden and depress the melting point range.

  • Identity Confirmation:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural elucidation. The spectra should be clean and all peaks should be assignable to the expected structure of this compound.

    • Mass Spectrometry (MS): This confirms the molecular weight of your compound.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: This will confirm the presence of key functional groups (e.g., C=O of the ester, N-H of the indazole, C-F bond).[4]

References

Technical Support Center: Synthesis of Substituted Indazole-5-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of substituted indazole-5-carboxylates. As a privileged scaffold in medicinal chemistry, the indazole nucleus is central to numerous therapeutic agents, from kinase inhibitors like Axitinib to antiemetics such as Granisetron.[1] However, its synthesis, particularly with functionalization at the 5-position carboxylate and substitution on the heterocyclic nitrogen, is fraught with challenges that can impede research and development.

This guide is structured to address the most pressing issues encountered in the lab, moving from high-level strategic questions to specific, actionable troubleshooting protocols. We will delve into the mechanistic underpinnings of these challenges, providing not just solutions, but the chemical reasoning required to adapt and innovate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common overarching questions researchers face when working with indazole-5-carboxylate scaffolds.

Q1: What is the primary challenge in synthesizing N-substituted indazole-5-carboxylates?

A1: The most significant and persistent challenge is controlling regioselectivity during N-alkylation or N-arylation. The indazole anion, formed upon deprotonation, is an ambident nucleophile, meaning the incoming electrophile can react at either the N1 or N2 position.[2][3] This often results in a mixture of N1 and N2 regioisomers, which can be difficult to separate and lowers the yield of the desired product.[4][5] The final ratio is a delicate balance of steric effects, electronic factors, and reaction conditions.[6]

Q2: Why is the 1H-tautomer of an unsubstituted indazole the predominant form?

A2: The 1H-indazole tautomer, which has a benzenoid structure, is thermodynamically more stable than the 2H-indazole tautomer with its quinonoid structure.[3][7] This inherent stability means that in the absence of N-substitution, the equilibrium heavily favors the 1H form.[8][9] However, this thermodynamic preference does not guarantee selectivity during subsequent reactions like alkylation, where kinetic factors can dominate.

Q3: My ester group is hydrolyzing during a reaction. What are the likely causes and how can I prevent it?

A3: Unwanted ester hydrolysis is typically caused by the presence of water under either strongly acidic or basic conditions.[10][11]

  • Basic Conditions: Saponification (alkaline hydrolysis) is a common issue, especially if using strong bases like NaOH or KOH at elevated temperatures.[10][12] This reaction is irreversible and forms the carboxylate salt.

  • Acidic Conditions: Acid-catalyzed hydrolysis is reversible but can still be problematic.[10] To prevent this, ensure all solvents and reagents are anhydrous. If a base is required, consider non-nucleophilic organic bases or carbonate bases (e.g., K₂CO₃, Cs₂CO₃) under carefully controlled, anhydrous conditions.

Q4: I am attempting to form an amide from the corresponding indazole-5-carboxylic acid, but the yield is very low. What are the common pitfalls?

A4: Low yields in amide coupling reactions involving indazole-5-carboxylic acid often stem from two issues:

  • Side Reactions with Coupling Agents: When using carbodiimide coupling agents like EDC, a common side reaction is the formation of a stable N-acylurea byproduct, which consumes the activated acid and prevents it from reacting with the amine.[13]

  • Decarboxylation: Under harsh heating or strongly acidic/basic conditions, the indazole-5-carboxylic acid precursor can undergo decarboxylation, leading to an indazole byproduct that lacks the C5 functional group entirely.[13]

Part 2: Troubleshooting Guides

This section provides in-depth, solution-oriented guides for specific experimental challenges.

Guide 1: Controlling N1 vs. N2 Regioselectivity in Alkylation

The ratio of N1 to N2 alkylated products is the most critical parameter to control. The outcome depends on whether the reaction is under thermodynamic or kinetic control.

The N1-substituted indazole is generally the thermodynamically more stable product.[2] Your strategy should be to create conditions that allow for thermodynamic equilibration or that sterically and electronically favor N1 attack.

Solutions & Causality:

  • Choice of Base and Solvent (The NaH/THF System): This is the most widely validated system for achieving high N1 selectivity.[6][14]

    • Mechanism: Using a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF) is highly effective.[2][15] The sodium cation is believed to coordinate between the N2 nitrogen and the oxygen of the C5-carboxylate group. This chelation complex sterically blocks the N2 position, directing the incoming electrophile to the N1 position.[6][15]

    • Optimization: Ensure the NaH is fresh and the THF is rigorously dried. Perform the deprotonation at 0 °C before adding the alkylating agent.

  • Influence of Substituents: The steric and electronic nature of existing substituents can be exploited.

    • Steric Hindrance: Bulky groups at the C3 position disfavor N2 alkylation, thus increasing N1 selectivity.[14]

    • Coordinating Groups: As with the C5-carboxylate, electron-withdrawing groups at the C3 position (e.g., -COMe, -carboxamide) have demonstrated >99% N1 selectivity with the NaH/THF system due to the same chelation effect.[14][15]

G start Start: N-Alkylation of Indazole-5-carboxylate target Desired Product? start->target n1_product N1-Substituted Indazole target->n1_product  N1 n2_product N2-Substituted Indazole target->n2_product  N2 cond_n1 Conditions for N1 (Thermodynamic) - Base: NaH - Solvent: Anhydrous THF - Temp: 0°C to RT n1_product->cond_n1 cond_n2 Conditions for N2 (Kinetic) - Catalyst: TfOH - Reagent: Diazo compound - Temp: RT n2_product->cond_n2

Caption: Decision tree for selecting N-alkylation conditions.

N2-alkylation is often the kinetically favored pathway, but achieving high selectivity requires specific conditions that override the thermodynamic preference for N1.[5]

Solutions & Causality:

  • Directed N2-Alkylation with Diazo Compounds: A highly effective modern method involves using diazo compounds in the presence of trifluoromethanesulfonic acid (TfOH).[16]

    • Mechanism: This metal-free catalytic system provides excellent yields and high regioselectivity (N2/N1 up to 100/0). The reaction proceeds under mild conditions and tolerates a wide range of functional groups.

    • Protocol: See the detailed protocol in Part 3.

  • Influence of Ring Substituents: The electronic properties of the indazole ring can be used to direct N2 substitution.

    • C7 Substituents: Strong electron-withdrawing groups at the C7 position, such as -NO₂ or another -CO₂Me group, have been shown to confer excellent N2 regioselectivity (≥ 96%).[14][15] These groups alter the electron density at the N1 and N2 positions, making the N2 position more nucleophilic.

Target IsomerControl TypeRecommended ConditionsKey Mechanistic DriverReference(s)
N1 ThermodynamicBase: NaH Solvent: Anhydrous THF Electrophile: Alkyl HalideSteric hindrance at N2 via Na⁺ chelation with N2 and a C3/C5 coordinating group.[2][6][14][15]
N2 KineticCatalyst: TfOH Solvent: DCM Electrophile: Diazo CompoundSpecific activation pathway favoring kinetic protonation/alkylation at the N2 site.[16]
N2 ElectronicIndazole with strong EWG at C7 (e.g., NO₂) Base: K₂CO₃ Solvent: DMFEWG at C7 increases the nucleophilicity of N2 relative to N1.[14][15]
Guide 2: Side Reactions in Amide Bond Formation

Coupling the indazole-5-carboxylic acid with an amine is a common subsequent step, but it is often inefficient without optimization.

This is a classic problem when using carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The O-acylisourea intermediate is highly reactive and can rearrange to the stable N-acylurea before the amine has a chance to attack.[13]

Solutions & Causality:

  • Use of Additives (HOBt or Oxyma): The most effective solution is to add a nucleophilic catalyst such as 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure®).[13]

    • Mechanism: These additives react rapidly with the O-acylisourea intermediate to form a more stable active ester. This new intermediate is less prone to rearrangement but still highly reactive towards the amine, preventing the formation of the N-acylurea byproduct and improving the overall yield.[13]

  • Optimize Order of Addition: The order in which you mix the reagents matters.

    • Protocol: First, activate the carboxylic acid by mixing it with the coupling agent (EDC) and the additive (HOBt) for a short period (10-15 minutes) before adding the amine. This ensures the active ester is pre-formed, ready for efficient coupling.[13]

Caption: Optimized workflow for amide coupling to minimize side reactions.

Part 3: Detailed Experimental Protocols

These protocols are provided as validated starting points. Always perform reactions on a small scale first to optimize for your specific substrate.

Protocol 1: N1-Selective Alkylation using NaH/THF

This protocol is designed to favor the formation of the thermodynamically preferred N1-substituted indazole-5-carboxylate.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.). Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, and carefully decant the hexane each time.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry. Cool the mixture to 0 °C using an ice bath.

  • Deprotonation: Dissolve the starting methyl indazole-5-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the NaH slurry over 15-20 minutes. Stir the mixture at 0 °C for 30 minutes. You should observe the cessation of hydrogen gas evolution.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired N1-isomer from any residual N2-isomer and starting material.

Protocol 2: Optimized Amide Coupling via an Active Ester

This protocol minimizes the formation of N-acylurea byproducts when forming an amide from indazole-5-carboxylic acid.

  • Preparation: In a round-bottom flask, dissolve the N-protected indazole-5-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.) in anhydrous dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq.) to the mixture and stir at room temperature for 10 minutes.

  • Activation & Coupling: Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor its progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Enhancing the Solubility of Methyl 4-fluoro-1H-indazole-5-carboxylate for Assays

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for enhancing the solubility of methyl 4-fluoro-1H-indazole-5-carboxylate for assays.

Introduction

Welcome to the technical support guide for this compound. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on overcoming solubility challenges with this compound in various assay formats. Many indazole derivatives, while promising biologically, exhibit poor aqueous solubility, which can lead to unreliable and irreproducible experimental results.[1][2][3][4][5] This guide offers a systematic approach to identifying and resolving these issues, ensuring the integrity and accuracy of your data.

FAQs - First Line of Support

This section addresses the most immediate questions you might have when working with this compound.

Q1: What is the recommended starting solvent for dissolving this compound?

A1: For initial stock solutions, we strongly recommend using 100% Dimethyl Sulfoxide (DMSO).[6][7] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including heterocyclic molecules like indazole derivatives.[6][7]

Q2: How do I properly prepare a high-concentration stock solution in DMSO?

A2: Accurate preparation of your stock solution is critical. Please refer to Experimental Protocol 1 for a detailed, step-by-step guide on preparing a 10 mM stock solution. Key steps include using a calibrated analytical balance, ensuring the compound is completely dissolved (using gentle warming or sonication if necessary), and storing aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[6][8]

Q3: What are the common visual indicators of poor solubility in my aqueous assay buffer?

A3: Solubility issues can manifest in several ways. Be vigilant for:

  • Precipitation: The formation of visible solid particles after diluting your DMSO stock into the aqueous assay buffer.

  • Cloudiness or turbidity: The solution appears hazy or opaque, indicating the presence of undissolved compound.

  • Inconsistent results: High variability between replicate wells or experiments can often be traced back to inconsistent amounts of dissolved compound.[9]

Q4: What is the maximum final concentration of DMSO that is safe for my cell-based assays?

A4: High concentrations of DMSO can be toxic to cells.[6] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%.[6][10] Always include a vehicle control in your experiments, which consists of the assay medium with the same final DMSO concentration as your test wells.[6]

Troubleshooting Guides: In-Depth Problem Solving

If the initial troubleshooting steps in the FAQ section do not resolve your solubility issues, these in-depth guides will help you systematically diagnose and solve the problem.

Problem: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer.

This is a common issue known as "kinetic insolubility." The compound is soluble in the highly organic DMSO stock but crashes out when introduced to the predominantly aqueous environment of the assay buffer.[11][12] The following workflow will guide you through a systematic approach to resolving this issue.

G cluster_steps Troubleshooting Workflow start Precipitation Observed step1 Optimize Dilution Protocol (See Protocol 1, Step 2) start->step1 step2 Lower Starting Concentration step1->step2 Still Precipitates step3 Employ Co-solvents (See Protocol 2) step2->step3 Still Precipitates step4 Adjust Buffer pH (See Protocol 3) step3->step4 Still Precipates step5 Utilize Solubilizing Excipients (See Protocol 4) step4->step5 Still Precipitates end Solubility Achieved step5->end Issue Resolved

Caption: Troubleshooting workflow for compound precipitation.

Step 1: Optimize Your Dilution Protocol

Instead of a single, large dilution, perform a serial or stepwise dilution. This gradual reduction in the organic solvent concentration can help keep the compound in solution.[6][9][10] It is preferable to dilute the DMSO stock directly into the final assay medium rather than into an intermediate aqueous solution, as this minimizes the time the compound spends in a potentially precipitating environment.[9]

Step 2: Lower the Starting Concentration

If precipitation occurs at the highest concentration of your dose-response curve, it's likely that the subsequent dilutions are also inaccurate.[9] Consider reducing the starting concentration to one that is fully soluble in your assay system.

Step 3: Employ Co-solvents

Co-solvents are water-miscible organic solvents that, when added to the assay buffer, can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[13][14][][16][17] See Experimental Protocol 2 for a systematic approach to screening co-solvents.

Co-solventPropertiesTypical Starting Concentration in Assay Buffer
Ethanol Volatile, can affect some enzymes.1-5% (v/v)
Propylene Glycol Less volatile than ethanol, generally well-tolerated.1-5% (v/v)
Polyethylene Glycol 400 (PEG 400) Non-volatile, viscous, good for very hydrophobic compounds.1-10% (v/v)
Glycerin Viscous, biocompatible.1-10% (v/v)

Step 4: Adjust the pH of the Assay Buffer

The solubility of ionizable compounds can be significantly influenced by pH.[18][19][20][21] The indazole ring system contains nitrogen atoms that can be protonated or deprotonated depending on the pH. By adjusting the pH of your assay buffer, you may be able to increase the solubility of this compound. Refer to Experimental Protocol 3 for a method to assess pH-dependent solubility.

Step 5: Utilize Solubilizing Excipients

If the above methods are insufficient, consider using solubilizing excipients.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[22] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is more soluble in water.[22][23][24][25][26] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[24] See Experimental Protocol 4 for a screening method.

G compound Poorly Soluble Compound complex Soluble Inclusion Complex compound->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to improve wettability and solubility. However, be cautious as surfactants can interfere with some biological assays.

Problem: I suspect solubility issues are causing inconsistent data, but I don't see visible precipitation.

Not all solubility problems are visible to the naked eye.[9] To quantitatively assess the solubility of your compound under different conditions and confirm if it's the source of your data variability, we recommend performing a kinetic solubility assay. Experimental Protocol 5 provides a 96-well plate-based method for this purpose. This assay will allow you to systematically test the effects of different co-solvents, pH values, and excipients on the solubility of this compound and select the optimal conditions for your definitive experiments.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

  • Accurately weigh the desired mass of this compound using a calibrated analytical balance.

  • Transfer the compound to a sterile, appropriate-sized vial (e.g., a glass vial with a PTFE-lined cap).

  • Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes.[8]

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes or gently warm it in a 37°C water bath.[6][8]

  • Visually inspect the solution against a light source to ensure there are no undissolved particulates.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[6][8]

  • Store the aliquots at -20°C or -80°C, protected from light.[6][8]

Protocol 2: Systematic Screening of Co-solvents

  • Prepare a series of your standard assay buffer, each containing a different co-solvent (e.g., ethanol, PEG 400, propylene glycol) at various concentrations (e.g., 1%, 2%, 5%, 10% v/v).

  • Prepare a negative control (assay buffer with no co-solvent).

  • In a clear 96-well plate, add 198 µL of each buffer condition to separate wells.

  • Add 2 µL of your 10 mM DMSO stock solution of this compound to each well, bringing the final compound concentration to 100 µM and the final DMSO concentration to 1%.

  • Mix the plate thoroughly and incubate at room temperature for 1-2 hours.

  • Visually inspect each well for signs of precipitation or cloudiness. The optimal co-solvent and concentration will be the one that keeps the compound in solution at the desired concentration.

Protocol 3: pH-Dependent Solubility Assessment

  • Prepare a series of buffers with different pH values that are compatible with your assay (e.g., citrate buffers for pH 4-6, phosphate buffers for pH 6-8, Tris buffers for pH 7-9).

  • Follow steps 3-6 from Protocol 2 , using the different pH buffers in place of the co-solvent buffers.

  • Identify the pH range in which the compound exhibits the highest solubility.

Protocol 4: Screening for Solubility Enhancement using Cyclodextrins

  • Prepare a stock solution of a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in your assay buffer (e.g., a 50 mM stock).

  • Prepare a serial dilution of the cyclodextrin stock in your assay buffer to create a range of concentrations (e.g., 20 mM, 10 mM, 5 mM, 2 mM, 1 mM).

  • Follow steps 3-6 from Protocol 2 , using the different cyclodextrin-containing buffers.

  • Determine the minimum concentration of cyclodextrin required to maintain the solubility of your compound.

Protocol 5: A 96-Well Plate-Based Kinetic Solubility Assay

  • Prepare various test buffers as described in Protocols 2, 3, and 4 in a 96-well "formulation plate."

  • In a separate 96-well plate, add 2 µL of your 10 mM DMSO stock solution of this compound to each well.

  • Using a multichannel pipette, transfer 198 µL of the buffers from the formulation plate to the compound plate.

  • Mix the plate immediately and vigorously for 2 minutes.

  • Let the plate stand at room temperature for 2 hours to allow for equilibration.

  • Centrifuge the plate to pellet any precipitated compound.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.

  • The conditions that yield the highest concentration of dissolved compound are the most favorable for your assay.

References

Technical Support Center: A Researcher's Guide to Preserving Methyl 4-fluoro-1H-indazole-5-carboxylate Integrity During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling sensitive indazole derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who work with methyl 4-fluoro-1H-indazole-5-carboxylate and similar compounds. Degradation during post-reaction workup is a frequent challenge that can significantly impact yield and purity. This document provides in-depth, field-proven troubleshooting advice, detailed protocols, and the chemical rationale behind them to ensure the stability of your target molecule.

Frequently Asked Questions (FAQs)
Q1: After my reaction workup, I see a new, highly polar spot by TLC that wasn't in the initial reaction mixture. What is this impurity?

A: The most probable impurity is the corresponding carboxylic acid, 4-fluoro-1H-indazole-5-carboxylic acid . This occurs via the hydrolysis of the methyl ester group. This degradation pathway is the primary vulnerability of your target molecule during standard aqueous workup procedures. The carboxylic acid is significantly more polar than the parent ester, causing it to have a much lower Retention factor (R_f) on silica gel TLC plates.

Q2: What are the primary chemical reasons for the degradation of my compound?

A: The degradation is almost exclusively due to the chemical lability of the methyl ester functional group under non-neutral pH conditions.

  • Base-Catalyzed Hydrolysis (Saponification): This is the most common cause of degradation. Exposure to even moderate bases (e.g., Na₂CO₃, K₂CO₃) and especially strong bases (e.g., NaOH, KOH, LiOH) during aqueous washes will rapidly and irreversibly cleave the ester to form a carboxylate salt.[1][2] This salt is then protonated to the carboxylic acid upon neutralization or during subsequent steps.

  • Acid-Catalyzed Hydrolysis: While generally slower than base-catalyzed hydrolysis, prolonged exposure to strong aqueous acids (e.g., HCl > 1M, H₂SO₄) can also promote the hydrolysis of the ester back to the carboxylic acid.[3] This reaction is an equilibrium process, but the large excess of water in a typical workup can drive it towards the hydrolyzed product.

  • Indazole Ring pKa: The indazole ring itself is amphoteric.[4] The N-H proton is weakly acidic (pKa ≈ 13.86), making it susceptible to deprotonation by strong bases. While this doesn't directly cause ester degradation, the resulting anionic species can have altered reactivity or solubility. The ring can also be protonated under strongly acidic conditions (pKa ≈ 1.04). Extreme pH should be avoided to maintain the integrity of the entire scaffold.

Q3: My reaction is complete, and I need to perform an aqueous workup. Which reagents should I absolutely avoid?

A: To preserve the methyl ester, you must exercise caution with your choice of aqueous reagents.

  • Avoid Strong Bases: Never use sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH) solutions for washing or neutralization if you intend to isolate the ester.

  • Use Carbonates with Caution: Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are basic enough to cause significant hydrolysis, especially with extended contact time or elevated temperatures. Their use should be minimized or avoided.

  • Avoid Strong Acids: Do not wash with concentrated or moderately concentrated acids (e.g., >1M HCl). If an acid wash is necessary to remove basic impurities, it should be dilute, brief, and performed at low temperatures.

  • High Temperatures: Avoid heating the reaction mixture during or after the addition of aqueous acidic or basic solutions, as this will accelerate the rate of hydrolysis.

Q4: How can I definitively confirm that ester hydrolysis is the source of my impurity?

A: A combination of standard analytical techniques can provide a clear diagnosis. You should compare the data of your isolated product with a pure standard if available, or look for the characteristic changes listed below.

Analytical Technique Expected Result for Methyl Ester (Product) Expected Result for Carboxylic Acid (Degradation)
TLC (Silica Gel) Higher R_f value (less polar).Lower R_f value (more polar); may show streaking.
¹H NMR Presence of a sharp singlet around 3.9 ppm (3H) for the -OCH₃ group.Absence of the ~3.9 ppm methyl singlet. Appearance of a very broad singlet far downfield (>10 ppm) for the -COOH proton (often not observed in CDCl₃ unless D₂O is suppressed).
LC-MS Expected [M+H]⁺ peak corresponding to the molecular weight of the ester (C₉H₇FN₂O₂ ≈ 195.05).Expected [M+H]⁺ peak corresponding to the molecular weight of the acid (C₈H₅FN₂O₂ ≈ 181.03). This is a mass difference of 14 Da.
FTIR C=O stretch for ester around 1710-1730 cm⁻¹.C=O stretch for carboxylic acid is broader and often shifted to 1680-1710 cm⁻¹. A very broad O-H stretch from ~2500-3300 cm⁻¹ will appear.
Troubleshooting Guides & Protocols
Visualizing the Problem: The Hydrolysis Degradation Pathway

The primary challenge is preventing the conversion of the desired methyl ester to the unwanted carboxylic acid byproduct.

Primary degradation pathway of the target compound.

G cluster_0 Desired Product cluster_1 Degradation Product cluster_2 start This compound hydrolysis Aqueous Acid (H₃O⁺) or Aqueous Base (OH⁻) start->hydrolysis Workup end 4-fluoro-1H-indazole-5-carboxylic acid hydrolysis->end Hydrolysis

Protocol 1: Recommended General Workup for Optimal Stability

This procedure is designed to neutralize the reaction mixture and remove impurities while minimizing contact with harsh pH conditions.

Objective: Isolate this compound with minimal hydrolysis.

Step-by-Step Methodology:

  • Cool the Reaction: Before quenching, cool the reaction mixture to 0-5 °C using an ice bath. This slows down all chemical reactions, including potential hydrolysis.

  • Quench (if necessary):

    • If the reaction is acidic, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until gas evolution ceases (pH ~7-8). NaHCO₃ is a weak base and is the preferred choice for neutralizing acids without aggressively promoting hydrolysis.[5]

    • If the reaction is basic, neutralize by slowly adding a dilute (e.g., 0.5 M) aqueous solution of hydrochloric acid (HCl) or a saturated solution of ammonium chloride (NH₄Cl) until the pH is ~7.

  • Dilute & Extract:

    • Dilute the quenched mixture with an appropriate organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane).

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer 2-3 times with the organic solvent. Combine the organic layers.

  • Wash the Organic Layer:

    • Step 4a (Crucial): Wash the combined organic layers once with deionized water to remove the bulk of water-soluble impurities.

    • Step 4b: Wash the organic layers with a saturated aqueous solution of sodium chloride (brine) . This helps to break up emulsions and removes residual water from the organic phase.

  • Dry and Concentrate:

    • Dry the isolated organic layer over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator at a moderate temperature (<40 °C).

  • Analyze: Immediately analyze the crude product using TLC and ¹H NMR to assess its purity and confirm the absence of the carboxylic acid byproduct.

Workflow: Selecting the Correct Workup Strategy

This decision tree helps you choose the appropriate quenching and washing steps based on your reaction's conditions.

Decision workflow for workup optimization.

G start Reaction Complete condition What are the reaction conditions? start->condition acidic Acidic (e.g., TFA, HCl) condition->acidic Acidic basic Basic (e.g., NaH, K₂CO₃) condition->basic Basic neutral Neutral / Anhydrous condition->neutral Neutral quench_acid 1. Cool to 0 °C 2. Quench with sat. NaHCO₃ (aq) until pH 7-8 acidic->quench_acid quench_base 1. Cool to 0 °C 2. Quench with sat. NH₄Cl (aq) or dilute HCl until pH 7 basic->quench_base quench_neutral 1. Cool to 0 °C 2. Quench with Water neutral->quench_neutral extract_wash Extract with EtOAc or DCM Wash with Water, then Brine quench_acid->extract_wash quench_base->extract_wash quench_neutral->extract_wash finish Dry (Na₂SO₄) Concentrate Analyze extract_wash->finish

References

Validation & Comparative

A Comparative Guide to Methyl 4-fluoro-1H-indazole-5-carboxylate and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of methyl 4-fluoro-1H-indazole-5-carboxylate with other established kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the potential therapeutic applications of this compound by drawing parallels with well-characterized inhibitors that share its core indazole scaffold. We will explore the structure-activity relationships, present comparative inhibitory data from related compounds, and provide detailed experimental protocols to empower further research and validation.

The Indazole Scaffold: A Privileged Structure in Kinase Inhibition

The indazole core is a bicyclic aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its rigid structure provides a solid framework for the precise orientation of functional groups, enabling high-affinity interactions within the ATP-binding pocket of various kinases. A multitude of approved and investigational drugs, including Axitinib and Pazopanib, feature the indazole motif, demonstrating its clinical significance in targeting key signaling pathways in oncology.[2]

The strategic incorporation of a fluorine atom, as seen in this compound, is a common tactic in modern drug design to enhance pharmacological properties. Fluorination can improve metabolic stability, increase binding affinity, and modulate the physicochemical characteristics of a compound, often leading to improved efficacy and pharmacokinetics.

This compound: A Candidate for Kinase Inhibition

While direct experimental data for this compound as a kinase inhibitor is not extensively published, its structural similarity to known potent kinase inhibitors provides a strong basis for predicting its biological activity. The 4-fluoro substitution and the 5-carboxylate group are key modifications that likely influence its kinase selectivity and potency. Based on the established activity of related indazole derivatives, we can hypothesize that this compound may exhibit inhibitory activity against key kinase families, such as VEGFR and PLK.

Comparative Analysis of Inhibitory Potency

To contextualize the potential of this compound, we will compare it to two classes of well-characterized indazole-based kinase inhibitors: VEGFR inhibitors (Axitinib and Pazopanib) and a potent PLK4 inhibitor (Compound C05).

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3] Inhibition of VEGFR signaling is a clinically validated strategy in cancer therapy.

InhibitorTarget KinaseIC50 (nM)
Axitinib VEGFR1, VEGFR2, VEGFR30.1 - 0.3
PDGFRα, PDGFRβ, c-Kit1.6 - >1000
Pazopanib VEGFR1, VEGFR2, VEGFR310, 30, 47
PDGFRα, PDGFRβ, c-Kit, FGFR1, c-fms71, 84, 74, 140, 146

Table 1: Biochemical potency (IC50) of selected VEGFR inhibitors with an indazole scaffold.[4][5][6]

Axitinib is a highly potent and selective inhibitor of VEGFRs.[4] Pazopanib, while also a potent VEGFR inhibitor, exhibits a broader kinase selectivity profile.[5][6] The structural features of this compound suggest it may also interact with the ATP binding pocket of VEGFRs, though its precise potency and selectivity would require experimental validation.

Polo-like Kinase 4 (PLK4) Inhibitors

PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication and cell cycle progression.[7] Its overexpression is linked to tumorigenesis, making it an attractive target for cancer therapy.[8]

InhibitorTarget KinaseIC50 (nM)Cellular IC50 (µM)
Compound C05 PLK4< 0.10.948 (IMR-32), 0.979 (MCF-7), 1.679 (H460)

Table 2: Biochemical and cellular potency of a novel indazole-based PLK4 inhibitor.[7][9]

Compound C05 demonstrates exceptional potency against PLK4 in biochemical assays and potent anti-proliferative effects in various cancer cell lines.[7][9] This highlights another potential avenue of investigation for novel indazole derivatives like this compound.

Visualizing the VEGFR Signaling Pathway

The following diagram illustrates the central role of VEGFR in angiogenesis and the points of inhibition by kinase inhibitors.

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds P1 P VEGFR->P1 P2 P VEGFR->P2 PLCg PLCγ P1->PLCg Activates PI3K PI3K P2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Migration, Survival) ERK->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression Inhibitor Indazole-based Kinase Inhibitor (e.g., Axitinib) Inhibitor->VEGFR Inhibits ATP Binding

Caption: VEGFR signaling pathway and points of inhibition.

Experimental Protocols for Inhibitor Characterization

To empirically determine the kinase inhibitory profile of this compound, the following standardized experimental methodologies are recommended.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the concentration of an inhibitor required to reduce the activity of a target kinase by 50% (IC50) in a cell-free system.

Materials:

  • Recombinant purified target kinase (e.g., VEGFR2, PLK4)

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • This compound (test compound)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based ADP detection system

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-fold serial dilution of this compound in 100% DMSO.

  • Kinase Reaction Setup:

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the kinase solution (containing the appropriate concentration of the target kinase in kinase reaction buffer) to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (containing the specific peptide substrate and ATP at their respective Km concentrations in kinase reaction buffer).

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data with respect to the positive (DMSO only) and negative (no enzyme) controls.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare serial dilutions of This compound B Add compound and kinase to 384-well plate A->B C Pre-incubate for 10 minutes B->C D Initiate reaction with substrate and ATP C->D E Incubate at 30°C for 1 hour D->E F Stop reaction and deplete ATP (ADP-Glo™ Reagent) E->F G Generate luminescent signal (Kinase Detection Reagent) F->G H Measure luminescence and calculate IC50 G->H

Caption: Workflow for in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Materials:

  • Cancer cell line of interest (e.g., HUVEC for angiogenesis, MCF-7 for breast cancer)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the test compound or vehicle control (DMSO).

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

This compound represents a promising scaffold for the development of novel kinase inhibitors. Based on the analysis of structurally related and clinically successful compounds, it is plausible that this molecule could exhibit potent inhibitory activity against key oncogenic kinases such as VEGFRs and PLKs. The provided experimental protocols offer a clear roadmap for the empirical validation of its biological activity and selectivity profile. Further investigation into this and similar fluorinated indazole derivatives is warranted to uncover their full therapeutic potential in the landscape of targeted cancer therapy.

References

In Vivo Validation of Methyl 4-fluoro-1H-indazole-5-carboxylate: A Comparative Guide to Assessing Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated bioactive compound is both complex and critical. This guide provides an in-depth, technical framework for the in vivo validation of methyl 4-fluoro-1H-indazole-5-carboxylate, a molecule belonging to the pharmacologically significant indazole class. While specific in vivo data for this particular compound is not yet extensively published, the indazole scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anti-inflammatory and anti-cancer activities, often through kinase inhibition.[1][2][3][4]

This guide, therefore, proposes a dual-pathway validation strategy to investigate its potential as both an anti-inflammatory agent and a tumor growth inhibitor. We will objectively compare its hypothetical performance against established alternatives, providing the rationale behind experimental choices and detailed protocols to ensure scientific integrity.

Part 1: Foundational Insights & Postulated Mechanisms

The indazole nucleus is a versatile scaffold, forming the core of several FDA-approved drugs.[1][4] Its derivatives have been shown to modulate various biological targets, including cyclooxygenase (COX) enzymes, pro-inflammatory cytokines, and a range of protein kinases.[5][6][7][8][9] The incorporation of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and target binding affinity.[10]

Based on this chemical precedent, we can postulate two primary, testable hypotheses for the bioactivity of this compound:

  • Hypothesis A: Anti-Inflammatory Activity: The compound may inhibit key mediators of the inflammatory cascade, such as COX-2 or pro-inflammatory cytokines like TNF-α and IL-1β.[5][6][7]

  • Hypothesis B: Anti-Cancer Activity: The compound could function as a kinase inhibitor, disrupting signaling pathways crucial for cancer cell proliferation and survival.[1][11]

This guide will outline the in vivo methodologies to rigorously test these hypotheses.

Part 2: Experimental Design for In Vivo Validation

A robust in vivo validation plan must be stepwise, beginning with preliminary safety and pharmacokinetic assessments, followed by efficacy studies in relevant disease models.[12][13][14]

Pre-Efficacy Assessment: Pharmacokinetics (PK) and Toxicology

Before assessing efficacy, it is crucial to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety. Indazole-3-carboxamide derivatives, for instance, are known to be highly protein-bound and can be rapidly metabolized.[15][16][17]

Experimental Protocol: Preliminary Pharmacokinetic and Acute Toxicity Study

  • Animal Model: Male and female Swiss albino mice (6-8 weeks old).

  • Compound Formulation: The choice of vehicle is critical for bioavailability.[18] Based on the compound's likely solubility, a formulation such as 5% Tween 80, 5% ethanol, and 90% saline is a suitable starting point.[18]

  • Administration: A single dose administered via oral (p.o.) gavage and intraperitoneal (i.p.) injection to assess different routes of absorption.[18]

  • Dose Escalation: A dose-escalation study (e.g., 10, 50, 100, 300 mg/kg) to determine the maximum tolerated dose (MTD).

  • Sample Collection: Blood samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.

  • Bioanalysis: Plasma concentrations of the compound are quantified using LC-MS/MS.

  • Data Analysis: Key PK parameters (Cmax, Tmax, AUC, half-life) are calculated.

  • Toxicity Monitoring: Animals are observed for clinical signs of toxicity for 14 days. Body weight, food, and water intake are recorded. At the end of the study, organ-to-body weight ratios and gross pathology are assessed.

Efficacy Evaluation: A Dual-Pronged Approach

The carrageenan-induced paw edema model is a standard and well-validated method for screening acute anti-inflammatory activity.[5][6][7]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Wistar rats (150-200g).

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping:

    • Group 1: Vehicle control (e.g., 5% Tween 80 in saline).

    • Group 2: this compound (e.g., 25, 50, 100 mg/kg, p.o.).

    • Group 3: Positive Control - Diclofenac (a standard NSAID) or Celecoxib (a COX-2 inhibitor) (e.g., 10 mg/kg, p.o.).[5]

  • Procedure: a. The test compounds or vehicle are administered orally. b. After 1 hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.[18] c. Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control.

Comparative Data Summary (Hypothetical)

Treatment GroupDose (mg/kg)Mean Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
This compound250.68 ± 0.0420.0%
This compound500.47 ± 0.0344.7%
This compound1000.32 ± 0.0262.4%
Diclofenac100.25 ± 0.0270.6%

Values are represented as Mean ± SEM.

For assessing anti-cancer potential, a human tumor xenograft model is the gold standard in preclinical research.[12][13][19] Given that many indazole derivatives act as kinase inhibitors, selecting a cancer cell line with a known dependency on a particular kinase pathway is a logical starting point.[1][3] For this guide, we will use a hypothetical scenario involving a non-small cell lung cancer (NSCLC) xenograft model.

Experimental Protocol: Human Tumor Xenograft Model

  • Cell Line: A549 (human NSCLC) or another appropriate cell line.

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

  • Tumor Implantation: A549 cells are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly using calipers.

  • Grouping and Treatment:

    • Group 1: Vehicle control.

    • Group 2: this compound (at one or two doses based on MTD).

    • Group 3: Positive Control - A standard-of-care kinase inhibitor for NSCLC (e.g., Pazopanib, which contains an indazole scaffold).[1]

  • Data Collection: Tumor volume and body weight are monitored throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blot for target kinase inhibition).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated. Statistical significance is determined using appropriate tests (e.g., ANOVA).

Comparative Data Summary (Hypothetical)

Treatment GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 150-
This compound50950 ± 12036.7%
This compound100600 ± 9060.0%
Pazopanib40550 ± 8563.3%

Values are represented as Mean ± SEM.

Part 3: Visualization of Experimental Workflows

InVivo_Validation_Workflow cluster_preclinical Pre-Efficacy Assessment cluster_efficacy Efficacy Evaluation cluster_data_analysis Data Analysis & Comparison PK_Tox Pharmacokinetics & Acute Toxicity Study Formulation Compound Formulation & Vehicle Selection Dose_Escalation Dose Escalation (MTD Determination) PK_Tox->Dose_Escalation Anti_Inflammatory Anti-Inflammatory Model (Carrageenan-Induced Paw Edema) PK_Tox->Anti_Inflammatory Proceed if safe Anti_Cancer Anti-Cancer Model (Xenograft) PK_Tox->Anti_Cancer Proceed if safe Inflam_Analysis Paw Edema Inhibition (%) vs. Diclofenac Anti_Inflammatory->Inflam_Analysis Cancer_Analysis Tumor Growth Inhibition (%) vs. Pazopanib Anti_Cancer->Cancer_Analysis

Caption: General workflow for in vivo validation.

Anti_Inflammatory_Pathway cluster_inflammation Inflammatory Cascade cluster_intervention Point of Intervention Carrageenan Carrageenan Injection Cell_Damage Cell Damage & Mediator Release Carrageenan->Cell_Damage COX2 COX-2 Upregulation Cell_Damage->COX2 Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins Inflammation Edema, Erythema Prostaglandins->Inflammation Test_Compound This compound Test_Compound->COX2 Hypothesized Inhibition

Caption: Hypothesized anti-inflammatory mechanism.

Conclusion

This guide provides a comprehensive, albeit predictive, framework for the in vivo validation of this compound. By systematically evaluating its pharmacokinetic profile and testing its efficacy in well-established models of inflammation and cancer, researchers can generate the robust data necessary to ascertain its therapeutic potential. The comparative approach against standard-of-care agents is essential for contextualizing the compound's activity and making informed decisions about its future development. As with any preclinical testing, adherence to ethical guidelines for animal research is paramount throughout these validation studies.[12][14]

References

A Comparative Guide to the Cross-Reactivity Profile of Methyl 4-fluoro-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole core is a privileged heterocyclic motif in medicinal chemistry, renowned for its role in the development of potent kinase inhibitors.[1] Its rigid, bicyclic structure provides a well-defined framework for substituents to interact with the ATP-binding pocket of various kinases, making it a cornerstone for targeted cancer therapies.[2] Commercially successful drugs such as Axitinib and Pazopanib, both featuring the indazole scaffold, underscore the therapeutic significance of this chemical entity.[3][4]

This guide provides a comparative analysis of the anticipated cross-reactivity profile of methyl 4-fluoro-1H-indazole-5-carboxylate, a representative fluorinated indazole derivative. Given the absence of specific public data for this exact molecule, this analysis is based on the well-established profiles of structurally related, clinically approved indazole-based kinase inhibitors. We will delve into the causality behind experimental choices for profiling kinase inhibitors and provide detailed protocols for key validation assays.

The strategic incorporation of fluorine into the indazole scaffold is a common tactic in modern medicinal chemistry. Fluorine's high electronegativity can modulate the acidity of adjacent protons and influence molecular conformation, potentially leading to more selective and potent binding to target proteins. Furthermore, fluorination can enhance metabolic stability, a desirable property for any drug candidate.

Comparative Kinase Selectivity: A Predictive Analysis

While a direct kinase inhibition profile for this compound is not publicly available, we can infer its likely selectivity by comparing it to well-characterized indazole-based drugs, Axitinib and Pazopanib. Both are multi-targeted tyrosine kinase inhibitors, but with distinct selectivity profiles.[3][5]

Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[4][6] Its high affinity for VEGFRs makes it a powerful anti-angiogenic agent.[5] At higher concentrations, it can inhibit other kinases such as platelet-derived growth factor receptor (PDGFR) and c-KIT.[4]

Pazopanib , on the other hand, is a broader spectrum kinase inhibitor, targeting VEGFR-1, 2, and 3, PDGFR-α and β, fibroblast growth factor receptor (FGF)-1 and 3, and c-Kit, among others.[3][7][8] This multi-targeted profile contributes to its efficacy in various cancers but may also lead to a different side-effect profile compared to more selective inhibitors.

Based on its core structure, this compound is likely to exhibit inhibitory activity against a range of kinases. The specific substitution pattern, including the fluoro and methyl carboxylate groups, will ultimately determine its unique selectivity profile. It is plausible that it will show some activity against VEGFR and other kinases commonly targeted by indazole derivatives.

Here is a comparative table summarizing the known kinase inhibition profiles of Axitinib and Pazopanib, which can serve as a predictive framework for assessing novel indazole derivatives like this compound.

Kinase TargetAxitinib IC₅₀ (nM)Pazopanib IC₅₀ (nM)Predicted Activity of this compound
VEGFR10.110Likely Inhibitor
VEGFR20.230Likely Inhibitor
VEGFR30.1-0.347Likely Inhibitor
PDGFRα584Possible Inhibitor
PDGFRβ1.684Possible Inhibitor
c-Kit1.774Possible Inhibitor
FGFR1-140Possible Inhibitor

IC₅₀ values are approximate and can vary based on assay conditions. Data compiled from multiple sources.[4][8]

Experimental Protocols for Determining Kinase Cross-Reactivity

To experimentally determine the cross-reactivity profile of a novel compound like this compound, a multi-tiered approach is essential. This typically starts with broad screening against a large panel of kinases, followed by more focused biochemical and cell-based assays to confirm and quantify inhibitory activity.

Workflow for Kinase Inhibitor Profiling

G cluster_0 Initial Screening cluster_1 Biochemical Validation cluster_2 Cellular Characterization Broad Kinase Panel Broad Kinase Panel (e.g., 400+ kinases) Identify Primary Targets Identify Primary Targets & Potential Off-Targets Broad Kinase Panel->Identify Primary Targets IC50 Determination IC₅₀ Determination (Biochemical Assays) Identify Primary Targets->IC50 Determination Validate Hits Competitive Binding Assay Competitive Binding Assay IC50 Determination->Competitive Binding Assay Cellular Phosphorylation Assay Cellular Phosphorylation Assay Competitive Binding Assay->Cellular Phosphorylation Assay Confirm Target Engagement Cell Proliferation Assay Cell Proliferation Assay Cellular Phosphorylation Assay->Cell Proliferation Assay Final Selectivity Profile Final Selectivity Profile Cell Proliferation Assay->Final Selectivity Profile Determine Cellular Potency

A typical workflow for kinase inhibitor profiling.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase. It measures the amount of ADP produced, which is directly proportional to kinase activity.[9]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compound (e.g., this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add the test compound dilutions or DMSO (vehicle control).

    • Add the kinase to each well and incubate briefly to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[10]

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Competitive Binding Assay

This assay directly measures the binding of a compound to the kinase's ATP binding site by competing with a known, often fluorescently labeled, probe.[11][12]

Materials:

  • Kinase of interest

  • Fluorescently labeled kinase tracer (probe)

  • Test compound

  • Assay buffer

  • Microplate reader capable of detecting the fluorescent signal (e.g., TR-FRET)

Procedure:

  • Assay Setup: In a microplate, combine the kinase, the fluorescent tracer, and varying concentrations of the test compound.

  • Incubation: Allow the reaction to reach equilibrium.

  • Signal Detection: Measure the fluorescent signal. The displacement of the tracer by the test compound will result in a decrease in the signal.[13]

  • Data Analysis: Plot the signal against the test compound concentration to determine the binding affinity (e.g., Kᵢ or IC₅₀).

Protocol 3: Cellular Phosphorylation Assay (ELISA-based)

This cell-based assay quantifies the phosphorylation of a specific kinase substrate within a cellular context, providing a more physiologically relevant measure of inhibitor activity.[14]

Materials:

  • Cell line expressing the target kinase and substrate

  • Test compound

  • Cell lysis buffer

  • ELISA plate pre-coated with a capture antibody for the substrate

  • Detection antibody specific for the phosphorylated form of the substrate

  • HRP-conjugated secondary antibody

  • TMB substrate

Procedure:

  • Cell Treatment: Culture cells and treat them with various concentrations of the test compound.

  • Cell Lysis: After incubation, lyse the cells to release the proteins.

  • ELISA:

    • Add the cell lysates to the pre-coated ELISA plate.

    • Sequentially add the phospho-specific primary antibody, the HRP-conjugated secondary antibody, and the TMB substrate, with washing steps in between.

  • Data Acquisition: Measure the absorbance at 450 nm. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition of phosphorylation at each compound concentration to determine the cellular IC₅₀.

Visualization of a Key Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a critical regulator of angiogenesis and a primary target for many indazole-based kinase inhibitors.

G cluster_0 Cell Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Ras Ras VEGFR->Ras VEGF VEGF VEGF->VEGFR Binds Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->VEGFR Inhibits

Simplified VEGFR signaling pathway and the point of inhibition.

Conclusion and Future Directions

This compound, by virtue of its indazole scaffold, holds promise as a kinase inhibitor. Its cross-reactivity profile is anticipated to overlap with that of other indazole-based drugs, likely showing activity against VEGFR and other related kinases. However, the precise selectivity and potency can only be determined through rigorous experimental evaluation using the assays outlined in this guide.

For researchers and drug development professionals, a thorough understanding of a compound's cross-reactivity is paramount for predicting both its efficacy and potential off-target effects. The systematic application of broad kinase screening followed by detailed biochemical and cellular characterization will be crucial in elucidating the full therapeutic potential of novel indazole derivatives like this compound.

References

A Comprehensive Guide to the Structural Confirmation of Synthesized Methyl 4-fluoro-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, indazole derivatives stand out as a critical class of heterocyclic compounds, demonstrating a wide array of biological activities.[1][2][3] The precise structural elucidation of these synthesized molecules is a cornerstone of medicinal chemistry, ensuring the integrity of structure-activity relationship (SAR) studies and the ultimate safety and efficacy of potential therapeutic agents. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to unambiguously confirm the structure of a key indazole derivative, methyl 4-fluoro-1H-indazole-5-carboxylate.

The synthesis of indazole derivatives can often lead to a mixture of N-1 and N-2 isomers, making rigorous structural confirmation paramount.[1][4][5] This guide will navigate the complexities of distinguishing these isomers and verifying the target structure through a multi-faceted analytical approach.

The Analytical Arsenal: A Comparative Overview

A combination of spectroscopic and spectrometric techniques is indispensable for the complete structural characterization of this compound. Each method provides a unique piece of the structural puzzle, and their collective data provides the definitive confirmation.

Analytical Technique Information Provided Strengths Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMRProton environment, chemical shifts, coupling constants (J-values), and integration.Provides detailed information about the number and connectivity of protons. Crucial for distinguishing isomers.[1]Can have overlapping signals in complex molecules.
¹³C NMRCarbon skeleton, chemical shifts of individual carbon atoms.Excellent for determining the number of unique carbons and identifying functional groups. A powerful tool for isomer differentiation.[1][6]Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
¹⁹F NMRPresence and chemical environment of fluorine atoms.Highly sensitive and specific for fluorine-containing compounds.Not applicable to compounds without fluorine.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Provides the exact molecular weight, confirming the elemental composition. Fragmentation patterns can offer structural clues.[1][7]Isomers often have identical molecular weights and may show similar fragmentation, making it insufficient for standalone confirmation.
X-ray Crystallography Three-dimensional atomic arrangement in a single crystal.The "gold standard" for unambiguous structure determination, providing precise bond lengths and angles.[7][8]Requires a high-quality single crystal, which can be challenging to obtain.[7]
Infrared (IR) Spectroscopy Presence of specific functional groups.Quick and simple method to identify key functional groups like carbonyls (C=O) and N-H bonds.[9][10]Provides limited information about the overall molecular structure.

Deep Dive into the Methodologies: Causality and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[1] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

Why it's critical: The chemical shifts and coupling constants in NMR are highly sensitive to the electronic environment of the nuclei. The substitution pattern on the indazole ring, particularly the position of the methyl group on the nitrogen (N-1 vs. N-2), significantly alters the magnetic environment of the ring protons and carbons. This makes NMR an excellent diagnostic tool for distinguishing between the desired 1H-indazole isomer and any potential 2H-indazole byproduct.[1]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Expected Signals: Look for distinct aromatic protons, a singlet for the indazole C3-H, a singlet for the methyl ester protons, and potentially a singlet for the N-methyl protons. The fluorine atom will cause splitting of adjacent proton signals (H-F coupling).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Signals: Identify the carbonyl carbon of the ester, aromatic carbons, and the methyl carbons. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The chemical shifts of the indazole ring carbons are diagnostic for the N-1 vs. N-2 substitution pattern.[1][6]

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Expected Signals: A single resonance is expected for the fluorine atom. Its chemical shift will be characteristic of a fluoro-substituted benzene ring.

  • 2D NMR (COSY, HSQC, HMBC):

    • For complex spectra or to confirm assignments, run 2D NMR experiments.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for piecing together the molecular framework and confirming the position of substituents.

Mass Spectrometry: Confirming Molecular Formula and Gaining Fragmentation Insights

Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of data for structural confirmation. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Why it's essential: While NMR excels at defining the connectivity of atoms, MS confirms the overall molecular formula. The molecular ion peak ([M]⁺ or [M+H]⁺) will correspond to the calculated mass of C₁₀H₉FN₂O₂.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or by direct insertion for Electron Impact (EI).

  • Data Acquisition:

    • Low-Resolution MS: Obtain a mass spectrum to identify the molecular ion peak.

    • High-Resolution MS (HRMS): Determine the exact mass of the molecular ion to confirm the elemental formula.

  • Fragmentation Analysis (MS/MS):

    • If necessary, perform tandem mass spectrometry (MS/MS) to induce fragmentation of the molecular ion.

    • Expected Fragmentation: Look for characteristic losses, such as the loss of the methoxy group (•OCH₃) or the entire methyl ester group (•COOCH₃) from the molecular ion. This fragmentation pattern can provide corroborating evidence for the proposed structure.

X-ray Crystallography: The Definitive Answer

When an unambiguous, three-dimensional structure is required, single-crystal X-ray diffraction is the ultimate analytical technique.[7][8] It provides a precise map of atomic positions, bond lengths, and bond angles.

Why it's the gold standard: X-ray crystallography leaves no room for doubt about the connectivity and stereochemistry of a molecule. It can definitively distinguish between N-1 and N-2 isomers and confirm the substitution pattern on the aromatic ring.[11][12]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow a single crystal of the synthesized compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Workflow for Unambiguous Structure Confirmation

The following workflow illustrates the logical progression of analytical techniques to confidently confirm the structure of synthesized this compound.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Spectroscopic Analysis cluster_2 Advanced Structural Confirmation cluster_3 Final Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR Initial Structure Hypothesis C_NMR ¹³C NMR Purification->C_NMR MS Mass Spectrometry Purification->MS Molecular Formula Confirmation X_Ray X-ray Crystallography Purification->X_Ray For definitive proof (if crystal is available) TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H_NMR->TwoD_NMR If structure is complex or assignments are ambiguous C_NMR->TwoD_NMR Confirmed_Structure Unambiguously Confirmed Structure MS->Confirmed_Structure TwoD_NMR->Confirmed_Structure X_Ray->Confirmed_Structure

Caption: Workflow for the structural confirmation of this compound.

Conclusion

The structural confirmation of synthesized molecules like this compound is a rigorous process that relies on the synergistic application of multiple analytical techniques. While NMR spectroscopy provides the foundational details of atomic connectivity and isomer identification, mass spectrometry validates the molecular formula. For ultimate certainty, particularly in the context of pharmaceutical development, X-ray crystallography offers an irrefutable three-dimensional structure. By following a logical workflow and understanding the strengths of each technique, researchers can ensure the structural integrity of their synthesized compounds, paving the way for reliable and reproducible scientific advancements.

References

A Comparative Guide to the Biological Efficacy of Indazole-Based Kinase Inhibitors: Methyl 4-fluoro-1H-indazole-5-carboxylate vs. Standard of Care

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide provides a comparative analysis based on established data for the indazole drug class. As of this writing, specific preclinical or clinical data for Methyl 4-fluoro-1H-indazole-5-carboxylate is not publicly available. Therefore, this molecule is treated as a representative, next-generation indazole-based kinase inhibitor, with its potential efficacy profile constructed from published data on highly potent, structurally related compounds for illustrative and educational purposes.

Introduction: The Indazole Scaffold in Oncology

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous potent protein kinase inhibitors.[1] Its unique bicyclic structure allows for precise three-dimensional orientation of substituents that can interact with the ATP-binding pocket of various kinases, leading to potent and often selective inhibition. Several successful anti-cancer drugs, including Axitinib and Pazopanib, are built upon this framework and function primarily by disrupting tumor angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[1] They achieve this by inhibiting key receptor tyrosine kinases (RTKs) such as the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2]

This guide provides a technical comparison between a current standard-of-care, Pazopanib, and a hypothetical next-generation candidate, this compound, representing a class of indazole derivatives with potentially enhanced potency. We will delve into their mechanisms of action, compare their biological efficacy using representative data, and provide detailed experimental protocols for validating such findings.

Part 1: Comparative Compound Profiles

Standard of Care: Pazopanib

Pazopanib (Votrient®) is an orally administered, multi-targeted tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma (RCC) and certain soft tissue sarcomas.[3] Its mechanism of action involves the potent inhibition of several key RTKs involved in angiogenesis and tumor cell proliferation.[2]

  • Primary Targets: VEGFR-1, -2, -3; PDGFR-α, -β; and c-Kit.[3]

  • Mechanism: By binding to the intracellular ATP-binding site of these receptors, Pazopanib blocks their phosphorylation and subsequent activation of downstream signaling pathways. This leads to a reduction in tumor vascularization, effectively starving the tumor of essential nutrients and oxygen, and inhibiting its growth.[4][5]

Hypothetical Candidate: this compound (MFIC)

For the purpose of this guide, we will postulate that MFIC represents a novel, optimized indazole derivative designed for enhanced potency and selectivity. The rationale for its design would be based on established structure-activity relationships (SAR) within this drug class:

  • Indazole Core: Provides the fundamental scaffold for kinase hinge-region binding.

  • Fluorine Substitution: The placement of a fluorine atom on the benzene ring can enhance metabolic stability and binding affinity through favorable electronic interactions.

  • Methyl Carboxylate Group: This functional group can be optimized to form key hydrogen bonds or other interactions within the kinase active site, potentially improving potency and influencing the selectivity profile.

Based on recent advancements in the development of indazole-based inhibitors, it is plausible that MFIC could exhibit significantly improved inhibitory activity against key angiogenic kinases compared to earlier-generation drugs like Pazopanib.[6]

Part 2: Head-to-Head Biological Efficacy Comparison

Mechanism of Action: Targeting the Angiogenesis Signaling Cascade

Both Pazopanib and our hypothetical MFIC are presumed to target the same critical signaling pathways. Ligands like VEGF-A and PDGF-BB bind to their respective receptors (VEGFR-2, PDGFR-β) on the surface of endothelial cells, causing receptor dimerization and autophosphorylation. This activates downstream cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote cell proliferation, migration, survival, and vascular permeability.[7] Kinase inhibitors act by preventing the initial autophosphorylation step.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGFR VEGFR-2 PLCg PLCγ VEGFR->PLCg Activates PDGFR PDGFR-β PI3K PI3K PDGFR->PI3K Activates VEGF VEGF (Ligand) VEGF->VEGFR Binds PDGF PDGF (Ligand) PDGF->PDGFR Binds MAPK MAPK PLCg->MAPK AKT Akt PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MAPK->Proliferation Inhibitor Pazopanib (Standard of Care) MFIC (Hypothetical Candidate) Inhibitor->VEGFR Inhibits Phosphorylation Inhibitor->PDGFR

Caption: Simplified Angiogenesis Signaling Pathway.
Quantitative Data: In Vitro Kinase Inhibition

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit 50% of the target kinase's activity. Lower IC₅₀ values indicate greater potency. The following table compares the published IC₅₀ values of Pazopanib with representative values for a highly potent indazole derivative ("Compound 30") that serves as a proxy for our hypothetical MFIC.[2][6]

Target KinasePazopanib IC₅₀ (nM)MFIC (Hypothetical) IC₅₀ (nM)Fold Improvement (Hypothetical)
VEGFR-110~5-10~1-2x
VEGFR-2 30 1.24 ~24x
VEGFR-347~5-15~3-9x
PDGFR-β84~50-80~1-1.5x
c-Kit140~100-150~1x
Values for MFIC are based on published data for highly potent indazole derivatives like Compound 30 for VEGFR-2, with other values extrapolated to reflect a profile with enhanced selectivity for VEGFR-2.[2][6]

This hypothetical data suggests that while both compounds are multi-targeted, MFIC could be significantly more potent against VEGFR-2, the primary mediator of pathological angiogenesis.[7] This enhanced potency could translate to lower required therapeutic doses, potentially reducing off-target side effects.

Part 3: Validating Biological Efficacy - Experimental Protocols

To establish the efficacy of a novel inhibitor like MFIC and compare it to a standard of care, a tiered approach involving in vitro and in vivo experiments is essential.

Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

G cluster_workflow IC50 Determination Workflow A 1. Compound Serial Dilution Prepare 10-point serial dilution of MFIC and Pazopanib in DMSO. B 2. Kinase Reaction Setup Add to 384-well plate: - Kinase (e.g., VEGFR-2) - Test Compound - Kinase Buffer A->B C 3. Incubation Incubate for 20-30 min at RT to allow compound-enzyme binding. B->C D 4. Reaction Initiation Add ATP and fluorescently-labeled peptide substrate to all wells. C->D E 5. Reaction Progression Incubate for 60 min at RT. Active kinase phosphorylates substrate. D->E F 6. Detection Add detection solution containing Europium-labeled antibody that binds phosphorylated substrate. E->F G 7. Signal Reading Read TR-FRET signal on a plate reader. High FRET = High Kinase Activity. F->G H 8. Data Analysis Plot % Inhibition vs. Log[Inhibitor]. Fit curve to calculate IC50 value. G->H

Caption: Workflow for an In Vitro Kinase Assay.

Step-by-Step Methodology:

  • Compound Preparation: Create a 10-point, 4-fold serial dilution series for both MFIC and Pazopanib in 100% DMSO.

  • Reaction Plate Setup: In a 384-well assay plate, add 5 µL of the diluted compounds. Include positive controls (DMSO vehicle only, 100% kinase activity) and negative controls (no kinase, 0% activity).

  • Kinase Addition: Add 5 µL of recombinant human VEGFR-2 kinase in kinase reaction buffer to each well. Gently mix and incubate at room temperature for 20 minutes.

  • Reaction Initiation: Add 10 µL of a solution containing the peptide substrate and ATP (at its Kₘ concentration) to initiate the reaction.

  • Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of a TR-FRET detection solution containing a Europium-labeled anti-phosphopeptide antibody. This antibody will bind specifically to the phosphorylated substrate.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow antibody binding.

  • Data Acquisition: Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Analysis: Normalize the data to the positive and negative controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.[1]

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effect of a compound on living cells, in this case, endothelial cells (like HUVECs) whose proliferation is driven by VEGF.

Step-by-Step Methodology:

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Compound Treatment: The next day, replace the medium with 100 µL of low-serum medium containing serial dilutions of MFIC or Pazopanib. Also include a "no drug" control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[8]

  • Formazan Formation: Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the "no drug" control and plot against drug concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor efficacy of a compound in a living organism, providing the most clinically relevant preclinical data.

G cluster_workflow In Vivo Xenograft Study Workflow A 1. Cell Implantation Subcutaneously inject human RCC cells (e.g., 786-O) into the flank of immunocompromised mice. B 2. Tumor Growth Allow tumors to grow to a palpable size (e.g., 100-150 mm³). A->B C 3. Randomization Randomize mice into treatment cohorts: - Vehicle Control - Pazopanib (Std. of Care) - MFIC (Low Dose) - MFIC (High Dose) B->C D 4. Drug Administration Administer compounds daily via oral gavage for 21-28 days. C->D E 5. Monitoring Measure tumor volume with calipers and monitor mouse body weight 2-3 times per week. D->E F 6. Endpoint Study concludes when tumors in the control group reach a predetermined size or at the end of the treatment period. E->F G 7. Data Analysis Plot mean tumor volume over time for each group. Calculate Tumor Growth Inhibition (TGI). F->G

Caption: Workflow for an In Vivo Xenograft Study.

Step-by-Step Methodology:

  • Model System: Use immunodeficient mice (e.g., NOD-SCID or Athymic Nude).

  • Tumor Implantation: Subcutaneously inject 2-5 million human renal cell carcinoma cells (e.g., 786-O) suspended in Matrigel into the right flank of each mouse.[9][10]

  • Tumor Growth and Staging: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., 0.5% HPMC + 0.1% Tween 80)

    • Group 2: Pazopanib (e.g., 30 mg/kg, once daily)

    • Group 3: MFIC (e.g., 10 mg/kg, once daily)

    • Group 4: MFIC (e.g., 30 mg/kg, once daily)

  • Treatment: Administer the compounds daily via oral gavage for the duration of the study (typically 21-28 days).

  • Monitoring: Measure tumor dimensions with digital calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) twice weekly. Monitor animal body weight as a measure of general toxicity.

  • Endpoint and Analysis: The study is terminated when control tumors reach a specified size. Efficacy is determined by calculating the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. Statistical significance is assessed using appropriate tests (e.g., ANOVA).

Conclusion and Expert Perspective

The journey from a promising chemical scaffold to a life-saving therapy is dependent on rigorous, multi-faceted biological evaluation. While Pazopanib represents a significant success for the indazole class in treating advanced cancers, the field continuously strives for improvement. A hypothetical next-generation inhibitor like This compound embodies this pursuit.

Based on our comparative analysis, the primary advantage of such a next-generation compound would likely be its enhanced potency and selectivity , particularly against VEGFR-2. As shown in our hypothetical data table, a >20-fold increase in potency against the key driver of tumor angiogenesis could allow for a lower effective dose. This, in turn, may lead to a more favorable safety profile by minimizing the inhibition of other kinases (like c-Kit) that are associated with certain side effects. The protocols detailed herein provide a clear, self-validating roadmap for any research team aiming to substantiate such claims—from initial enzymatic inhibition to cell-based effects and, ultimately, to preclinical anti-tumor efficacy in a living model. The successful execution of these experiments is the critical path to determining whether a promising molecule has the potential to become the new standard of care.

References

Navigating the Synthesis of Methyl 4-fluoro-1H-indazole-5-carboxylate: A Head-to-Head Comparison of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery and development, the efficient synthesis of key intermediates is paramount. Methyl 4-fluoro-1H-indazole-5-carboxylate, a crucial building block for various pharmacologically active compounds, presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to this valuable compound, offering insights into the strategic choices and experimental nuances that underpin each approach.

The strategic placement of the fluorine atom and the carboxylate group on the indazole scaffold makes this molecule a highly sought-after precursor. Its synthesis, however, is not trivial and requires a multi-step approach. Here, we dissect two distinct pathways, analyzing their respective strengths and weaknesses to aid chemists in selecting the most suitable route for their specific needs.

Route 1: The Nitrile Hydrolysis and Esterification Pathway

This synthetic approach commences with the commercially available or readily synthesized 4-fluoro-1H-indazole-5-carbonitrile. The core of this strategy lies in the sequential hydrolysis of the nitrile functionality to a carboxylic acid, followed by esterification to yield the desired methyl ester.

dot

Caption: Route 1: Synthesis via Nitrile Hydrolysis and Esterification.

Mechanistic Considerations and Experimental Protocol

The initial hydrolysis of the nitrile is a critical step. While various methods exist for nitrile hydrolysis, acidic or basic conditions are most commonly employed. The choice of conditions can significantly impact the yield and purity of the resulting carboxylic acid, as the indazole ring system can be sensitive to harsh reaction conditions.

Step 1: Hydrolysis of 4-fluoro-1H-indazole-5-carbonitrile

A robust method for this transformation involves heating the nitrile in the presence of a strong acid, such as sulfuric acid, in a mixture of acetic acid and water. This process is detailed in U.S. Patent US6982274B2.

Experimental Protocol:

  • To a solution of 4-fluoro-1H-indazole-5-carbonitrile in glacial acetic acid and water, add concentrated sulfuric acid.

  • Heat the mixture at reflux for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and pour it onto ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford 4-fluoro-1H-indazole-5-carboxylic acid.

Step 2: Esterification of 4-fluoro-1H-indazole-5-carboxylic acid

The subsequent esterification of the carboxylic acid to its methyl ester is typically achieved through Fischer esterification, a classic acid-catalyzed reaction with methanol.

Experimental Protocol:

  • Suspend 4-fluoro-1H-indazole-5-carboxylic acid in methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Heat the mixture at reflux until the reaction is complete, as indicated by analytical monitoring.

  • Cool the reaction mixture and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Route 2: The de Novo Indazole Formation Pathway

An alternative and often more convergent approach involves the construction of the indazole ring system from a suitably substituted aniline precursor. This strategy offers the advantage of introducing the required functional groups at an earlier stage, potentially leading to a more efficient overall synthesis. A plausible, though not explicitly documented for this exact molecule, route can be extrapolated from the synthesis of structurally similar compounds, such as 5-bromo-4-fluoro-1H-indazole from 3-fluoro-2-methylaniline, as described in Chinese Patent CN110452177A.[1]

dot

Caption: Route 2: Synthesis via de Novo Indazole Ring Formation.

This proposed pathway would likely begin with a 3-fluoro-2-methylaniline derivative carrying a precursor to the carboxylate group at the 5-position, for instance, a nitrile or a protected carboxyl group.

Mechanistic Insights and Projected Experimental Workflow

The key transformation in this route is the diazotization of the aniline followed by intramolecular cyclization to form the indazole ring. This is a well-established method for the synthesis of indazoles from o-toluidine derivatives.

Projected Step-by-Step Methodology:

  • Starting Material Synthesis: The synthesis would commence with a commercially available or prepared substituted 3-fluoro-2-methylaniline. For instance, starting with 3-fluoro-2-methyl-5-nitrobenzonitrile, the nitro group would first be reduced to an amine.

  • Diazotization and Cyclization: The resulting aniline would then be subjected to diazotization using a nitrite source (e.g., sodium nitrite or isoamyl nitrite) in the presence of an acid. The in situ generated diazonium salt would then undergo intramolecular cyclization to form the indazole ring. This step often requires careful temperature control to manage the reactivity of the diazonium intermediate. The reaction is typically carried out in an organic solvent like toluene or acetic acid.

  • Functional Group Transformation: The nitrile group at the 5-position of the newly formed indazole would then be converted to the methyl ester. This would involve a two-step process of hydrolysis to the carboxylic acid, followed by esterification, as detailed in Route 1.

Head-to-Head Comparison

FeatureRoute 1: Nitrile Hydrolysis & EsterificationRoute 2: de Novo Indazole Formation
Starting Material 4-fluoro-1H-indazole-5-carbonitrileSubstituted 3-fluoro-2-methylaniline (e.g., with a nitrile or protected carboxyl group)
Key Transformations Nitrile hydrolysis, EsterificationDiazotization, Intramolecular cyclization, Functional group interconversion
Convergence LinearMore convergent if the starting material is readily available
Potential Challenges Harsh conditions for nitrile hydrolysis may affect the indazole ring.Diazotization requires careful temperature control; synthesis of the starting material may be multi-step.
Flexibility Limited to the availability of the starting nitrile.Potentially more flexible for creating analogues by modifying the starting aniline.
Reported Yields Specific yields for the target molecule are not readily available in the public domain, but similar reactions suggest moderate to good yields are achievable.Overall yield would be dependent on the efficiency of each step in the multi-step sequence.
Scalability Generally scalable, with careful optimization of the hydrolysis and esterification steps.Scalability of the diazotization and cyclization step may require specialized equipment for temperature control and handling of potentially unstable intermediates.

Conclusion: Selecting the Optimal Route

The choice between these two synthetic strategies will ultimately depend on several factors, including the availability and cost of the starting materials, the desired scale of the synthesis, and the technical capabilities of the laboratory.

Route 1 offers a more straightforward, linear approach, particularly if the starting nitrile is commercially available. The key challenge lies in optimizing the hydrolysis step to achieve a good yield without compromising the integrity of the indazole core.

Route 2 , while conceptually more elegant and potentially more versatile for analogue synthesis, requires a more intricate multi-step sequence. The successful execution of this route hinges on the efficient synthesis of the substituted aniline precursor and the careful control of the diazotization and cyclization reaction.

For researchers embarking on the synthesis of this compound, a thorough evaluation of these factors is crucial. This guide provides a foundational understanding of the chemical principles and practical considerations for each route, empowering chemists to make informed decisions and navigate the synthesis of this important pharmaceutical intermediate with confidence.

References

Illuminating the Path: A Comparative Guide to Validating the Mechanism of Action of Methyl 4-fluoro-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

To our fellow researchers and drug development professionals, this guide delineates a comprehensive, multi-tiered strategy for the elucidation and validation of the mechanism of action (MoA) for the novel small molecule, methyl 4-fluoro-1H-indazole-5-carboxylate. Given the prevalence of the indazole scaffold in potent kinase inhibitors, our investigation is predicated on the hypothesis that this compound functions as a kinase inhibitor.[1][2][3][4][5][6] This document provides not just a series of protocols, but a logical framework for discovery, emphasizing experimental causality and robust data interpretation.

Part 1: Foundational Strategy - From Broad Screening to Cellular Confirmation

When presented with a novel compound of a known pharmacophore, such as an indazole derivative, a tiered approach is paramount. We must cast a wide net to identify potential targets and subsequently employ progressively more specific assays to confirm target engagement and downstream functional effects. Our objective is to build a self-validating cascade of evidence.[7][8][9]

The workflow we will follow is designed to systematically narrow down the possibilities and build a coherent mechanistic narrative.

MoA_Workflow cluster_0 Tier 1: Unbiased Target Identification cluster_1 Tier 2: In-Cell Target Engagement cluster_2 Tier 3: Biochemical Validation cluster_3 Tier 4: Cellular & Functional Confirmation KinomeScan Kinome Profiling (Broad Panel) CETSA Cellular Thermal Shift Assay (CETSA) KinomeScan->CETSA Identifies top hits NanoBRET NanoBRET™ Target Engagement Assay CETSA->NanoBRET Confirms intracellular binding Biochem_Binding Biochemical Binding Assay (e.g., LanthaScreen™) NanoBRET->Biochem_Binding Quantifies direct interaction Biochem_Activity Biochemical Activity Assay (e.g., ADP-Glo™) Biochem_Binding->Biochem_Activity Determines functional inhibition WesternBlot Western Blot (Phospho-protein analysis) Biochem_Activity->WesternBlot Links to pathway modulation CellViability Cell-Based Functional Assays (e.g., Proliferation, Apoptosis) WesternBlot->CellViability Validates phenotypic outcome

Caption: Tiered workflow for MoA validation.

Part 2: Tier 1 - Unbiased Kinome Profiling

Rationale: The indazole core is a privileged scaffold for ATP-competitive kinase inhibitors.[5][6] Therefore, our initial and most critical step is to screen this compound against a broad panel of kinases to identify high-affinity targets. This unbiased approach prevents premature focus on a hypothesized target and can reveal unexpected off-target activities that are crucial for downstream development.[10][11][12][13]

Experimental Approach: We will utilize a commercially available kinome profiling service (e.g., KinomeScan™ or PamGene's KinomePro™) to assess the binding affinity or inhibitory activity of our compound against a panel of over 300 human kinases at a fixed concentration (e.g., 1 µM).[10][12] For comparison, we will include two well-characterized indazole-based multi-kinase inhibitors, Pazopanib and Axitinib .[1][2][3][4][5][6][14][15][16][17]

Hypothetical Data Summary:

Kinase TargetThis compound (% Inhibition @ 1µM)Pazopanib (% Inhibition @ 1µM)Axitinib (% Inhibition @ 1µM)
VEGFR2 (KDR) 95% 98%99%
PDGFRβ 88% 92%94%
c-KIT 75% 85%80%
CDK215%10%8%
EGFR12%9%11%
SRC20%18%22%

Interpretation: The hypothetical data suggest that this compound is a potent inhibitor of several receptor tyrosine kinases, primarily VEGFR2, PDGFRβ, and c-KIT, mirroring the activity profile of Pazopanib and Axitinib.[1][3][4][5][6][14][15][16] The low inhibition of other kinases like CDK2 and EGFR suggests a degree of selectivity. These top hits are now our primary candidates for validation.

Part 3: Tier 2 - Confirming Intracellular Target Engagement

Rationale: A compound's activity in a biochemical screen does not guarantee it can reach and bind its target in the complex environment of a living cell. We must validate target engagement within intact cells. The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement assays are powerful methods for this purpose.[18][19][20][21] CETSA relies on the principle that a protein's thermal stability increases upon ligand binding, while NanoBRET provides a quantitative measure of binding affinity in live cells through bioluminescence resonance energy transfer.[22][23][24][25][26]

Cellular Thermal Shift Assay (CETSA)

Experimental Protocol:

  • Cell Culture: Culture a relevant cell line (e.g., HUVEC for VEGFR2) to 80% confluency.

  • Compound Treatment: Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 2 hours.

  • Heating: Aliquot cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[20]

  • Lysis & Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from precipitated proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein (e.g., VEGFR2) remaining in the supernatant by Western Blot.

Hypothetical Data Visualization:

CETSA_Curve cluster_0 v1 v2 v1->v2 v3 v2->v3 v4 v3->v4 v5 v4->v5 v6 v5->v6 c1 c2 c1->c2 c3 c2->c3 c4 c3->c4 c5 c4->c5 c6 c5->c6 origin y_axis Soluble Protein (%) origin->y_axis x_axis Temperature (°C) origin->x_axis legend_v Vehicle legend_c Compound

Caption: CETSA demonstrates target stabilization.

Interpretation: A rightward shift in the melting curve for the compound-treated cells indicates that this compound binds to and stabilizes VEGFR2 inside the cell.[19][20]

NanoBRET™ Target Engagement Assay

Experimental Protocol:

  • Cell Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., VEGFR2) fused to NanoLuc® luciferase.

  • Plating: Plate the transfected cells in a 96-well assay plate.[25]

  • Compound & Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the target kinase, followed by serial dilutions of the test compound.

  • Substrate Addition & Reading: Add the NanoBRET™ substrate and immediately measure luminescence and fluorescence to calculate the BRET ratio.[24][25]

Hypothetical Data Comparison:

CompoundIntracellular IC50 (NanoBRET™) for VEGFR2
This compound150 nM
Pazopanib80 nM
Axitinib35 nM

Interpretation: This assay provides a quantitative measure of target engagement in live cells. The hypothetical IC50 value confirms potent intracellular binding of our compound to VEGFR2, comparable to established inhibitors.

Part 4: Tier 3 - Rigorous Biochemical Validation

Rationale: After confirming intracellular target engagement, we must characterize the direct interaction between the compound and the purified kinase. This step is crucial to determine if the compound is a direct inhibitor and to quantify its potency and binding kinetics without the complexities of the cellular environment. We will use a binding assay and an activity assay.[27][28][29]

Biochemical Binding Assay (e.g., LanthaScreen™)

Principle: This is a time-resolved Förster resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site.[30][31][32][33]

Experimental Protocol:

  • Reaction Setup: In a 384-well plate, combine purified, tagged VEGFR2 kinase, a europium-labeled anti-tag antibody, and serial dilutions of this compound.

  • Tracer Addition: Add an Alexa Fluor™ 647-labeled kinase tracer.

  • Incubation & Reading: Incubate for 1 hour at room temperature and read the TR-FRET signal. A decrease in FRET indicates tracer displacement.[32]

Biochemical Activity Assay (e.g., ADP-Glo™)

Principle: This is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower ADP signal.[29]

Experimental Protocol:

  • Kinase Reaction: Incubate purified VEGFR2 with its substrate and ATP in the presence of serially diluted this compound.

  • ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Signal Measurement: Measure luminescence, which is proportional to kinase activity.

Hypothetical Data Summary:

CompoundLanthaScreen™ Binding IC50 (VEGFR2)ADP-Glo™ Activity IC50 (VEGFR2)
This compound45 nM60 nM
Pazopanib22 nM30 nM
Axitinib2 nM5 nM

Part 5: Tier 4 - Cellular Pathway and Functional Validation

Rationale: The final and most physiologically relevant step is to demonstrate that target inhibition translates into modulation of the downstream signaling pathway and a measurable cellular phenotype.[34][35][36]

Western Blot Analysis of Pathway Modulation

Principle: VEGFR2 activation leads to its autophosphorylation and the subsequent phosphorylation of downstream signaling proteins like AKT and ERK. An effective inhibitor should block these phosphorylation events.

Signaling_Pathway cluster_downstream VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates AKT AKT VEGFR2->AKT Phosphorylates ERK ERK VEGFR2->ERK Phosphorylates Compound Methyl 4-fluoro-1H- indazole-5-carboxylate Compound->VEGFR2 Inhibits (Blocks Phosphorylation) pAKT p-AKT Proliferation Cell Proliferation, Survival, Angiogenesis pAKT->Proliferation pERK p-ERK pERK->Proliferation

Caption: Hypothesized VEGFR2 signaling inhibition.

Experimental Protocol:

  • Cell Treatment: Starve HUVEC cells and then stimulate them with VEGF in the presence or absence of this compound at various concentrations.

  • Lysate Preparation: Prepare whole-cell lysates at a specific time point post-stimulation.

  • Western Blot: Perform SDS-PAGE and Western blotting using antibodies specific for phospho-VEGFR2, total VEGFR2, phospho-AKT, total AKT, phospho-ERK, and total ERK.

Interpretation: A dose-dependent decrease in the phosphorylation of VEGFR2, AKT, and ERK in compound-treated cells, without affecting the total protein levels, provides direct evidence of pathway inhibition.

Functional Cellular Assays

Principle: Inhibition of the VEGFR2 pathway should lead to a functional anti-proliferative or anti-angiogenic effect.

Experimental Protocol (Proliferation Assay):

  • Cell Seeding: Seed HUVEC cells in a 96-well plate.

  • Compound Treatment: Treat cells with serial dilutions of the compound.

  • Incubation: Incubate for 72 hours.

  • Viability Measurement: Measure cell viability using a reagent like CellTiter-Glo®.

Hypothetical Data Comparison:

CompoundHUVEC Proliferation GI50
This compound250 nM
Pazopanib110 nM
Axitinib50 nM

Interpretation: The GI50 value demonstrates that the compound's biochemical potency translates into a functional cellular response, inhibiting the proliferation of endothelial cells. This phenotypic result is the capstone of our MoA validation, linking direct target inhibition to a relevant biological outcome.

Conclusion

This comprehensive guide outlines a rigorous, multi-tiered strategy to elucidate and validate the mechanism of action of this compound. By progressing from broad, unbiased screening to specific biochemical and cellular assays, we can confidently build a data-driven narrative. The hypothetical data presented here suggest that the compound is a potent, direct inhibitor of the VEGFR2/PDGFRβ/c-KIT axis, similar to established drugs like Pazopanib and Axitinib. This systematic approach, grounded in scientific integrity and causality, provides the robust validation necessary for advancing a novel compound through the drug development pipeline.

References

A Comparative Guide to Assessing the Selectivity of Methyl 4-fluoro-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a privileged structure in the design of potent kinase inhibitors.[1][2] Strategic modifications to this scaffold can significantly influence a compound's interaction with the ATP-binding pocket of various kinases, leading to distinct selectivity profiles.[1] The introduction of a fluorine atom, as in methyl 4-fluoro-1H-indazole-5-carboxylate, is a common strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability and binding affinity.[3] Therefore, a comprehensive evaluation of its selectivity is a critical step in its development as a chemical probe or therapeutic candidate.

The Imperative of Kinase Selectivity

In the realm of kinase inhibitor development, selectivity is a double-edged sword. While highly selective inhibitors can minimize off-target toxicities, a degree of polypharmacology, where a compound inhibits a specific, well-defined set of kinases, can offer enhanced therapeutic efficacy.[4] Many clinically successful kinase inhibitors are not exquisitely selective for a single target.[4] Consequently, the goal is not necessarily to achieve absolute specificity, but rather to understand the complete interaction profile of a compound across the human kinome. This knowledge allows for the rational design of clinical trials and the anticipation of potential side effects.

This guide will delineate a two-tiered approach to assessing the selectivity of this compound:

  • Primary Screening: A broad kinase panel screen to identify the primary targets and significant off-target interactions.

  • Secondary Validation: Quantitative dose-response assays to determine the potency (IC50) for the primary targets and key off-targets, enabling a quantitative comparison with other inhibitors.

Experimental Design & Methodologies

The following protocols describe a self-validating system for the comprehensive assessment of kinase inhibitor selectivity.

Part 1: Primary Kinome-Wide Selectivity Screening

The initial step is to screen this compound against a large, representative panel of human kinases. This provides a global view of the compound's selectivity.[5] Commercial services such as KINOMEscan® or Reaction Biology's Kinase HotSpot™ offer panels covering a significant portion of the human kinome.[6][7][8]

Experimental Protocol: Competition Binding Assay (e.g., KINOMEscan®)

This method measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR.[6]

  • Kinase Preparation: A panel of DNA-tagged human kinases is prepared.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

  • Competition Assay: The kinase panel is incubated with the immobilized ligand and this compound at a standard concentration (e.g., 1 µM). A DMSO control is run in parallel.

  • Washing: Unbound kinase is washed away.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified using qPCR of the DNA tag.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the test compound.

G cluster_prep Preparation cluster_assay Competition Assay cluster_quant Quantification Kinase DNA-Tagged Kinase Panel Incubation Incubate Kinase, Ligand, and Compound Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound This compound Compound->Incubation Wash Wash Unbound Kinase Incubation->Wash qPCR qPCR of DNA Tag Wash->qPCR Analysis Data Analysis (% Inhibition) qPCR->Analysis

Workflow for Kinome-Wide Selectivity Screening.
Part 2: Secondary Validation and Comparative Analysis

Following the primary screen, candidate primary targets and significant off-targets (e.g., >70% inhibition at 1 µM) should be further investigated to determine the half-maximal inhibitory concentration (IC50).[9] This provides a quantitative measure of potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[10]

  • Reagent Preparation: Prepare solutions of the purified recombinant kinase, the specific peptide substrate, and ATP in an appropriate kinase buffer.

  • Compound Dilution: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, the test compound dilutions, and the substrate. Initiate the reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Comparative Data Analysis

To provide context for the selectivity profile of this compound, it is essential to compare its performance against other well-characterized inhibitors that target similar kinases. Based on the common targets of indazole-based compounds, we will consider a hypothetical primary target of Polo-like Kinase 4 (PLK4) and compare it against known inhibitors of PLK4, VEGFR, GSK-3, JNK3, and Aurora kinases.[1][11][12][13]

Table 1: Hypothetical Kinase Selectivity Profile of this compound and Comparator Compounds (IC50 in nM)

Kinase TargetThis compound (Hypothetical)CFI-400945 (PLK4 Inhibitor)[14]Axitinib (VEGFR Inhibitor)Tideglusib (GSK-3 Inhibitor)[15]SP600125 (JNK Inhibitor)Alisertib (Aurora A Inhibitor)[16]
PLK4 5 2.2 >1000>10000>10000>1000
PLK125030>1000>10000>10000>1000
PLK2480150>1000>10000>10000>1000
PLK3600200>1000>10000>10000>1000
VEGFR2 850>10001 >10000>10000>1000
GSK-3β >10000>10000>1000060 >10000>10000
JNK3 >10000>10000>10000>1000090 >10000
Aurora A 1200150>1000>10000>100001.2
Aurora B250025>1000>10000>10000396.5

Note: Data for comparator compounds are from public sources and are intended for illustrative purposes. The data for this compound is hypothetical.

Interpreting the Selectivity Profile

Based on the hypothetical data in Table 1, this compound demonstrates high potency against PLK4 with an IC50 of 5 nM. The selectivity over other PLK family members is significant (50 to 120-fold), suggesting a favorable profile within this kinase subfamily. The compound shows weak activity against VEGFR2 and Aurora A, and no significant activity against GSK-3β and JNK3 at concentrations up to 10 µM.

This profile suggests that this compound is a potent and selective PLK4 inhibitor. PLK4 is a master regulator of centriole duplication, and its overexpression is associated with tumorigenesis, making it a promising cancer therapy target.[12][17][18]

G cluster_pathway PLK4 Signaling in Centrosome Duplication cluster_inhibition Inhibition PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylates SAS6 SAS-6 STIL->SAS6 Recruits Centriole Centriole Duplication SAS6->Centriole Cancer Tumorigenesis Centriole->Cancer Aberrant duplication leads to Inhibitor This compound Inhibitor->PLK4 Inhibits

Simplified PLK4 Signaling Pathway and Point of Inhibition.

Conclusion and Future Directions

This guide provides a comprehensive framework for assessing the selectivity of this compound. The proposed experimental workflow, from broad kinome screening to quantitative IC50 determination, ensures a thorough characterization of the compound's activity profile. The comparative analysis against established inhibitors is crucial for contextualizing the data and making informed decisions about the compound's future development.

Based on our hypothetical data, this compound emerges as a promising selective PLK4 inhibitor. Further studies should include cellular assays to confirm target engagement and anti-proliferative effects in relevant cancer cell lines. In vivo studies in xenograft models would be the subsequent step to evaluate its therapeutic potential. The strategic incorporation of fluorine at the 4-position of the indazole ring appears to confer high potency and selectivity, warranting further investigation of this chemical series.

References

Benchmarking Methyl 4-fluoro-1H-indazole-5-carboxylate Against Known ERK5 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Methyl 4-fluoro-1H-indazole-5-carboxylate as a Kinase Inhibitor

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent kinase inhibitors.[1][2] While direct biological data for this compound is not extensively published, its structural features suggest a potential role as an inhibitor of protein kinases. The strategic placement of a fluorine atom can enhance metabolic stability and binding affinity, a common strategy in modern drug design.[3]

Given the prevalence of the indazole core in inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway, this guide proposes a benchmarking study of this compound against known inhibitors of Extracellular signal-regulated kinase 5 (ERK5). ERK5, also known as Big MAP Kinase-1 (BMK-1), is a critical regulator of cellular processes such as proliferation, survival, and migration, and its elevated expression is linked to poor prognosis in various cancers.[4][5] This makes the ERK5 signaling pathway a compelling target for novel therapeutic agents.

This guide will provide a comprehensive framework for evaluating the inhibitory potential of this compound, using the well-characterized ERK5 inhibitors, XMD8-92 and AX15836 , as benchmarks.[4][6] We will detail the necessary experimental protocols, from direct enzymatic assays to cell-based functional screens, and provide a template for data presentation and interpretation.

The ERK5 Signaling Pathway: A Key Target in Oncology

The ERK5 signaling cascade is typically initiated by growth factors or stress signals, leading to the activation of upstream kinases that, in turn, phosphorylate and activate ERK5.[5] Activated ERK5 then translocates to the nucleus to regulate the activity of various transcription factors, driving gene expression programs that promote cell proliferation and survival.[7][8] Dysregulation of this pathway is a hallmark of several aggressive cancers.

ERK5_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors / Stress Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor MEKK2_3 MEKK2/3 Receptor->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 P ERK5_inactive ERK5 (Inactive) MEK5->ERK5_inactive P ERK5_active ERK5 (Active) ERK5_inactive->ERK5_active ERK5_nucleus ERK5 ERK5_active->ERK5_nucleus Transcription_Factors Transcription Factors (e.g., MEF2, c-Fos) ERK5_nucleus->Transcription_Factors P Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation, Survival, Migration Gene_Expression->Cell_Proliferation Drives AX15836 AX15836 AX15836->ERK5_inactive Test_Compound Methyl 4-fluoro-1H- indazole-5-carboxylate Test_Compound->ERK5_inactive XMD8_92 XMD8_92 XMD8_92->ERK5_inactive

Caption: The ERK5 signaling pathway and points of inhibition.

Benchmarking Experimental Design

To comprehensively evaluate this compound, a multi-tiered approach is essential. This will allow for a thorough comparison against the established inhibitors XMD8-92 and AX15836.

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Biochemical Assays cluster_phase2 Phase 2: Cell-Based Assays Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Selectivity_Panel Kinase Selectivity Profiling Kinase_Assay->Selectivity_Panel Western_Blot Western Blot Analysis (Downstream Signaling) Kinase_Assay->Western_Blot Proceed if active Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Western_Blot->Proliferation_Assay End End Proliferation_Assay->End Start Start Start->Kinase_Assay

Caption: A tiered experimental workflow for inhibitor benchmarking.

Part 1: In Vitro Biochemical Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on ERK5 kinase activity and compare its potency (IC50) with XMD8-92 and AX15836.

Methodology:

  • Reagents and Materials:

    • Recombinant human ERK5 protein

    • Myelin basic protein (MBP) as a substrate

    • ATP (Adenosine triphosphate)

    • Test compounds (dissolved in DMSO)

    • Kinase buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Procedure:

    • Prepare serial dilutions of this compound, XMD8-92, and AX15836.

    • In a 96-well plate, add the kinase buffer, recombinant ERK5, and the substrate.

    • Add the diluted compounds to the respective wells. Include a DMSO-only control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ADP production or substrate phosphorylation.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation:

CompoundERK5 IC50 (nM)
This compoundTBD
XMD8-92 (Reference)~80-160[6]
AX15836 (Reference)~8[6]
Part 2: Cellular Assays for Downstream Signaling and Proliferation

Objective: To assess the ability of the test compound to inhibit ERK5 signaling in a cellular context and to evaluate its impact on cancer cell proliferation.

Cell Line Selection: A human cancer cell line with known reliance on the ERK5 pathway, such as the A549 lung cancer cell line, is recommended.[4]

A. Western Blot Analysis of Downstream Targets

Objective: To measure the inhibition of phosphorylation of known ERK5 downstream targets, such as c-Fos and Fra1.

Methodology:

  • Cell Culture and Treatment:

    • Culture A549 cells to 70-80% confluency.

    • Treat the cells with various concentrations of this compound, XMD8-92, and AX15836 for a predetermined time (e.g., 24 hours). Include a DMSO control.

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total protein.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-c-Fos, total c-Fos, phospho-Fra1, total Fra1, and a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities to determine the relative phosphorylation levels.

B. Cell Proliferation Assay

Objective: To determine the effect of the compounds on the viability and proliferation of cancer cells.

Methodology:

  • Cell Seeding and Treatment:

    • Seed A549 cells in a 96-well plate.

    • After 24 hours, treat the cells with a range of concentrations of the test and reference compounds.

  • Incubation:

    • Incubate the plates for 72 hours.

  • Viability Assessment:

    • Add a viability reagent (e.g., MTT or CellTiter-Glo®) to each well.

    • Measure the absorbance or luminescence according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO control.

    • Determine the GI50 (concentration for 50% growth inhibition) for each compound.

Data Presentation:

CompoundA549 Cell Line GI50 (µM)
This compoundTBD
XMD8-92 (Reference)Reported
AX15836 (Reference)Reported

Expert Analysis and Interpretation

The collective data from these experiments will provide a robust profile of this compound's activity.

  • Potency: A low nanomolar IC50 in the biochemical assay would indicate potent direct inhibition of ERK5. This value should be compared directly with those of XMD8-92 and AX15836 to rank its potency.

  • Cellular Activity: Effective inhibition of downstream target phosphorylation in the Western blot analysis would confirm that the compound is cell-permeable and engages its target within the cell.

  • Anti-proliferative Effects: A low micromolar or high nanomolar GI50 in the proliferation assay would demonstrate the compound's potential as an anti-cancer agent. It is crucial to correlate this with the on-target effects observed in the Western blot.

  • Selectivity: While not detailed in the protocols above, a broader kinase selectivity screen is a critical next step. A highly selective inhibitor is generally preferred to minimize off-target effects. It is worth noting that some known ERK5 inhibitors like XMD8-92 also exhibit activity against other kinases such as BRD4, which can complicate the interpretation of cellular effects.[8]

A key consideration in the analysis is the phenomenon of "paradoxical activation," where some ERK5 kinase inhibitors can paradoxically increase ERK5's transcriptional activity.[8] This highlights the importance of assessing downstream gene expression or using kinase-dead mutants in more advanced studies to fully characterize the compound's mechanism of action.

Conclusion

This guide outlines a systematic approach to benchmark this compound against known ERK5 inhibitors. By following these detailed protocols, researchers can generate high-quality, comparative data to assess its potential as a novel therapeutic agent. The combination of biochemical and cell-based assays provides a comprehensive evaluation of the compound's potency, cellular efficacy, and anti-proliferative activity, laying the groundwork for further preclinical development.

References

Safety Operating Guide

Navigating the Unseen: A Step-by-Step Guide to the Safe Disposal of Methyl 4-Fluoro-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and chemical research, the synthesis of novel compounds is a daily occurrence. With innovation, however, comes the critical responsibility of ensuring safety and environmental stewardship, particularly in the final step of a molecule's laboratory lifecycle: its disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of methyl 4-fluoro-1H-indazole-5-carboxylate, a fluorinated indazole derivative.

As the specific toxicological and ecotoxicological properties of many novel research compounds like this compound are not yet fully characterized, this protocol is grounded in the principles of prudent laboratory practice and adherence to federal and state regulations. The procedures outlined are designed to be self-validating, ensuring that safety and compliance are integrated into the workflow.

Foundational Principle: Hazard Assessment of an Uncharacterized Compound

Before any handling or disposal procedure begins, a thorough hazard assessment is paramount. For a novel or sparsely documented compound, this involves treating it as potentially hazardous. Information must be inferred from its chemical structure and data from analogous compounds.

This compound belongs to the class of fluorinated indazole esters. Safety Data Sheets (SDS) for structurally similar compounds, such as 1-Methyl-1H-indazole-3-carboxylic acid and other fluorinated aromatic compounds, indicate potential hazards.[1][2][3]

Inferred Hazard Profile:

Hazard ClassDescriptionRecommended Precautions
Acute Oral Toxicity Harmful if swallowed.[1][3]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]
Skin Irritation May cause skin irritation.[3]Wear protective gloves and clothing.[2]
Eye Irritation May cause serious eye irritation.[3]Wear safety glasses with side-shields or goggles.[2]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust.[3]Handle in a well-ventilated area or in a chemical fume hood.[1]
Environmental Hazard The environmental impact is not fully known. Fluorinated organic compounds can be persistent. Do not allow to enter sewers or waterways.[1]Prevent release to the environment. Dispose of as hazardous waste.

Disclaimer: This hazard assessment is based on data from structurally related compounds. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. Treat this compound with the caution required for a substance of unknown toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, a stringent PPE protocol is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to hazardous chemicals in a laboratory setting.[4][5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.

  • Skin and Body Protection: A standard laboratory coat must be worn and kept buttoned. Ensure full-length pants and closed-toe shoes are worn.

  • Respiratory Protection: For operations that may generate dust or aerosols, use a certified respirator and ensure all work is conducted within a certified chemical fume hood.

Spill Management: A Plan for the Unexpected

Accidents happen. A clear, concise spill management plan is a core component of a safe laboratory.

For a small spill of solid this compound:

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Restrict access to the spill location.

  • Don Appropriate PPE: Before cleanup, ensure you are wearing the full PPE described above.

  • Gently Cover: Cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Collect the Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid generating dust.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose: Properly label the waste container and manage it as hazardous waste.

Step-by-Step Waste Disposal Protocol

The disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] The following protocol ensures compliance and safety.

Step 1: Waste Characterization

Any uncharacterized research chemical, including residual this compound and any materials contaminated with it (e.g., weigh boats, contaminated gloves, absorbent materials), must be managed as hazardous waste.

Step 2: Segregation of Waste

Proper segregation is critical to prevent dangerous chemical reactions.[7][8]

  • Solid Waste: Collect solid this compound, contaminated PPE, and spill cleanup materials in a dedicated solid hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect it in a liquid hazardous waste container designated for halogenated organic solvents.

  • Incompatibilities: Based on similar structures, avoid mixing this waste with strong oxidizing agents, strong bases, or amines.[2]

Step 3: Container Selection and Labeling

The container is the primary barrier preventing release into the environment.

  • Container Choice: Use a container that is chemically compatible with the waste, in good condition, and has a secure, leak-proof lid.[6]

  • Labeling: The EPA requires specific labeling for all hazardous waste containers.[6] The label must clearly state:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "this compound" and any solvents present. Do not use abbreviations.

    • The approximate percentage of each constituent.

    • The date waste was first added to the container (accumulation start date).

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The name and contact information of the principal investigator and the laboratory location.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories must designate a Satellite Accumulation Area (SAA) for the collection of hazardous waste.[2]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[6]

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.

  • Container Management: Waste containers must be kept closed at all times except when adding waste.

  • Secondary Containment: It is best practice to place waste containers in a secondary containment bin or tray to contain any potential leaks.[9]

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Request Pickup: Once a waste container is full, or before it has been in the SAA for the maximum allowed time (typically 6-12 months, check your institutional policy), submit a request for waste pickup to your EHS department.[6]

  • Documentation: Ensure all necessary paperwork is completed as required by your institution and the disposal vendor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal A Assess Hazards (Treat as Unknown/Hazardous) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in Fume Hood B->C D Generate Waste (Residual solid, contaminated items, solutions) C->D E Characterize as Hazardous Waste D->E F Segregate Waste (Solid vs. Liquid Halogenated) E->F G Select Compatible Container F->G H Label Container Correctly ('Hazardous Waste', Full Name, Date) G->H I Store in Satellite Accumulation Area (SAA) (Keep closed, use secondary containment) H->I J Monitor Accumulation Time/Volume I->J K Request Pickup from EHS/ Licensed Vendor J->K L Complete Documentation K->L M Waste Removed for Proper Disposal (e.g., Incineration) L->M

Caption: Disposal workflow for this compound.

Conclusion: A Culture of Safety

The responsible disposal of research chemicals is a cornerstone of scientific integrity and workplace safety. By treating novel compounds like this compound with a high degree of caution and adhering to established regulatory frameworks, researchers protect themselves, their colleagues, and the environment. This guide serves as a foundational document to be integrated into your laboratory's specific Chemical Hygiene Plan, fostering a proactive culture of safety that extends beyond the bench.

References

Personal protective equipment for handling methyl 4-fluoro-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Methyl 4-fluoro-1H-indazole-5-carboxylate

As researchers and scientists in the dynamic field of drug development, our work with novel chemical entities is foundational to therapeutic innovation. This compound, a fluorinated indazole derivative, represents a class of compounds with significant potential in medicinal chemistry. The introduction of fluorine can dramatically alter a molecule's properties, often enhancing metabolic stability and binding affinity.[1] However, these same attributes necessitate a rigorous and informed approach to laboratory safety.

This guide provides essential, experience-driven safety and logistical information for handling this compound. It is designed to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by fostering a culture of safety and precision.

Hazard Assessment: Understanding the Risks

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

The fluorinated nature of this compound also calls for special attention. Fluorinated organic compounds can present unique safety challenges, and their thermal decomposition can release toxic and corrosive gases like hydrogen fluoride.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile gloves (double-gloving recommended)Laboratory coatNot generally required if handled in a fume hood
Solution Preparation and Transfers Chemical splash gogglesNitrile gloves (double-gloving recommended)Laboratory coatNot generally required if handled in a fume hood
Running Reactions Chemical splash goggles and a face shieldNitrile gloves (double-gloving recommended)Laboratory coatRecommended if heating or potential for aerosolization exists
Work-up and Purification Chemical splash goggles and a face shieldNitrile gloves (double-gloving recommended)Laboratory coatRecommended if volatile solvents are used or aerosolization is possible
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a laboratory coatAir-purifying respirator with appropriate cartridges

Step-by-Step Safety Protocols

Adherence to standardized procedures is paramount for minimizing exposure and ensuring reproducible results.

Donning and Doffing PPE: A Critical Sequence

The order in which you put on and take off your PPE is as important as the equipment itself.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Goggles/Face Shield Don1->Don2 Don3 Gloves Don2->Don3 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3

Caption: PPE Donning and Doffing Sequence.

Handling and Storage Protocol
  • Engineering Controls : Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[4][6]

  • Ventilation : Ensure good ventilation in the laboratory.[7]

  • Storage : Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][7] Keep the container tightly closed.[7]

  • Personal Hygiene : Avoid contact with skin and eyes.[7] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action is critical.

Exposure Response
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[7]

  • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][7]

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]

Spill Management
  • Evacuate : Evacuate non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect : Carefully sweep or scoop up the absorbed material into a suitable, closed container for disposal.[3]

  • Clean : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose : Dispose of all contaminated materials as hazardous waste.

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.

  • Waste Segregation : All waste containing this compound must be collected in a clearly labeled, compatible container.[4] Halogenated organic waste should be disposed of in a designated "Halogenated Organic Waste" container.[6]

  • Disposal Method : Do not pour down the drain.[6] Large quantities should be disposed of in designated organic liquid waste containers.[6] For fluorinated compounds, incineration at a licensed waste facility equipped to handle acidic combustion products is a potential option.[8] Always follow your institution's and local regulations for hazardous waste disposal.

Disposal_Workflow Start Chemical Waste Generation Segregate Segregate into Halogenated Waste Container Start->Segregate Label Label Container Clearly Segregate->Label Store Store in a Designated Secure Area Label->Store Dispose Arrange for Professional Disposal Store->Dispose

Caption: Chemical Waste Disposal Workflow.

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues, while upholding the scientific integrity of your work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.